D,L-Azatryptophan hydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRHYQAIUZKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647368 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-37-4 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-7-Azatryptophan hydrate (B1144303) is a racemic mixture of the D- and L- enantiomers of 7-azatryptophan (B1233867), a structural analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for the carbon at the 7th position of the indole (B1671886) ring imparts unique fluorescent properties, making it a valuable tool in protein research. This technical guide provides a comprehensive overview of the chemical and physical properties of D,L-Azatryptophan hydrate, detailed experimental protocols for its enantiomeric resolution, and a summary of its applications in biochemical and pharmaceutical research.
Chemical and Physical Properties
D,L-7-Azatryptophan hydrate is a white to off-white powder. Its core chemical and physical properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O₂ · H₂O | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| CAS Number | 7146-37-4 | [2] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | -20°C | [3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 262-264 °C | [4] |
| Solubility | Soluble in 1 M HCl (50 mg/ml), with heating. | [4] |
Table 3: Spectroscopic Properties
| Property | Value | Reference |
| Extinction Coefficient (ε) | Eₘₘ = 1.205 (310 nm), 5.080 (280 nm) | [4] |
| Fluorescence Excitation | 310 nm | [4] |
| Fluorescence Emission | 402 nm | [4] |
Experimental Protocols
A critical procedure in the application of D,L-Azatryptophan is the resolution of its racemic mixture to obtain the individual enantiomers, as often only one enantiomer is biologically active. The following is a detailed protocol for the enzymatic resolution of D,L-7-Azatryptophan.
Enzymatic Resolution of D,L-7-Azatryptophan Racemate
This protocol is based on the enantioselective hydrolysis of the Nα-acetyl derivative of D,L-7-Azatryptophan using acylase-I from Aspergillus oryzae.[5]
Materials:
-
D,L-7-Azatryptophan hydrate
-
Acetic anhydride (B1165640)
-
Neat acetic acid
-
Eupergit-C immobilized acylase-I from Aspergillus oryzae
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Acetylation of D,L-7-Azatryptophan:
-
Dissolve 205 mg (1 mmole) of D,L-7-Azatryptophan in 2.56 mL (45 mmole) of neat acetic acid.
-
Add 114 µL (1.2 mmole) of acetic anhydride to the solution under vigorous stirring.
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitor the reaction progress by RP-HPLC until completion to yield D,L-Nα-acetyl-7-azatryptophan.[5]
-
-
Enzymatic Deacetylation:
-
React the D,L-Nα-acetyl-7-azatryptophan mixture with Eupergit-C immobilized Aspergillus oryzae acylase-I. This enzyme will selectively hydrolyze the L-Nα-acetyl derivative.
-
The reaction should be allowed to proceed for 24 hours to ensure quantitative deacylation of the L-enantiomer.[5]
-
-
Purification of L-7-Azatryptophan:
-
Following the enzymatic reaction, purify the resulting free L-7-Azatryptophan from the unreacted D-Nα-acetyl-7-azatryptophan using preparative RP-HPLC.[5]
-
-
Enantiomeric Purity Analysis:
-
The enantiomeric purity of the purified L-7-Azatryptophan can be established using chiral affinity chromatography on an albumin-sepharose 4B column.[5]
-
Workflow for Enzymatic Resolution
Caption: Enzymatic resolution of D,L-Azatryptophan.
Biological Activity and Applications
D,L-7-Azatryptophan, particularly the L-enantiomer, serves as a valuable fluorescent probe in protein studies. Its incorporation into proteins in place of tryptophan allows for the investigation of protein structure, function, and dynamics through fluorescence spectroscopy.[4] The altered photophysical properties of 7-azatryptophan compared to tryptophan, such as a red-shift in its fluorescence emission, make it a sensitive reporter of the local environment within a protein.[4]
This analog has been successfully incorporated into various proteins, including bacterial proteins and phage lambda lysozyme, to study aspects like protein stability and tryptophan accessibility.[4][6] Its use extends to the synthesis of specialized biochemical probes, such as a biotin-7-azatryptophan adduct, for studying molecular interactions.[4]
Signaling Pathways
Currently, there is no specific signaling pathway that has been identified to be directly modulated by this compound. Its primary role in research is as a structural and functional probe when incorporated into peptides and proteins. The biological effects observed are generally a consequence of the altered properties of the proteins into which it is incorporated.
Logical Relationship of 7-Azatryptophan as a Research Tool
Caption: From racemate to research application.
Conclusion
D,L-7-Azatryptophan hydrate is a valuable chemical tool for researchers in biochemistry, molecular biology, and drug development. Its unique fluorescent properties, once resolved into its L-enantiomer, provide a powerful method for probing the intricacies of protein structure and function. The experimental protocol provided herein offers a reliable method for obtaining the biologically relevant enantiomer, paving the way for its use in a wide range of research applications.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 2. This compound | 7146-37-4 | FA18065 [biosynth.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. rsc.org [rsc.org]
- 5. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of D,L-Azatryptophan Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic properties of D,L-Azatryptophan hydrate (B1144303), a fluorescent analog of tryptophan. Its unique spectral characteristics, including a notable red-shift in absorption and emission compared to tryptophan, make it a valuable probe in protein structure and dynamics studies, fluorescence resonance energy transfer (FRET) experiments, and drug development.[1] This document outlines the quantitative spectroscopic data, detailed experimental protocols for its characterization, and visual workflows to guide researchers in its application.
Core Spectroscopic Data
The spectroscopic properties of D,L-Azatryptophan hydrate are primarily dictated by the 7-azaindole (B17877) moiety. The substitution of a carbon atom with a nitrogen atom in the indole (B1671886) ring leads to distinct changes in its electronic structure, resulting in altered absorption and fluorescence characteristics compared to canonical tryptophan.[1]
Ultraviolet-Visible (UV-Vis) Absorption Properties
This compound exhibits a UV absorption spectrum that is red-shifted compared to tryptophan. This shift allows for the selective excitation of the azatryptophan analog in the presence of other aromatic amino acids.[1]
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | ~288 nm | Aqueous Buffer (pH 7.5) | [2] |
| Absorption Maximum (λmax) | ~294 nm | Water (pH 7) | [3] |
| Molar Extinction Coefficient (ε) | Data not available |
Fluorescence Properties
The fluorescence of this compound is highly sensitive to the polarity of its environment, a property that is particularly useful for probing conformational changes in proteins.[1] In aqueous solutions, its fluorescence is significantly quenched compared to its emission in nonpolar environments.[2]
| Property | Value | Solvent/Conditions | Reference |
| Emission Maximum (λem) | ~395-400 nm | Water | [1] |
| Emission Maximum (λem) | ~362 nm | Acetonitrile | [1] |
| Emission Maximum (λem) | ~345 nm | Diethyl ether | [1] |
| Fluorescence Quantum Yield (ΦF) | ~0.01 | Aqueous Solution (pH 7) | [1] |
| Fluorescence Quantum Yield (ΦF) | ~0.25 | Acetonitrile | [1] |
| Fluorescence Lifetime (τ) | ~780 ps | Water (pH 4-10) | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of this compound.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the UV-Vis absorption spectrum to determine the absorption maximum (λmax) and molar extinction coefficient (ε).
Materials:
-
This compound
-
Solvent of choice (e.g., deionized water, phosphate-buffered saline (PBS), ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with a cuvette containing the this compound solution.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission spectra, quantum yields, and lifetimes.
Materials:
-
This compound solution (prepared as for UV-Vis)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure for Emission Spectrum:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (e.g., 288 nm).
-
Set the emission wavelength range to scan (e.g., 300-600 nm).
-
-
Measurement:
-
Record the fluorescence emission spectrum of the this compound solution.
-
Procedure for Relative Quantum Yield Measurement:
-
Measure the UV-Vis absorbance of both the this compound sample and the quantum yield standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield (Φx) of the sample is calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'x' denotes the sample and 'st' denotes the standard.
-
Procedure for Fluorescence Lifetime Measurement:
-
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a laser diode) at the absorption maximum.
-
The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.
-
A histogram of these delay times is constructed, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the this compound molecule.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube (5 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound in the deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
The instrument is tuned to the appropriate nucleus (¹H or ¹³C).
-
The magnetic field is shimmed to achieve homogeneity.
-
-
Data Acquisition:
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
-
Data Processing:
-
The FID is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr, spectroscopic grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (for KBr pellet):
-
Sample Preparation:
-
Thoroughly mix a small amount of this compound with dry KBr in a mortar.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to functional groups such as N-H, O-H, C=O, and C-N bonds.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the spectroscopic analysis of this compound.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FTIR Spectroscopy.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. DSpace [dr.lib.iastate.edu]
An In-depth Technical Guide to D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D,L-Azatryptophan hydrate (B1144303) (CAS Number 7146-37-4) is a racemic mixture of the non-canonical amino acid 7-azatryptophan (B1233867). As an isostere of tryptophan, it serves as a valuable tool in protein science and drug development. Its intrinsic fluorescence, which is highly sensitive to the local environment, makes it a powerful probe for investigating protein structure, dynamics, folding, and protein-protein interactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological applications of D,L-Azatryptophan hydrate, with a focus on experimental protocols and data presentation for the research community.
Chemical and Physical Properties
This compound is a white to off-white powder. It is an unusual alpha-amino acid distinguished by its potent fluorescent activity.[1][2][3] The presence of a nitrogen atom at the 7th position of the indole (B1671886) ring alters its electronic properties compared to tryptophan, resulting in unique spectroscopic characteristics.[4] This compound is soluble in water and 1 M HCl (with heating), and is typically stored at -20°C.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7146-37-4 | [3][5][7][8][9][10] |
| Alternate CAS Number | 7303-50-6 (anhydrous) | [2][6] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2][5][7][11] |
| Molecular Weight | 223.23 g/mol | [1][2][5][7][9][11] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 262-264 °C | [6] |
| Solubility | Soluble in water. Soluble in 1 M HCl (50 mg/ml) with heat. | [5][6] |
| Storage Temperature | -20°C or 2-8°C (sealed in dry conditions) | [7] |
| Purity | ≥98% (TLC) |
Table 2: Spectroscopic Properties of 7-Azatryptophan
| Property | Value | Conditions | Source |
| Excitation Wavelength | 310 nm | [6] | |
| Emission Wavelength | 402 nm | [6] | |
| Absorption Maximum Shift (vs. Tryptophan) | Red-shifted by 10 nm | [4] | |
| Emission Maximum Shift (vs. Tryptophan) | Red-shifted by 46 nm | [4] | |
| Extinction Coefficient (ε) | 1,205 M⁻¹cm⁻¹ | at 310 nm | [6] |
| Extinction Coefficient (ε) | 5,080 M⁻¹cm⁻¹ | at 280 nm | [6] |
| Quantum Yield | Increases from 0.01 in aqueous solution (pH 7) to 0.25 in acetonitrile. | [4] |
Synthesis and Resolution
D,L-Azatryptophan can be synthesized from 7-azaindole.[6] For many biological applications, the individual L- or D-enantiomers are required. The racemic mixture can be resolved through enantioselective hydrolysis of the Nα-acetyl-derivative using an immobilized acylase.
Experimental Protocol: Resolution of D,L-Azatryptophan
This protocol describes the enzymatic resolution of the racemic mixture to obtain L-7-azatryptophan.
-
Acetylation of D,L-Azatryptophan:
-
Dissolve 205 mg (1 mmol) of D,L-Azatryptophan in 2.56 mL of neat acetic acid.
-
Add 114 µL (1.2 mmol) of acetic anhydride (B1165640) under vigorous stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC.[4]
-
The product of this step is D,L-Nα-acetyl-Azatryptophan.
-
-
Enzymatic Hydrolysis:
-
The resulting D,L-Nα-acetyl-Azatryptophan is subjected to enantioselective deacylation.
-
This is achieved using eupergit-C immobilized acylase-I from Aspergillus oryzae.[4]
-
The enzyme specifically hydrolyzes the L-enantiomer, yielding free L-7-azatryptophan.
-
-
Purification:
-
The free L-7-azatryptophan is purified from the reaction mixture using preparative RP-HPLC.[4]
-
-
Enantiomeric Purity Assessment:
-
The enantiomeric purity of the purified L-7-azatryptophan can be confirmed by chiral affinity chromatography.[4]
-
Caption: Workflow for the enzymatic resolution of D,L-Azatryptophan.
Biological Activity and Applications
D,L-Azatryptophan is a versatile tool in biological research, primarily utilized for its fluorescent properties and as a substitute for tryptophan in proteins.
Fluorescent Probe for Protein Studies
The fluorescence of 7-azatryptophan is highly sensitive to the polarity of its environment.[4] This property makes it an excellent intrinsic probe for studying:
-
Protein Structure and Dynamics: Changes in the local environment of the azatryptophan residue upon protein folding, conformational changes, or ligand binding can be monitored by shifts in its fluorescence emission spectrum.[1][2][3][6]
-
Protein Folding: Resonance energy transfer (RET) between a donor fluorophore (like tyrosine) and 7-azatryptophan as an acceptor can be used to monitor protein folding and renaturation processes.[4]
-
Protein-Protein Interactions: The quenching or enhancement of 7-azatryptophan fluorescence upon binding to another protein can provide insights into the binding interface and kinetics.[4]
Incorporation into Proteins
7-Azatryptophan can be incorporated into proteins either through chemical synthesis of peptides or biosynthetically in expression systems.
-
Biosynthetic Incorporation: It can be incorporated into proteins expressed in bacteria, serving as a useful intrinsic fluorescence probe.[6] This has been demonstrated in phage lambda lysozyme, where the replacement of tryptophan with 7-azatryptophan had only a mild effect on protein stability at pH above 5.[12][13] More recently, a system for the genetic encoding of 7-aza-l-tryptophan in E. coli has been developed, allowing for site-selective isotope labeling for NMR studies.[14][15][16]
Caption: Applications of 7-Azatryptophan in protein science.
Other Biological Activities
-
Enzyme Induction: D,L-7-Azatryptophan, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase in Pseudomonas acidovorans.
-
Inhibition of Metabolism: In the marine cyanobacterium Anabaena sp. Strain 1F, D,L-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as eye shields and gloves.[17] It is a combustible solid and should be stored in a tightly closed container in a dry, well-ventilated place, typically refrigerated.[17]
Table 3: Hazard and Safety Information
| Hazard Statement | Precautionary Measures | Source |
| H302: Harmful if swallowed | Wear protective gloves/clothing/eye protection/face protection. Wash hands thoroughly after handling. | [11][17] |
| H312: Harmful in contact with skin | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [11][17] |
| H332: Harmful if inhaled | Keep container tightly closed. Store in a dry, well-ventilated place. Keep refrigerated. | [11][17] |
Conclusion
This compound is a valuable chemical tool for researchers in biochemistry, molecular biology, and drug development. Its unique fluorescent properties, which are sensitive to the microenvironment, provide a powerful means to investigate the intricacies of protein structure, function, and interactions. The ability to incorporate this non-canonical amino acid into proteins, both synthetically and biosynthetically, opens up a wide range of experimental possibilities, from fluorescence-based assays to site-specific NMR studies. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in the laboratory.
References
- 1. labmix24.com [labmix24.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. usbio.net [usbio.net]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 7146-37-4 | FA18065 [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 7146-37-4|2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate|BLD Pharm [bldpharm.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. clinivex.com [clinivex.com]
- 10. clearsynth.com [clearsynth.com]
- 11. DL-7-Azatryptophan hydrate | C10H13N3O3 | CID 24801922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
In-depth Technical Guide: Physical and Chemical Properties of DL-7-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-7-Azatryptophan hydrate (B1144303) is a racemic mixture of the D- and L-enantiomers of 7-azatryptophan (B1233867), an analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for a carbon at the 7th position of the indole (B1671886) ring imparts unique fluorescent properties and biological activities, making it a valuable tool in biochemical research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of DL-7-Azatryptophan hydrate, detailed experimental protocols for its analysis, and a visualization of its potential interactions within key metabolic pathways.
Physicochemical Properties
The fundamental physical and chemical characteristics of DL-7-Azatryptophan hydrate are summarized below.
Table 1: General and Physical Properties of DL-7-Azatryptophan Hydrate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ · H₂O | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 262-264 °C (decomposes) | [1] |
| Solubility | Soluble in 1 M HCl (50 mg/mL), with heat as needed, yielding a clear to slightly hazy, colorless to faint yellow solution.[1] Soluble in water.[2] | [1][2] |
| pKa (of 7-azaindole) | 4.59 at 20 °C | [3] |
Table 2: Spectroscopic and Fluorescent Properties of DL-7-Azatryptophan Hydrate
| Property | Value | Conditions | Source |
| UV Absorption Maxima (λmax) | 280 nm, 310 nm | Not specified | [1] |
| Molar Extinction Coefficient (ε) | 5,080 M⁻¹cm⁻¹ | at 280 nm | [1] |
| 1,205 M⁻¹cm⁻¹ | at 310 nm | [1] | |
| Fluorescence Excitation Wavelength | 310 nm | Not specified | [1] |
| Fluorescence Emission Wavelength | 402 nm | Not specified | [1] |
| Fluorescence Emission Maximum Shift | From 370 nm to 390 nm | In reverse micelles of dioctyl sulfosuccinate (B1259242) in n-heptane as the water/surfactant molar ratio increases from 0.5 to 50. | [1] |
Experimental Protocols
Detailed methodologies for the analysis of DL-7-Azatryptophan hydrate are crucial for reproducible research. The following sections outline protocols for key analytical techniques.
Quantitative ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of amino acids.
Objective: To determine the purity and concentration of DL-7-Azatryptophan hydrate in solution.
Materials:
-
DL-7-Azatryptophan hydrate sample
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., maleic acid, DSS)
-
NMR tubes
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of DL-7-Azatryptophan hydrate and the internal standard.
-
Dissolve the sample and internal standard in a known volume of D₂O in a volumetric flask. For improved signal resolution, especially for exchangeable protons, samples can be repeatedly dissolved in D₂O and lyophilized to replace labile protons with deuterium.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire ¹H-NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to optimize include:
-
Pulse Angle: A 30° or 45° pulse is often used to ensure full relaxation between scans.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure complete relaxation and accurate integration. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient scans (e.g., 16 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic peaks of DL-7-Azatryptophan hydrate and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Volume_solution) where N_protons is the number of protons giving rise to the integrated signal and MW is the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule, offering a molecular fingerprint.
Objective: To obtain the infrared spectrum of DL-7-Azatryptophan hydrate for identification and structural analysis.
Materials:
-
DL-7-Azatryptophan hydrate sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a suitable detector
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture, which has strong IR absorption bands.
-
Grind a small amount (1-2 mg) of DL-7-Azatryptophan hydrate into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to the functional groups present in DL-7-Azatryptophan hydrate.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to quantify substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Objective: To determine the concentration of DL-7-Azatryptophan hydrate in solution.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of DL-7-Azatryptophan hydrate of a known concentration in a suitable solvent (e.g., 0.1 M HCl or a buffer in which the compound is stable and soluble).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the blank (solvent only) and the standard solutions at the wavelength of maximum absorbance (λmax), which for DL-7-Azatryptophan is around 280 nm.
-
Measure the absorbance of the unknown sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. Alternatively, use the Beer-Lambert law (A = εbc) if the molar extinction coefficient (ε) is known and constant.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.
Objective: To separate and quantify DL-7-Azatryptophan from a sample matrix.
Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation:
-
A typical mobile phase for the analysis of tryptophan and its analogs consists of an aqueous buffer and an organic modifier. An example could be:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Gradient Elution: A gradient from a low to a high percentage of Solvent B is often employed to ensure good separation and peak shape. For example, a linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at 280 nm is suitable for 7-azatryptophan. Fluorescence detection can also be used for higher sensitivity, with excitation at 310 nm and emission at 402 nm.
-
-
Sample Preparation and Analysis:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample to remove any particulate matter.
-
Inject a known volume of the sample onto the HPLC system.
-
Identify the peak corresponding to DL-7-Azatryptophan by comparing its retention time with that of a standard.
-
Quantify the amount of DL-7-Azatryptophan by comparing the peak area with a calibration curve generated from standards of known concentrations.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Objective: To confirm the molecular weight and investigate the fragmentation pattern of DL-7-Azatryptophan.
Protocol:
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for amino acids.
-
Mass Analysis:
-
In full scan mode, the mass spectrometer will detect the protonated molecule [M+H]⁺, confirming the molecular weight.
-
For structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID).
-
-
Fragmentation Pattern: The fragmentation of tryptophan and its analogs is well-characterized. Common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH) from the amino acid backbone. Fragmentation of the indole ring can also occur. The specific fragmentation pattern of 7-azatryptophan will be influenced by the presence of the nitrogen atom in the indole ring, potentially leading to characteristic fragment ions that can be used for its identification.
Signaling Pathways and Biological Interactions
As a tryptophan analog, DL-7-Azatryptophan can be expected to interact with the metabolic pathways of tryptophan, primarily the serotonin (B10506) and kynurenine (B1673888) pathways. Its structural similarity allows it to be a substrate or an inhibitor of the enzymes involved in these pathways.
Tryptophan Metabolism Overview
The following diagram provides a simplified overview of the major metabolic fates of tryptophan.
References
An In-depth Technical Guide to the Solubility of D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D,L-Azatryptophan hydrate (B1144303) in aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known values, provides qualitative descriptions, and outlines a general experimental protocol for solubility determination.
Introduction to D,L-Azatryptophan Hydrate
This compound is a racemic mixture of the D- and L-isomers of 7-azatryptophan (B1233867), an analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for a carbon in the indole (B1671886) ring alters its electronic properties, making it a useful tool in biochemical and pharmaceutical research. It has been utilized as a fluorescent probe in protein structure and dynamics studies and can be biosynthetically incorporated into proteins.[1][2][3][4] Understanding its solubility is critical for its application in experimental assays, formulation development, and drug discovery.
Solubility Data
| Solvent | Temperature | Concentration | Method | Source |
| Water | Not Specified | Soluble (Qualitative) | Not Specified | [5] |
| 1 M Hydrochloric Acid (HCl) | Heating Applied | 50 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | No Data Available | - | |
| Ethanol | Not Specified | No Data Available | - | |
| Methanol | Not Specified | No Data Available | - |
Note: The lack of specific quantitative data for water and common organic solvents highlights a knowledge gap for this particular compound. Researchers are advised to determine solubility experimentally for their specific conditions.
Factors Influencing Solubility
The solubility of amino acids and their analogs like this compound is influenced by several factors:
-
pH: The solubility of amino acids is significantly affected by pH. At their isoelectric point, they tend to have minimal solubility. In acidic or basic solutions, the amino and carboxylic acid groups become charged, increasing their interaction with polar solvents like water.[6]
-
Temperature: Generally, solubility increases with temperature. However, the stability of the compound at elevated temperatures should be considered.
-
Solvent Polarity: The polar nature of the amino and carboxyl groups suggests good solubility in polar solvents. The azaindole side chain, while aromatic, also possesses a nitrogen atom that can participate in hydrogen bonding, potentially influencing its solubility in various organic solvents.[6]
-
Crystalline Form: The hydrate form indicates that water molecules are incorporated into the crystal structure, which can affect its solubility compared to the anhydrous form.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of an amino acid analog like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.[7][8][9][10]
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, DMSO, ethanol, methanol)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Centrifuge the collected supernatant at a high speed to remove any remaining undissolved solids.
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | 7146-37-4 | FA18065 [biosynth.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 9. microbenotes.com [microbenotes.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Photophysical Properties of 7-Azatryptophan (B1233867)
Introduction
7-Azatryptophan (7AW), a non-canonical, isosteric analog of tryptophan (Trp), serves as a powerful fluorescent probe in biochemical and biophysical research. The substitution of the carbon atom at the 7th position of the indole (B1671886) ring with a nitrogen atom imparts unique photophysical properties that distinguish it from its natural counterpart. These properties include a significant red-shift in both absorption and emission spectra, a strong sensitivity to the local environment's polarity, and a typically single-exponential fluorescence decay in aqueous solutions.[1][2][3] These characteristics make 7AW an invaluable tool for investigating protein structure, dynamics, folding, and intermolecular interactions, often providing clearer insights than those attainable with the more complex photophysics of tryptophan.[1][2][4] This guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of 7-azatryptophan, details the experimental protocols for their determination, and illustrates key concepts through structured diagrams.
Data Presentation: Photophysical Properties of 7-Azatryptophan
The fluorescence quantum yield (Φf) and lifetime (τf) of 7-azatryptophan are highly dependent on its chemical environment. Key influencing factors include solvent polarity, hydrogen bonding capability, and its incorporation within a peptide or protein structure.
Table 1: Quantum Yield (Φf) of 7-Azatryptophan and its Chromophore, 7-Azaindole
| Compound | Solvent/Condition | Quantum Yield (Φf) | Reference |
| 7-Azatryptophan | Aqueous Solution (pH 7) | 0.01 | [1] |
| 7-Azatryptophan | Acetonitrile | 0.25 | [1] |
| 7-Azaindole | Water | 0.03 | [2] |
| 7-Azaindole | Cyclohexane to Water | Decreases 10-fold | [1] |
| 1-Methyl-7-azaindole | Water | 0.55 | [2] |
Table 2: Fluorescence Lifetime (τf) of 7-Azatryptophan and its Chromophore, 7-Azaindole
| Compound | Solvent/Condition | Lifetime (τf) | Decay Profile | Reference |
| 7-Azatryptophan | Water (pH 7, 20°C) | 780 ps | Single Exponential | [2] |
| 7-Azaindole | Water (pH 7, 20°C) | 910 ps | Single Exponential | [2][3] |
| 1-Methyl-7-azaindole | Water | 21.0 ns | --- | [2] |
| Biotinylated 7AW | Bound to Avidin | 646 ps (98%) + 2690 ps (2%) | Bi-exponential | [5] |
Experimental Protocols
Accurate determination of quantum yield and fluorescence lifetime is critical for the application of 7AW as a quantitative molecular probe.
Methodology for Quantum Yield Determination (Relative Method)
The relative method, also known as the comparative method, is the most common approach for determining the fluorescence quantum yield.[6][7] It involves comparing the fluorescence of the sample (7AW) to that of a well-characterized standard with a known quantum yield.
Protocol Steps:
-
Standard Selection: Choose a fluorescence standard with absorption and emission profiles that are as close as possible to 7AW. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-visible region.
-
Sample Preparation: Prepare a series of dilute solutions of both the 7AW sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the 7AW sample and the standard.
-
The slope of the resulting straight line is proportional to the quantum yield. The quantum yield of the sample (Φf_s) can be calculated using the following equation:
Φf_s = Φf_r * (Slope_s / Slope_r) * (n_s² / n_r²)
Where:
-
Φf_r is the quantum yield of the reference standard.
-
Slope_s and Slope_r are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different).[8]
-
Methodology for Fluorescence Lifetime Determination (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Protocol Steps:
-
Instrumentation: The setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.
-
Excitation: The 7AW sample is excited with a short pulse of light at an appropriate wavelength (e.g., ~295-310 nm).
-
Photon Detection: The electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.
-
Histogram Buildup: This process is repeated millions of times, and a histogram of the number of photons detected versus their arrival time is constructed. This histogram represents the fluorescence decay profile of the sample.
-
Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τf). For 7AW in simple aqueous solutions, a single-exponential decay model is often sufficient.[1][2]
I(t) = A * exp(-t / τf)
Where:
-
I(t) is the intensity at time t.
-
A is the amplitude.
-
τf is the fluorescence lifetime.
-
Mandatory Visualizations
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
Mechanism of action of azatryptophan analogs in biological systems
An In-depth Technical Guide to the Mechanism of Action of Azatryptophan Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azatryptophan analogs are isosteres of the natural amino acid tryptophan, where a carbon atom in the indole (B1671886) ring is replaced by a nitrogen atom. This "atomic mutation" provides a subtle yet powerful tool for investigating protein structure, function, and dynamics.[1] These analogs can be incorporated into proteins, serving as minimally perturbative probes that alter the photophysical or electronic properties of the local environment without significantly disrupting the protein's overall fold.[1][2] Their utility spans from fundamental biophysical studies to the development of novel therapeutic agents.[3][4][5] This guide details their core mechanism of action, experimental applications, and the quantitative effects of their incorporation.
Core Mechanism of Action
The primary mechanism of action of azatryptophan analogs revolves around their successful incorporation into the polypeptide chain in place of tryptophan, followed by the subsequent modulation of the protein's intrinsic properties.
Incorporation into Proteins
Azatryptophan analogs are introduced into proteins through two primary methods:
-
Biosynthetic Incorporation: This is the most common method, relying on tryptophan-auxotrophic host organisms, typically Escherichia coli strains.[1][6] These strains cannot synthesize their own tryptophan and will therefore utilize exogenously supplied azatryptophan analogs, incorporating them into proteins during translation. The efficiency of this process depends on the ability of the host's tryptophan synthetase to process the corresponding azaindole precursor and the recognition of the azatryptophan analog by the endogenous translational machinery.[1]
-
Site-Specific Genetic Encoding: For precise placement of an analog at a single, predetermined position, genetic code expansion techniques are employed.[2][7][8] This advanced method requires an orthogonal system consisting of an engineered aminoacyl-tRNA synthetase that specifically recognizes the azatryptophan analog and a corresponding suppressor tRNA that inserts the analog in response to a nonsense or quadruplet codon.[7][8][9]
The general workflow for biosynthetic incorporation is visualized below.
References
- 1. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Azatryptophan Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azatryptophan derivatives, structural analogs of the essential amino acid tryptophan where a carbon atom in the indole (B1671886) ring is replaced by a nitrogen atom, have garnered significant interest in medicinal chemistry, chemical biology, and drug development.[1][2] This substitution profoundly alters the electronic and hydrogen-bonding properties of the molecule, leading to unique biological activities and spectroscopic characteristics. These derivatives have found applications as fluorescent probes to study protein structure and dynamics, as antibacterial and antiplasmodial agents, and as inhibitors of key enzymes in metabolic pathways, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan hydroxylase (TPH).[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of azatryptophan derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Quantitative Data
The biological activity and photophysical properties of azatryptophan derivatives are central to their application in research and drug development. The following tables summarize key quantitative data for selected derivatives.
Table 1: Inhibitory Activity of Azatryptophan Derivatives and Related Compounds
| Compound | Target Enzyme | Cell Line/Assay Condition | IC50 | Citation |
| 1-Methyl-D-tryptophan (Indoximod) | IDO1 | HeLa cells | ~70 nM (reverses mTORC1 inhibition) | [6] |
| 1-Methyl-L-tryptophan | IDO1 | HeLa cells | 120 µM | [5] |
| Epacadostat | IDO1 | Cell-based assay | 12 nM | [6] |
| BMS-986205 | IDO1 | Cell-based assay | ~2 nM (irreversible) | [6] |
| Navoximod | IDO1 | HeLa cells | 61 nM | [7] |
| 3-Aryl indole derivative | IDO1 | hIDO1 | 7 µM | [8] |
| Telotristat ethyl | TPH | In vivo | 0.028 µM | [9] |
| KAR5417 | TPH1 | Biochemical assay | 33 nM | [10] |
| KAR5417 | TPH2 | Biochemical assay | 7 nM | [10] |
Table 2: Photophysical Properties of Fluorescent Azatryptophan Derivatives
| Compound | Solvent/Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Citation |
| 4-Azatryptophan | Aqueous solution | ~288 | ~418 | ~130 | Lower than tryptophan | [1][3] |
| 7-Azatryptophan (B1233867) | Aqueous solution (pH 7) | ~288 | ~386 | ~98 | 0.01 | [3][5][11] |
| 7-Azatryptophan | Acetonitrile | - | - | - | 0.25 | [5] |
| 1-Methyl-7-azatryptophan | Water (20 °C) | - | - | - | 0.55 | [11] |
| 4-Cyanotryptophan | Water | - | - | - | >0.8 | [12] |
| Ac-Trp-1-OMe* | - | 260 | 409 | 149 | - | [3] |
| Ac-Trp-2-OMe** | - | 260 | 425 | 165 | - | [3] |
* N-acetyl methyl ester of a tricyclic tryptophan analog based on a 4-azaindole (B1209526) scaffold. ** N-acetyl methyl ester of a different tricyclic tryptophan analog based on a 4-azaindole scaffold.
Table 3: Pharmacokinetic Parameters of 1-Methyl-D-tryptophan (Indoximod)
| Species | Dose | Route | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Citation |
| Rat | 600 mg/m² | Oral | - | 8 h | 28.7 h | 92% | [2] |
| Dog | 1200 mg/m² | Oral | - | 1 h | 6.0 h | 47% | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of azatryptophan derivatives are crucial for their accessibility to the research community. The following protocols outline key chemical and enzymatic synthetic procedures.
Protocol 1: Asymmetric Synthesis of N-Fmoc-(S)-7-azatryptophan via a Chiral Ni(II) Complex
This protocol is adapted from the work of Zou et al. and describes a highly diastereoselective synthesis of Fmoc-protected 7-azatryptophan.[4]
Step 1: Alkylation of the Chiral Glycine-Ni(II) Complex
-
To a solution of the chiral Ni(II) complex of a glycine (B1666218) Schiff base (e.g., (S)-2 in the original paper, 2.0 g) in anhydrous DMSO (40 mL) under a nitrogen atmosphere, add 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (0.8 equivalents) and powdered NaOH (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Add methanol (B129727) (40 mL) to the reaction mixture and continue stirring at 20 °C for 2 hours.
-
Heat the mixture to 60 °C for 1 hour to ensure complete conversion.
-
After cooling, the resulting alkylated Ni(II) complex can be isolated and purified, affording the product in approximately 74% yield with excellent diastereoselectivity.[4]
Step 2: Disassembly of the Ni(II) Complex
-
Suspend the purified alkylated Ni(II) complex in a mixture of 1,2-dimethoxyethane (B42094) (DME) and 3 N aqueous HCl.
-
Stir the mixture to effect the hydrolysis of the Schiff base and release of the amino acid.
-
Filter the reaction mixture to remove the precipitated chiral ligand.
-
Partition the filtrate between water and dichloromethane (B109758) to remove any residual ligand.
-
Purify the aqueous layer containing the (S)-7-azatryptophan hydrochloride salt by C18 flash column chromatography to remove Ni(II) ions. This step typically yields the free amino acid in about 95% yield.[6]
Step 3: Fmoc Protection
-
Dissolve the purified (S)-7-azatryptophan hydrochloride salt in a suitable solvent system, such as a mixture of an organic solvent and aqueous sodium carbonate solution.
-
Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the product by trituration with a non-polar solvent like toluene (B28343) to remove unreacted Fmoc-OSu and its hydrolysis byproducts, followed by crystallization or chromatography to obtain N-Fmoc-(S)-7-azatryptophan in approximately 70% yield.[4]
Protocol 2: Synthesis of 4,6-Difluorotryptophan
This protocol, adapted from Monnie et al., describes a scalable synthesis of a fluorinated tryptophan derivative.
Step 1: Coupling of 4,6-difluorogramine with a Glycine Equivalent
-
Prepare a solution of 4,6-difluorogramine and a suitable glycine equivalent, such as 2-benzylthio-1,5-dihydro-4H-imidazolone, in an appropriate solvent.
-
Add a coupling promoter, for example, ethyl propiolate, to the reaction mixture.
-
Stir the reaction at a suitable temperature until the coupling is complete.
-
Isolate and purify the resulting imidazolone (B8795221) adduct.
Step 2: Hydrolysis to the Hydantoin (B18101)
-
Dissolve the imidazolone adduct in a mixture of 1,4-dioxane (B91453) and 6 M aqueous HCl at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction with a saturated solution of NaHCO3 and extract the product with dichloromethane.
-
Dry the organic layer over MgSO4, evaporate the solvent, and purify the resulting hydantoin.
Step 3: Hydantoin Ring Opening
-
Reflux a mixture of the hydantoin and Ba(OH)2 monohydrate in water for 96 hours.
-
Cool the reaction mixture and filter to remove the barium carbonate precipitate.
-
Acidify the aqueous layer with 3 M HCl and remove the water under reduced pressure.
-
Dissolve the residue in water and purify using a Dowex ion-exchange resin, eluting with a 5% aqueous ammonia (B1221849) solution.
-
Concentrate the basic solution under vacuum to yield 4,6-difluorotryptophan as a zwitterion in approximately 94% yield for this step.
Protocol 3: Enzymatic Synthesis of 7-Azatryptophan using Tryptophan Synthase
This protocol provides a general procedure for the biocatalytic synthesis of 7-azatryptophan from 7-azaindole (B17877) and serine, utilizing the β-subunit of tryptophan synthase (TrpB).[7]
Step 1: Preparation of the Biocatalyst
-
Overexpress a suitable tryptophan synthase β-subunit (TrpB) mutant in a host organism like E. coli. Several TrpB variants have been engineered for improved activity and substrate scope.[7]
-
Lyse the cells and purify the TrpB enzyme using standard protein purification techniques, such as affinity chromatography.
Step 2: Enzymatic Reaction
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing L-serine (e.g., 50 mM) and pyridoxal-5'-phosphate (PLP), a necessary cofactor for TrpB.
-
Add the purified TrpB enzyme to the reaction mixture.
-
Add 7-azaindole, the substrate for the condensation reaction. The concentration of 7-azaindole should be optimized to avoid substrate inhibition.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation for a specified period (e.g., 12-24 hours).
-
Monitor the progress of the reaction by HPLC or other analytical techniques.
Step 3: Product Isolation and Purification
-
Terminate the reaction by denaturing the enzyme (e.g., by adding acid or by heat treatment).
-
Remove the precipitated protein by centrifugation.
-
Purify the 7-azatryptophan from the supernatant using techniques such as ion-exchange chromatography or reversed-phase HPLC.
Visualization of Key Pathways and Workflows
Understanding the biological context and experimental design is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
Experimental and Logical Workflows
Conclusion
The field of azatryptophan derivatives continues to expand, driven by their diverse applications in biomedical research. The synthetic methodologies outlined in this guide, from asymmetric chemical syntheses to biocatalytic approaches, provide a robust toolkit for accessing a wide range of these valuable compounds. The quantitative data presented herein highlights their potential as potent enzyme inhibitors and sensitive fluorescent probes. As our understanding of the biological roles of tryptophan metabolic pathways deepens, the rational design and synthesis of novel azatryptophan derivatives will undoubtedly play a crucial role in the development of new therapeutic agents and advanced research tools.
References
- 1. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
D,L-Azatryptophan Hydrate: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of D,L-Azatryptophan hydrate (B1144303). Due to a lack of extensive publicly available stability data for D,L-Azatryptophan hydrate, this guide leverages data from its core structure, 7-azaindole (B17877), and its close structural analog, tryptophan, to provide a robust framework for researchers. It outlines methodologies for stability assessment and discusses potential degradation products and pathways, enabling informed handling, formulation, and analysis of this compound.
Introduction to this compound
D,L-Azatryptophan is a synthetic analog of the essential amino acid tryptophan, characterized by the substitution of a carbon atom with a nitrogen atom at the 7-position of the indole (B1671886) ring. This modification imparts unique fluorescent properties, making it a valuable tool in protein structure and dynamics research. Understanding its stability and degradation profile is crucial for its application in drug development and other scientific research, ensuring the integrity of experimental results and the safety of potential therapeutic applications.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 7146-37-4 |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| Synonyms | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid hydrate |
| Appearance | White to off-white powder |
| Solubility | Soluble in 1 M HCl (50 mg/ml), with heat as needed. |
Stability Profile
Direct quantitative stability data for this compound is limited in published literature. However, information on its core moiety, 7-azaindole, and the extensive data on tryptophan provide a basis for understanding its stability characteristics.
General Stability and Storage
The 7-azaindole core is reported to be stable under normal conditions. General storage recommendations for this compound include maintaining it at room temperature in tightly closed containers, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.
Thermal Stability
Studies on Fmoc-7-azatryptophan, a derivative, have shown it to be more thermally stable than its tryptophan counterpart, suggesting the 7-azaindole ring system possesses considerable thermal stability. However, like tryptophan, this compound is expected to be susceptible to degradation at elevated temperatures, especially in the presence of oxygen.
Photostability
The indole ring of tryptophan is known to be susceptible to photodegradation upon exposure to UV light. Given the structural similarity, this compound is also likely to be light-sensitive. The nitrogen atom in the 7-position may alter the photolytic degradation pathway compared to tryptophan.
pH and Hydrolytic Stability
The stability of this compound is expected to be influenced by pH. Tryptophan is known to degrade under both acidic and alkaline conditions, particularly at elevated temperatures. The pyridine-like nitrogen in the 7-azaindole ring may influence its stability in acidic and basic solutions.
Oxidative Stability
The indole ring is susceptible to oxidation. Tryptophan is known to degrade in the presence of oxidizing agents, leading to various oxidation products. The 7-azaindole nucleus is also expected to be prone to oxidative degradation.
Potential Degradation Pathways
The degradation pathways of this compound have not been explicitly elucidated in the literature. However, based on the known degradation of tryptophan, several pathways can be hypothesized. The presence of the nitrogen atom at the 7-position will influence the electron density of the ring system and may alter the reactivity and subsequent degradation products compared to tryptophan.
Oxidative Degradation
Oxidation is a primary degradation pathway for tryptophan, leading to the formation of N-formylkynurenine (NFK), kynurenine, and various other products. It is plausible that this compound undergoes similar oxidative ring-opening of the pyrrole (B145914) moiety.
Caption: Hypothesized oxidative degradation pathway for D,L-Azatryptophan.
Photodegradation
Exposure to UV light can lead to the formation of radical species and subsequent degradation. For tryptophan, this can result in a variety of products, including N-formylkynurenine. A similar photosensitive auto-oxidation mechanism may occur for this compound.
Hydrolytic Degradation
Under strong acidic or basic conditions, particularly with heat, the molecule may undergo hydrolysis, potentially affecting the amino acid side chain or the integrity of the 7-azaindole ring.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on general pharmaceutical guidelines and can be adapted for this specific compound.
Caption: General workflow for a forced degradation study.
General Procedure
A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/co-solvent mixture). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.
Hydrolytic Degradation
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for up to 7 days.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for up to 7 days.
-
Neutral Hydrolysis: Reflux the sample solution in water at 60°C for up to 7 days. Samples should be withdrawn at appropriate time points and neutralized before analysis.
Oxidative Degradation
-
Treat the sample solution with 3% hydrogen peroxide at room temperature for up to 7 days. Samples should be taken at various intervals for analysis.
Photolytic Degradation
-
Expose the solid powder and the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation
-
Expose the solid powder to dry heat at a temperature higher than the recommended storage temperature (e.g., 60°C or 80°C) for a specified period.
Analytical Methods
The stability of this compound and the formation of degradation products should be monitored using a stability-indicating analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating the parent compound from its degradation products and quantifying the extent of degradation. A reverse-phase C18 column is often suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of unknown degradation products.
Summary and Recommendations
It is strongly recommended that users perform their own forced degradation studies using the protocols outlined in this guide to establish the stability of this compound under their specific experimental or formulation conditions. The use of stability-indicating analytical methods, such as HPLC and LC-MS, is critical for accurately assessing stability and identifying any potential degradation products. This proactive approach will ensure the reliability of research data and the quality and safety of any products developed using this compound.
A Comprehensive Technical Guide to D,L-Azatryptophan Hydrate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D,L-Azatryptophan hydrate (B1144303) is a racemic mixture of the non-proteinogenic amino acid 7-azatryptophan (B1233867), an analog of tryptophan where a nitrogen atom replaces the carbon at the 7-position of the indole (B1671886) ring. This substitution imparts unique photophysical properties, making it a valuable tool in protein science and drug development. This technical guide provides a comprehensive overview of the synonyms, alternative names, and key chemical and physical properties of D,L-azatryptophan hydrate. It details experimental protocols for its enzymatic resolution, site-specific incorporation into proteins, and its application as a fluorescent probe. Furthermore, this guide explores its role as a modulator of enzymatic activity and physiological processes, including the synergistic induction of tryptophan oxygenase and the inhibition of photosynthetic processes in cyanobacteria.
Nomenclature and Chemical Properties
This compound is known by a variety of synonyms and alternative names in scientific literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searching and material sourcing.
Table 1: Synonyms and Alternative Names for this compound
| Name Type | Name |
| Common Name | This compound |
| Systematic (IUPAC) Name | 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate[1] |
| Synonyms | DL-7-Azatryptophan hydrate, α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic Acid Hydrate, DL-7-Azatryptophan monohydrate, 7-Azatryptophan monohydrate, D,L-AZATRYPTOPHAN, HYDRATE, DL-7-AZATRYPTOPHAN 1-HYDRATE, 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate, 3-(2-Amino-2-carboxyethyl)-1H-pyrrolo[2,3-b]pyridine hydrate[1][2][3][4] |
| CAS Number | 7146-37-4[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃N₃O₃[1][2] |
| Molecular Weight | 223.23 g/mol [1][2][3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | [5] |
| Melting Point | >260°C (dec.) | [4] |
| Solubility | Soluble in 1 M HCl (50 mg/ml) with heat | [6] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Enzymatic Resolution of D,L-Azatryptophan Racemate
For most biological applications, the L-enantiomer of 7-azatryptophan is required. The following protocol describes the enzymatic resolution of the D,L-racemic mixture.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of this compound.
Protocol:
-
Acetylation:
-
Dissolve 1 mmole of this compound in neat acetic acid.
-
Add 1.2 mmoles of acetic anhydride while stirring vigorously.
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitor the reaction progress by RP-HPLC until completion.
-
The product of this step is D,L-Nα-acetyl-Azatryptophan.
-
-
Enantioselective Hydrolysis:
-
To the solution containing D,L-Nα-acetyl-Azatryptophan, add eupergit-C immobilized acylase-I from Aspergillus oryzae.
-
The acylase-I will selectively hydrolyze the Nα-acetyl group from the L-enantiomer, yielding free L-7-Azatryptophan and leaving D-Nα-acetyl-Azatryptophan unreacted.
-
-
Purification:
-
Separate the free L-7-Azatryptophan from the unreacted D-Nα-acetyl-Azatryptophan using standard purification techniques such as ion-exchange chromatography or crystallization.
-
The enantiomeric purity of the resulting L-7-Azatryptophan can be confirmed by chiral chromatography.
-
Site-Specific Incorporation of L-7-Azatryptophan into Proteins in E. coli
The unique fluorescent properties of 7-azatryptophan make it a valuable probe for studying protein structure and dynamics. This protocol outlines the in vivo incorporation of L-7-Azatryptophan into a target protein at a specific site using an orthogonal synthetase/tRNA system in E. coli.
Workflow for Site-Specific Incorporation
Caption: Workflow for site-specific incorporation of L-7-Azatryptophan in E. coli.
Protocol:
-
Preparation:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the target protein with an in-frame amber (TAG) stop codon at the desired incorporation site.
-
A plasmid encoding an orthogonal aminoacyl-tRNA synthetase specific for 7-azatryptophan and its cognate tRNA that recognizes the TAG codon.
-
-
Select for transformed cells on appropriate antibiotic-containing media.
-
-
Protein Expression:
-
Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Add L-7-Azatryptophan to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Reduce the incubation temperature to 18-25°C and continue shaking overnight to promote proper protein folding.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lyse the cells and purify the 7-azatryptophan-labeled protein using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography).
-
Fluorescence Spectroscopy of 7-Azatryptophan Labeled Proteins
The distinct spectral properties of 7-azatryptophan allow for its use as a sensitive fluorescent probe to study protein conformation and interactions.
Table 3: Spectral Properties of 7-Azatryptophan in Various Environments
| Solvent/Environment | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Water | ~288 | ~400 | Low | |
| Acetonitrile | Not Specified | ~362 | Higher | |
| n-Propanol | Not Specified | ~367 and ~520 | Higher | |
| Diethyl ether | Not Specified | ~345 | Higher | |
| In Staphylococcal Nuclease | Not Specified | 355 | Not Specified | |
| In Annexin A5 | ~288 | ~358 | Not Specified |
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified 7-azatryptophan-labeled protein in a suitable buffer. The concentration will depend on the instrument and the protein's quantum yield, but a starting point is typically in the low micromolar range (e.g., 2 µM).
-
-
Instrument Setup:
-
Use a fluorometer with a quartz cuvette.
-
Set the excitation wavelength. Selective excitation of 7-azatryptophan in the presence of tryptophan can often be achieved by exciting at a wavelength where 7-azatryptophan absorbs more strongly (e.g., around 288 nm, though optimization may be required).
-
-
Data Acquisition:
-
Record the emission spectrum over a suitable wavelength range (e.g., 330 nm to 500 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λ_em) and the fluorescence intensity.
-
Changes in these parameters upon addition of a ligand, changes in temperature, or other perturbations can provide insights into the local environment of the 7-azatryptophan residue and report on protein conformational changes or binding events.
-
Applications in Biological Systems
Synergistic Induction of Tryptophan Oxygenase in Pseudomonas acidovorans
D,L-7-Azatryptophan, while not an inducer on its own, acts synergistically with L-tryptophan to "superinduce" the expression of tryptophan oxygenase in Pseudomonas acidovorans.[6] This phenomenon can be studied to understand the regulatory mechanisms of this enzyme.
Logical Relationship for Tryptophan Oxygenase Induction
Caption: Synergistic induction of tryptophan oxygenase by L-tryptophan and D,L-7-Azatryptophan.
Experimental Approach:
-
Culturing Pseudomonas acidovorans in a minimal medium.
-
Dividing the culture into several groups: a control group with no inducer, a group with L-tryptophan alone, a group with D,L-7-Azatryptophan alone, and a group with both L-tryptophan and D,L-7-Azatryptophan.
-
After an induction period, harvesting the cells and preparing cell-free extracts.
-
Assaying the tryptophan oxygenase activity in the extracts. The activity is typically measured by monitoring the formation of N-formylkynurenine from L-tryptophan spectrophotometrically.
-
Comparing the enzyme activity across the different induction conditions to demonstrate the synergistic effect.
Inhibition of Photosynthetic Carbon Assimilation and Nitrogen Metabolism in Anabaena sp.
D,L-7-Azatryptophan has been shown to inhibit photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in the cyanobacterium Anabaena sp. Strain 1F. This inhibitory effect can be utilized to study the interplay between these fundamental metabolic processes.
Experimental Approach:
A specific protocol for this inhibition is not detailed in the available literature. A general experimental design to investigate this would be:
-
Culturing Anabaena sp. under controlled conditions of light, temperature, and nutrient availability.
-
Exposing parallel cultures to varying concentrations of D,L-7-Azatryptophan.
-
Measuring the rate of photosynthetic carbon assimilation by monitoring the uptake of ¹⁴C-labeled bicarbonate.
-
Measuring the rate of photosynthetic oxygen evolution using a Clark-type oxygen electrode.
-
Assessing the impact on nitrogen metabolism by measuring nitrogenase activity (e.g., via the acetylene (B1199291) reduction assay) and analyzing intracellular amino acid pools.
-
Comparing these metabolic rates between the control and D,L-7-Azatryptophan-treated cultures to quantify the inhibitory effects.
Conclusion
This compound is a versatile chemical tool with significant applications in the study of protein structure, function, and regulation. Its unique fluorescent properties, when the L-enantiomer is site-specifically incorporated into proteins, provide a powerful intrinsic probe for investigating conformational changes and molecular interactions. Furthermore, its ability to modulate biological processes, such as enzyme induction and photosynthesis, opens avenues for dissecting complex metabolic and regulatory networks. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development, enabling deeper insights into biological systems.
References
- 1. Control of heterocyst and nitrogenase synthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen starvation mediated by DL-7-azatryptophan in the cyanobacterium Anabaena sp. strain CA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of heterocyst and nitrogenase synthesis in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen Control in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synergistic and Product Induction of the Enzymes of Tryptophan Metabolism in Pseudomonas acidovorans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Characterization of D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Azatryptophan, an analog of the essential amino acid tryptophan, is of significant interest in drug development and biochemical research due to its potential to be incorporated into peptides and proteins, thereby altering their structure and function. As with any compound intended for pharmaceutical use, a thorough understanding of its physicochemical properties is paramount. Thermochemical data, in particular, provides critical insights into the stability, energetics, and handling of the material.
Data Presentation: Thermochemical Properties
The following tables summarize the essential thermochemical data that should be determined for D,L-Azatryptophan hydrate (B1144303). These tables are presented as a template for organizing experimentally obtained values.
Table 1: Enthalpic Properties of D,L-Azatryptophan Hydrate
| Parameter | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Combustion | ΔcH° | Bomb Calorimetry | |
| Standard Enthalpy of Formation | ΔfH° | Calculated from ΔcH° | |
| Enthalpy of Dehydration | ΔdehH | Differential Scanning Calorimetry / Thermogravimetric Analysis | |
| Enthalpy of Fusion | ΔfusH | Differential Scanning Calorimetry | |
| Enthalpy of Vaporization | ΔvapH | Thermogravimetric Analysis | |
| Enthalpy of Sublimation | ΔsubH | Calculated from ΔfusH and ΔvapH |
Table 2: Thermodynamic and Thermal Stability Data for this compound
| Parameter | Symbol | Value | Method of Determination |
| Molar Heat Capacity | Cp | J/(mol·K) | Differential Scanning Calorimetry |
| Decomposition Temperature | Td | °C or K | Thermogravimetric Analysis |
| Melting Point | Tm | °C or K | Differential Scanning Calorimetry |
| Glass Transition Temperature | Tg | °C or K | Differential Scanning Calorimetry |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the accurate and reproducible determination of thermochemical data.
Bomb Calorimetry: Determination of the Enthalpy of Combustion
The standard enthalpy of combustion is determined using a bomb calorimeter.[3][4]
Objective: To measure the heat released during the complete combustion of this compound.
Methodology:
-
A precisely weighed pellet of this compound (approximately 0.5 - 1.0 g) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb".
-
A fine ignition wire is positioned to be in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The enthalpy of combustion of the sample is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen.
Differential Scanning Calorimetry (DSC): Determination of Heat Capacity, Enthalpy of Fusion, and Glass Transition Temperature
DSC is a versatile technique used to measure changes in heat flow to a sample as it is heated, cooled, or held at a constant temperature.[5][6]
Objective: To determine the heat capacity, melting point, enthalpy of fusion, and glass transition temperature of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The instrument heats both pans at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting thermogram plots heat flow versus temperature.
-
The heat capacity is determined from the heat flow signal.
-
An endothermic peak in the thermogram indicates melting, with the peak temperature representing the melting point (Tm) and the integrated area of the peak corresponding to the enthalpy of fusion (ΔfusH).
-
A step-like change in the baseline of the thermogram indicates a glass transition, and the midpoint of this transition is taken as the glass transition temperature (Tg). For a hydrate, a broad endotherm at lower temperatures may indicate the dehydration process.
Thermogravimetric Analysis (TGA): Determination of Thermal Stability and Enthalpy of Vaporization/Sublimation
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To assess the thermal stability, determine the decomposition temperature, and measure the enthalpy of vaporization or sublimation of this compound.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a tared TGA sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument continuously records the mass of the sample as a function of temperature.
-
The resulting thermogram plots mass percentage versus temperature.
-
A significant loss of mass indicates decomposition, and the onset temperature of this mass loss is taken as the decomposition temperature (Td). For a hydrate, an initial mass loss corresponding to the mass of water indicates the dehydration temperature range.
-
The enthalpy of vaporization or sublimation can be estimated from TGA data using the Clausius-Clapeyron equation by conducting experiments at different heating rates.
Mandatory Visualizations
Experimental Workflow for Thermochemical Data Determination
The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound.
Caption: Experimental workflow for determining the thermochemical properties.
Tryptophan Metabolism: The Kynurenine (B1673888) Pathway
As an analog of tryptophan, the metabolic fate of D,L-Azatryptophan is of considerable interest. The kynurenine pathway is the primary route for tryptophan catabolism in the body.[7][8][9][10][11] Understanding this pathway provides a biological context for the study of tryptophan analogs.
Caption: A simplified diagram of the kynurenine pathway for tryptophan metabolism.
References
- 1. Thermodynamic properties of L-tryptophan [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling information for D,L-Azatryptophan hydrate (B1144303), a compound utilized as a building block and reagent in the synthesis of complex molecules.[1] The following sections detail its properties, potential hazards, and recommended procedures for safe use in a laboratory setting.
Chemical and Physical Properties
D,L-Azatryptophan hydrate is an organic compound soluble in water.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1][2] |
| CAS Number | 7146-37-4 | [1][2] |
| Appearance | White to off-white or beige powder/solid | [3][4] |
| Odor | Odorless | [3] |
| Solubility | Soluble in water.[1] Soluble in 1 M HCl (50 mg/ml) with heat.[5] | |
| Melting Point | 262-264 °C | [5] |
| pH | 5.5-7.0 (10 g/L aqueous solution) | [3] |
Safety and Hazard Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
Precautionary Statements:
While specific precautionary statements for this compound were not consolidated in a single source, general recommendations for handling chemicals with similar hazard classifications include:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the searched literature. The provided hazard information is based on classifications from chemical suppliers and databases.
Safe Handling and Storage Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a research environment, from receipt to disposal.
Caption: A flowchart illustrating the key stages of safe laboratory handling for this compound.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water.
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup: Sweep up the spilled material and place it into a suitable, labeled container for disposal.
Fire-Fighting Measures
In the event of a fire involving this compound, use extinguishing media suitable for the surrounding fire. Firefighters should wear self-contained breathing apparatus and full protective gear. Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Stability and Reactivity
This compound is generally stable under normal laboratory conditions. It is incompatible with strong oxidizing agents.[3]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. This compound | 7146-37-4 | FA18065 [biosynth.com]
- 2. DL-7-Azatryptophan hydrate | C10H13N3O3 | CID 24801922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 7-Azatryptophan | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Obscure Presence of Azatryptophan Compounds in Nature: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural occurrence of azatryptophan compounds, a class of molecules characterized by the substitution of a carbon atom with a nitrogen atom within the indole (B1671886) ring of tryptophan. While direct natural sources of free azatryptophan amino acids remain elusive, this document explores the biosynthesis and natural production of complex alkaloids containing azaindole moieties. The primary focus is on tryptophan-derived indolocarbazole alkaloids, such as rebeccamycin (B1679247) and staurosporine (B1682477), produced by actinomycetes, and the marine-derived pyridoacridine alkaloid, variolin B. This guide provides a comprehensive overview of their natural sources, biosynthesis, and biological activities. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are presented, alongside quantitative data on production yields. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these unique natural products.
Introduction: The Enigma of Naturally Occurring Azatryptophans
Tryptophan, with its indole side chain, is a fundamental building block for a vast array of secondary metabolites exhibiting diverse biological activities. The substitution of a carbon atom for a nitrogen atom within this indole ring system gives rise to azatryptophan isomers (e.g., 4-, 5-, 6-, and 7-azatryptophan) and their corresponding azaindole moieties. While synthetic azatryptophans have been extensively utilized as fluorescent probes and building blocks in medicinal chemistry, their natural occurrence is a subject of considerable intrigue and ongoing research.
Direct evidence for the natural production of free azatryptophan as a distinct secondary metabolite is scarce. However, the azaindole structural motif is present in a select number of complex, biologically active natural products. This guide focuses on the most well-documented examples, providing a technical resource for researchers interested in the natural products chemistry, biosynthesis, and therapeutic potential of these rare compounds.
Tryptophan-Derived Indolocarbazole Alkaloids
Indolocarbazole alkaloids are a prominent class of microbial natural products derived from the dimerization of two L-tryptophan molecules. Among these, rebeccamycin and staurosporine, produced by various species of actinomycetes, are notable for their potent antitumor and protein kinase inhibitory activities, respectively.
Rebeccamycin
Rebeccamycin is a chlorinated indolocarbazole glycoside first isolated from the bacterium Saccharothrix aerocolonigenes (formerly Nocardia aerocolonigenes)[1]. It exhibits significant antitumor activity by acting as a topoisomerase I inhibitor[2][3].
Natural Source: Saccharothrix aerocolonigenes[1].
Biological Activity: Antitumor agent, DNA topoisomerase I inhibitor[2][3].
Staurosporine
Staurosporine, originally isolated from Streptomyces staurosporeus, is a potent, albeit non-selective, inhibitor of a wide range of protein kinases[4]. This broad-spectrum inhibitory activity has made it a valuable research tool and a lead compound for the development of more selective kinase inhibitors for cancer therapy[4][5].
Natural Source: Streptomyces staurosporeus, Streptomyces hygroscopicus[4][6].
Biological Activity: Broad-spectrum protein kinase inhibitor, potent inducer of apoptosis[4][7].
Quantitative Data on Indolocarbazole Production
The production of rebeccamycin and staurosporine is highly dependent on the producing strain and fermentation conditions. The following tables summarize reported production yields.
Table 1: Production of Rebeccamycin by Lentzea aerocolonigenes
| Cultivation Condition | Rebeccamycin Concentration (mg/L) | Reference |
| Standard GYM medium (control) | 13.1 - 16 | [8][9] |
| Supplementation with 10 g/L talc (B1216) microparticles | 18.7 | [8] |
| Supplementation with 10 g/L glass microparticles (7.9 µm) | 21.8 | [8] |
| Supplementation with 100 g/L XAD 7 HP resin | ~64 | [9] |
| Supplementation with 100 g/L XAD 16 N resin | 54 | [9] |
| Optimized with glass microparticles and 7.5 g/L soy lecithin (B1663433) | 213 | [8] |
Table 2: Production of Staurosporine
| Producing Strain | Cultivation Condition | Staurosporine Yield (mg/L) | Reference |
| Streptomyces sp. BV410 | Optimized JS medium | 56 | [10] |
| Streptomyces hygroscopicus C39280-450-9 | Patented fermentation process | 130 µg/ml (130 mg/L) | [6] |
| Native Streptomyces producer | - | 145 | [11] |
| S. albus J1074 (heterologous expression) | Initial | 750 | [11] |
| S. albus J1074 (heterologous expression, optimized) | pH and glucose control | 4568 | [11] |
Azaindole-Containing Marine Alkaloids
The marine environment is a rich source of structurally unique and biologically active natural products. Among these are alkaloids that incorporate the azaindole moiety.
Variolin B
Variolin B is a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine-type alkaloid isolated from the Antarctic sponge Kirkpatrickia variolosa[12]. It contains a 7-azaindole (B17877) core and exhibits potent antitumor activity through the inhibition of cyclin-dependent kinases (CDKs)[12].
Natural Source: Kirkpatrickia variolosa (Antarctic sponge)[12].
Biological Activity: Antitumor agent, cyclin-dependent kinase (CDK) inhibitor, induces apoptosis independently of p53 status[12].
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of the aforementioned compounds.
Isolation and Purification of Rebeccamycin from Saccharothrix aerocolonigenes
4.1.1. Fermentation
-
Prepare a seed culture of Saccharothrix aerocolonigenes ATCC 39243 on yeast-malt extract agar (B569324) slants. The medium consists of 4.0 g of glucose, 4.0 g of yeast extract, 10 g of malt (B15192052) extract, 1.5 g of CaCO₃, and 15 g of agar in 1.0 liter of distilled water[13].
-
Incubate the culture at 28-30°C for 3 days with shaking at 250 rpm[13].
-
Inoculate a production medium with the seed culture. A suitable production medium contains glucose, yeast extract, and other essential nutrients.
-
For enhanced production, supplement the medium with adsorbent resins like Amberlite XAD-7 HP or XAD-16 N (e.g., at 50-100 g/L) to facilitate in situ product recovery[9][14].
-
Incubate the production culture for up to 10 days at 28-30°C with vigorous shaking[8].
4.1.2. Extraction and Purification
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.
-
Extract the fermentation broth with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Subject the crude extract to column chromatography on silica (B1680970) gel or other suitable stationary phases.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate rebeccamycin from other metabolites.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of rebeccamycin.
-
Combine the fractions containing pure rebeccamycin and crystallize from a suitable solvent system to obtain the final product.
Isolation and Purification of Staurosporine from Streptomyces sp.
4.2.1. Fermentation
-
Prepare a seed culture of a staurosporine-producing Streptomyces strain (e.g., S. staurosporeus or S. hygroscopicus) in a suitable medium such as ISP medium no. 4[6].
-
Incubate the seed culture at 28°C for 72 hours on a rotary shaker at 250 rpm[6].
-
Inoculate a production fermenter containing a nutrient-rich medium with the seed culture. The production medium typically contains assimilable sources of carbon (e.g., glucose, starch) and nitrogen (e.g., peptone, yeast extract)[6].
-
Conduct the fermentation under submerged aerobic conditions at a controlled temperature (e.g., 28°C) for 6-14 days[6][10]. Monitor staurosporine production by HPLC analysis of the culture broth[6].
4.2.2. Extraction and Purification
-
Filter the whole fermentation broth using a filter aid (e.g., Dicalite) to separate the mycelium and the filtrate[15].
-
Extract the mycelial cake with a solvent such as tetrahydrofuran (B95107) (THF) or acetone[15].
-
Extract the filtrate with an organic solvent like ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum to yield a crude extract.
-
Purify the crude extract using column chromatography. A common method involves using a Sephadex LH-20 column followed by preparative HPLC[16].
-
Monitor the fractions for the presence of staurosporine using analytical HPLC with UV detection at approximately 292 nm[17].
-
Combine the pure fractions and crystallize from a suitable solvent to obtain pure staurosporine.
Characterization of Indolocarbazole and Azaindole Alkaloids
The structural elucidation of these complex alkaloids relies on a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and elemental composition of the compounds[18][19]. Tandem mass spectrometry (MS/MS) provides valuable fragmentation patterns for structural elucidation[19].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule[18][20].
-
UV-Visible Spectroscopy: The characteristic chromophores of these alkaloids give rise to distinct UV-Vis absorption spectra, which can be used for identification and quantification[18].
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule[20].
Biological Activity Assays
4.4.1. Topoisomerase I Inhibition Assay (for Rebeccamycin)
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Procedure: a. Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I in a reaction buffer. b. Add the test compound (rebeccamycin) at various concentrations. c. After incubation, stop the reaction and analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. d. Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide. e. Inhibition of topoisomerase I activity is observed as the persistence of the supercoiled DNA form and the appearance of nicked DNA, while the relaxed form decreases[21][22][23].
4.4.2. Protein Kinase Inhibition Assay (for Staurosporine and Variolin B)
-
Principle: This assay measures the inhibition of the transfer of a phosphate (B84403) group from ATP to a specific substrate by a protein kinase.
-
Procedure (using a generic kinase and a peptide substrate): a. Prepare a reaction mixture containing the target protein kinase (e.g., Protein Kinase C for staurosporine, CDK2/cyclin A for variolin B), a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and a suitable buffer with necessary cofactors (e.g., Mg²⁺)[4]. b. Add the test compound (staurosporine or variolin B) at various concentrations. c. Incubate the reaction mixture to allow for phosphorylation. d. Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. This can be done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP[4]. e. Quantify the amount of incorporated phosphate in the substrate using a scintillation counter or by other detection methods if non-radioactive ATP analogs are used[4]. f. Calculate the percentage of inhibition at each concentration of the test compound to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental procedures related to the compounds discussed in this guide.
References
- 1. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise total syntheses of variolin B and deoxyvariolin B. | Semantic Scholar [semanticscholar.org]
- 3. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0444503A2 - Staurosporine fermentation process - Google Patents [patents.google.com]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. Morphology engineering for novel antibiotics: Effect of glass microparticles and soy lecithin on rebeccamycin production and cellular morphology of filamentous actinomycete Lentzea aerocolonigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-titer production of staurosporine by heterologous expression and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Analysis of the Rebeccamycin l-Amino Acid Oxidase from Lechevalieria aerocolonigenes ATCC 39243 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. office2.jmbfs.org [office2.jmbfs.org]
- 19. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phytojournal.com [phytojournal.com]
- 21. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Incorporating D,L-Azatryptophan Hydrate into Proteins: Application Notes for Researchers and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful technique for probing protein structure, function, and dynamics. D,L-Azatryptophan, an isomer of tryptophan where a nitrogen atom replaces a carbon atom in the indole (B1671886) ring, serves as a valuable fluorescent probe. Its unique photophysical properties, which are distinct from native tryptophan, allow for selective spectroscopic analysis, making it a powerful tool in basic research and drug development.[1][2] This document provides detailed application notes and protocols for the successful incorporation of D,L-Azatryptophan hydrate (B1144303) into proteins expressed in Escherichia coli.
Properties and Handling of D,L-Azatryptophan Hydrate
This compound is a racemic mixture of the D- and L-isomers of azatryptophan, complexed with water molecules. For protein biosynthesis, only the L-isomer is incorporated by the ribosomal machinery. The presence of the D-isomer can potentially inhibit cell growth, and therefore, careful optimization of the working concentration is crucial.
Molecular Weight Calculation:
When preparing stock solutions, it is essential to use the molecular weight of the hydrate form to ensure accurate concentration. For example, the molecular weight of DL-7-Azatryptophan monohydrate is 223.23 g/mol .[3]
Solubility and Storage:
This compound is soluble in water.[4] For experimental use, a sterile-filtered stock solution (e.g., 100 mM in water or a suitable buffer) should be prepared and stored at -20°C in amber vials to protect from light.
Data Presentation: Photophysical Properties of Tryptophan and its Aza-analogs
The unique spectral properties of azatryptophan isomers are central to their utility as fluorescent probes. The following tables summarize key photophysical parameters for comparison.
Table 1: Comparison of Absorption and Emission Maxima
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| L-Tryptophan (in water) | ~280 | ~350 | ~70 |
| 4-Azatryptophan | Red-shifted vs. Trp | ~423 (in anxA5 protein)[1] | ~130 (for 4-azaindole)[5] |
| 5-Azatryptophan | Red-shifted vs. Trp | ~414 (in anxA5 protein)[1] | - |
| 7-Azatryptophan | ~290 (red-shifted by ~10 nm vs. Trp) | ~396 (red-shifted by ~46 nm vs. Trp) | ~106 |
Table 2: Comparison of Fluorescence Quantum Yields and Lifetimes
| Compound | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| L-Tryptophan (in water) | 0.12 - 0.13[6][7][8] | Biexponential decay: ~0.4 and ~2.8[9] |
| 4-Azatryptophan | Lower than Tryptophan[5][10] | - |
| 7-Azatryptophan | 0.01 (in aqueous solution, pH 7) | Single exponential decay: ~0.78 (at pH 7) |
Experimental Protocols
Protocol 1: Metabolic Labeling of a Target Protein with D,L-Azatryptophan in a Tryptophan Auxotrophic E. coli Strain
This protocol describes the general procedure for incorporating D,L-Azatryptophan into a target protein using a tryptophan auxotrophic E. coli strain, which cannot synthesize its own tryptophan.
Materials:
-
E. coli BL21(DE3) Trp auxotroph strain (e.g., RF12)
-
Expression plasmid containing the gene of interest
-
This compound
-
L-Tryptophan
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Methodology:
-
Starter Culture: Inoculate a single colony of the transformed E. coli Trp auxotroph into 5 mL of LB medium containing the appropriate antibiotic and a low concentration of L-Tryptophan (e.g., 20 µg/mL). Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 500 mL of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Add L-Tryptophan to a final concentration of 20 µg/mL. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Incorporation:
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with sterile, pre-warmed M9 minimal medium (without tryptophan) to remove any residual L-Tryptophan.
-
Resuspend the cell pellet in 500 mL of fresh, pre-warmed M9 minimal medium.
-
Add this compound to a final concentration of 0.5-1 mM. Optimization of this concentration may be necessary to balance incorporation efficiency and potential toxicity.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking. Lower temperatures can improve protein folding and solubility.[11]
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Protocol 2: Quantification of Incorporation Efficiency by Mass Spectrometry
This protocol provides a general workflow for determining the percentage of tryptophan residues replaced by azatryptophan in the target protein.
Materials:
-
Purified azatryptophan-labeled protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Protein Denaturation and Reduction:
-
Take a known amount of purified protein (e.g., 20 µg) and denature it in a buffer containing 6 M urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
-
Alkylation: Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the data against the protein sequence, allowing for a variable modification corresponding to the mass shift of azatryptophan replacing tryptophan.
-
Quantify the relative abundance of the native tryptophan-containing peptides and the azatryptophan-containing peptides to determine the incorporation efficiency.
-
Mandatory Visualizations
Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling of proteins with D,L-Azatryptophan.
Simplified GPCR Signaling Pathway
References
- 1. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. omlc.org [omlc.org]
- 7. Quantum Yield [Tryptophan] | AAT Bioquest [aatbio.com]
- 8. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: D,L-Azatryptophan Hydrate as a Fluorescent Probe in Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
D,L-Azatryptophan hydrate (B1144303) and its isomers serve as powerful fluorescent probes for investigating protein structure, function, and dynamics. As isosteres of the natural amino acid tryptophan, azatryptophans introduce minimal structural perturbations when incorporated into a polypeptide chain.[1] The substitution of a carbon-hydrogen group in the indole (B1671886) ring with a nitrogen atom leads to significant alterations in the photophysical properties of the molecule.[2] This results in distinct advantages over intrinsic tryptophan fluorescence, including red-shifted absorption and emission spectra, which can help to spectrally resolve the probe from native tryptophans.[1][3]
Different isomers, such as 4-azatryptophan (B2611089), 5-azatryptophan, and 7-azatryptophan (B1233867), offer a range of spectroscopic properties, allowing researchers to select the most suitable probe for their specific application.[2][4] For instance, 7-azatryptophan's fluorescence is highly sensitive to the polarity of its environment, making it an excellent tool for probing solvent accessibility and protein hydration.[3][5][6] In contrast, 4-azatryptophan exhibits a pronounced Stokes shift and higher quantum yield in aqueous solutions, making it a superior optical probe for many applications.[4] These unique characteristics make azatryptophans invaluable for studying protein folding, conformational changes, ligand binding, and protein-protein interactions.[1][3]
Key Applications
-
Probing Protein Structure and Dynamics: The sensitivity of azatryptophan's fluorescence to its local environment provides insights into the protein's conformational state and dynamics.[7]
-
Monitoring Protein Folding and Unfolding: Changes in the fluorescence signal can be used to track the process of protein renaturation or denaturation.[3]
-
Investigating Protein-Ligand and Protein-Protein Interactions: The binding of a ligand or another protein can alter the local environment of the azatryptophan probe, leading to a detectable change in its fluorescence emission.[3][7]
-
Förster Resonance Energy Transfer (FRET): Azatryptophan can serve as an effective FRET donor when paired with a suitable acceptor, allowing for the measurement of intramolecular or intermolecular distances.[1]
-
Site-Specific Labeling for NMR Spectroscopy: The incorporation of isotopically labeled 7-azatryptophan can provide site-specific resonance assignments in NMR studies, aiding in the structural analysis of large proteins.[5]
Quantitative Data Summary
The following tables summarize the key spectroscopic properties of various azaindoles and the resulting effects when incorporated into proteins.
Table 1: Spectroscopic Properties of Azaindole Analogs
| Compound | Max Excitation (λex, nm) | Max Emission (λem, nm) | Quantum Yield (QY) in Aqueous Buffer | Stokes Shift (nm) |
| Indole (Tryptophan) | 269 | ~350 | Varies | ~81 |
| 4-Azaindole | 288 | 418 | High | 130 |
| 5-Azaindole | 266 | >400 | ~5x higher than 7-Aza | >134 |
| 7-Azaindole | 288 | 385 | 0.017 | 97 |
Data compiled from multiple sources.[2][4][8]
Table 2: Comparison of Azatryptophan-Incorporated Proteins
| Protein Variant | Excitation (nm) | Emission Max (λem, nm) | Key Observation |
| Trp-anxA5 | 280 | 318 | Standard tryptophan fluorescence.[2] |
| (4-Aza)Trp-anxA5 | 280 | 423 | 107 nm red-shift compared to Trp-anxA5; higher fluorescence intensity.[2][8] |
| (5-Aza)Trp-anxA5 | 280 | 414 | 96 nm red-shift compared to Trp-anxA5.[2] |
| (7-Aza)Trp-anxA5 | 280 | 358 | Fluorescence is strongly quenched in aqueous environments.[2][8] |
| Hirudin (Y3AW) | 280 | ~390 | 40 nm red-shift compared to Y3W analog.[3] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of D,L-Azatryptophan
This protocol describes the incorporation of azatryptophan into a target protein using a tryptophan-auxotrophic E. coli strain, based on the selective pressure incorporation (SPI) method.[2][8]
Materials:
-
Tryptophan-auxotrophic E. coli strain expressing the protein of interest.
-
Rich growth medium (e.g., LB Broth).
-
Minimal medium (M9) supplemented with all amino acids except tryptophan.
-
D,L-Azatryptophan hydrate.
-
Inducing agent (e.g., IPTG).
-
Standard buffers and reagents for protein purification.
Procedure:
-
Culture Growth: Grow the tryptophan-auxotrophic E. coli cells in a rich medium containing tryptophan at 37°C with shaking until the culture reaches mid-log phase (OD600 ≈ 0.6-0.8).
-
Induction: Induce the expression of the target protein with the appropriate concentration of the inducing agent (e.g., 1 mM IPTG) and continue to grow for 1-2 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes.
-
Washing: Wash the cell pellet twice with pre-warmed M9 minimal medium lacking tryptophan to remove any residual tryptophan from the growth medium.
-
Incorporation: Resuspend the cell pellet in fresh M9 minimal medium supplemented with all necessary amino acids except tryptophan. Add this compound to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture at the optimal temperature for protein expression for 3-16 hours.
-
Purification: Harvest the cells and purify the azatryptophan-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of azatryptophan using mass spectrometry. The mass difference between tryptophan and azatryptophan is 1 Da.[2]
Protocol 2: Fluorescence Spectroscopy Measurements
This protocol outlines the general procedure for acquiring steady-state fluorescence spectra of azatryptophan-labeled proteins.
Materials:
-
Purified azatryptophan-labeled protein.
-
Appropriate buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).[8]
-
Quartz cuvette.
-
Fluorometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified protein (e.g., 0.5 µM) in the desired buffer.[8] Prepare a buffer-only blank sample.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength appropriate for the azatryptophan isomer (e.g., 288 nm for 4-Aza and 7-Aza).[8] Set the emission scan range (e.g., 300-500 nm).[8] Set the excitation and emission slit widths (e.g., 5-10 nm).[3]
-
Blank Measurement: Place the buffer-only sample in the cuvette holder and record a blank spectrum.
-
Sample Measurement: Replace the blank with the protein sample and record the fluorescence emission spectrum.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to correct for buffer fluorescence and scattering.
-
Analysis: Determine the wavelength of maximum emission (λem) and the fluorescence intensity. Compare these values to the wild-type protein containing tryptophan.
Protocol 3: Monitoring Protein-Ligand Interactions
This protocol uses the change in azatryptophan fluorescence to monitor the binding of a small molecule ligand to the labeled protein.
Procedure:
-
Initial Measurement: Prepare a solution of the azatryptophan-labeled protein at a fixed concentration in a cuvette. Record its initial fluorescence spectrum as described in Protocol 2.
-
Ligand Titration: Make small, sequential additions of a concentrated stock solution of the ligand to the protein solution. Mix gently and allow the system to equilibrate for 1-2 minutes after each addition.
-
Spectral Acquisition: Record the fluorescence emission spectrum after each addition of the ligand.
-
Data Analysis:
-
Extract the fluorescence intensity at the emission maximum or the wavelength of the emission maximum for each ligand concentration.
-
Plot the change in fluorescence (ΔF) or the change in emission wavelength (Δλ) as a function of the total ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site specific binding model) to determine the dissociation constant (Kd).
-
Conclusion
This compound and its separated isomers are versatile and minimally perturbative fluorescent probes that expand the toolkit for studying protein science. Their unique photophysical properties, including red-shifted spectra and environmental sensitivity, allow for targeted investigations that are often challenging with intrinsic tryptophan fluorescence alone.[1][3] The ability to biosynthetically incorporate these probes provides a straightforward method for creating intrinsically fluorescent proteins, enabling detailed studies of protein structure, dynamics, and interactions in vitro and potentially in vivo.[2][4]
References
- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dr.lib.iastate.edu]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: D,L-Azatryptophan Hydrate for Studying Protein Folding and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Azatryptophan hydrate (B1144303) serves as a racemic precursor for the in vivo or in vitro incorporation of 7-azatryptophan (B1233867) (7-AW), a fluorescent non-canonical amino acid, into proteins. As an isostere of tryptophan, 7-AW offers a minimally perturbative intrinsic probe to investigate protein structure, stability, folding pathways, and dynamics. The substitution of a carbon atom with nitrogen in the indole (B1671886) ring endows 7-AW with unique photophysical properties, including a significant red-shift in its fluorescence spectrum and a high sensitivity to the polarity of its local environment.[1][2] This makes it an invaluable tool for researchers studying conformational changes that are central to protein function and malfunction.
When a protein folds, 7-AW residues that become buried within the hydrophobic core exhibit a blue-shifted fluorescence emission with increased quantum yield. Conversely, upon unfolding or exposure to the aqueous solvent, the fluorescence emission is red-shifted and significantly quenched.[3][4] This distinct spectral response allows for real-time monitoring of folding/unfolding transitions, characterization of folding intermediates, and detailed analysis of protein dynamics.
Key Applications
-
Monitoring Protein Folding and Unfolding: The environment-sensitive fluorescence of 7-AW provides a robust signal for tracking the kinetics and thermodynamics of protein denaturation and refolding.
-
Characterizing Folding Intermediates: Time-resolved fluorescence and energy transfer studies using 7-AW can help identify and characterize transient intermediate states in the folding pathway.[1]
-
Probing Local Protein Dynamics: Fluorescence anisotropy and NMR spectroscopy of proteins containing 7-AW can reveal information about the motion and flexibility of specific regions of the protein.[2][5]
-
Investigating Protein-Ligand Interactions: Changes in the fluorescence of 7-AW upon ligand binding can be used to determine binding affinities and probe conformational changes associated with molecular recognition.[2]
Data Presentation
The incorporation of azatryptophan analogs generally results in minimal perturbation to the overall protein structure and stability, validating their use as reliable probes.[2][3]
Table 1: Spectroscopic Properties of Tryptophan Analogs
This table summarizes the key photophysical properties of 7-azatryptophan compared to native tryptophan and other isomers. The significant red-shift and sensitivity to environment are notable.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) in Aqueous Buffer | Quantum Yield (QY) in Aqueous Buffer | Stokes Shift (nm) |
| Tryptophan | ~280 | ~350 | ~0.13 | ~70 |
| 7-Azatryptophan | ~290 | ~400[1] | ~0.01[1] | ~110 |
| 4-Azaindole | ~288 | ~418[3] | ~0.082 | ~130 |
| 5-Azaindole | ~280 | ~410 | ~0.076 | ~130 |
Data adapted from multiple sources, specific values can vary with experimental conditions.
Table 2: Thermodynamic Stability of Annexin (B1180172) A5 Variants
Incorporation of azatryptophan isomers into the single tryptophan site of human annexin A5 shows only minor effects on the protein's thermal stability, demonstrating its utility as a minimally disruptive probe.
| Protein Variant | Melting Temperature (Tm, °C) | Change in Tm (ΔTm, °C) | Enthalpy of Unfolding (ΔHm, kJ·mol-1) |
| Wild-Type (Trp) | 59.8 | (Reference) | 485 |
| 4-Azatryptophan | 58.1 | -1.7 | 468 |
| 5-Azatryptophan | 57.8 | -2.0 | 481 |
Data sourced from Lepthien et al., 2008, PNAS.[3]
Experimental Protocols
Protocol 1: In Vivo Site-Specific Incorporation of 7-Azatryptophan
This protocol describes the general steps for incorporating 7-AW into a target protein at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair and an amber (TAG) stop codon in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal 7-AW-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., pEVOL-Azat).
-
Luria-Bertani (LB) medium and Minimal Medium (M9).
-
Appropriate antibiotics for plasmid selection.
-
D,L-Azatryptophan hydrate.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotics with a single colony. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Simultaneously, induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.
-
Expression: Reduce the temperature to 18–25°C and incubate the culture overnight with shaking to promote proper protein folding and incorporation of 7-AW.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Purification: Purify the 7-AW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm incorporation and purity via SDS-PAGE and mass spectrometry.
Protocol 2: Monitoring Protein Stability via Chemical Denaturation
This protocol details how to determine the thermodynamic stability (ΔGunfolding) of a 7-AW-containing protein by monitoring its fluorescence during chemical denaturation.
Materials:
-
Purified 7-AW labeled protein of known concentration.
-
Native buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Denaturing buffer (Native buffer containing a high concentration of denaturant, e.g., 8 M Guanidine Hydrochloride (GdmCl) or 10 M Urea).
-
Spectrofluorometer with temperature control.
-
Quartz cuvette.
Methodology:
-
Sample Preparation: Prepare a series of samples (e.g., 20 samples in total) with a constant protein concentration (typically in the low micromolar range) and varying final concentrations of denaturant (e.g., 0 to 6 M GdmCl). Allow samples to equilibrate for at least 2-4 hours at a constant temperature (e.g., 25°C).
-
Instrument Setup: Set the spectrofluorometer excitation wavelength to selectively excite 7-AW (typically ~310 nm to minimize background from tyrosine). Set the emission scan range from 330 nm to 500 nm.
-
Data Acquisition: Record the fluorescence emission spectrum for each sample.
-
Data Analysis:
-
For each spectrum, determine the emission maximum (λmax) or the fluorescence intensity at a fixed wavelength (e.g., 400 nm).
-
Plot the chosen fluorescence signal (e.g., λmax) against the denaturant concentration. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
Fit the data to a two-state unfolding model (Equation 1) to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).
Equation 1: Y_obs = (Y_f + m_f[D] + (Y_u + m_u[D]) * exp(- (ΔG°_H₂O - m_eq[D]) / RT)) / (1 + exp(- (ΔG°_H₂O - m_eq[D]) / RT)) Where Yobs is the observed fluorescence signal, Yf and Yu are the signals of the folded and unfolded states, mf and mu are the slopes of the pre- and post-transition baselines, [D] is the denaturant concentration, and meq is a measure of the dependence of ΔG on [D].
-
Protocol 3: Probing Local Dynamics with NMR Spectroscopy
This protocol outlines the acquisition of a ¹H-¹⁵N HSQC spectrum for a protein specifically labeled with ¹⁵N-7-AW to probe the dynamics at that site.
Materials:
-
Purified protein with site-specifically incorporated ¹⁵N-7-AW.
-
NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl, 10% D₂O).[2]
-
NMR spectrometer equipped with a cryoprobe.
Methodology:
-
Sample Preparation: Prepare an NMR sample of the purified, labeled protein at a concentration of 35-170 µM in the appropriate NMR buffer.[2]
-
NMR Experiment: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the proton and nitrogen chemical shifts of the amide groups.
-
Data Acquisition: The acquisition time can range from 2 to 12 hours, depending on the sample concentration and spectrometer sensitivity.[2]
-
Data Analysis:
-
The resulting spectrum will display a single cross-peak corresponding to the amide group of the incorporated ¹⁵N-7-AW residue.
-
The chemical shift of this peak provides information about the local chemical environment.
-
Changes in the peak's position, intensity, or line shape upon addition of a ligand or a change in conditions (e.g., temperature) can report on binding events and local conformational dynamics.
-
Visualizations
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. pnas.org [pnas.org]
- 4. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
Application Notes: D,L-Azatryptophan Hydrate in Fluorescence Spectroscopy
Introduction
D,L-Azatryptophan hydrate, particularly the 7-azatryptophan (B1233867) (7-AW) isomer, serves as a powerful intrinsic fluorescent probe in molecular biology and drug development.[1] As an isostere of the natural amino acid tryptophan, it can be site-specifically incorporated into proteins, offering a minimally perturbative tool to investigate protein structure, dynamics, and interactions.[1] Its unique photophysical properties, including a red-shifted absorption and emission spectrum and a high sensitivity of its fluorescence lifetime to the local environment, allow for selective monitoring even in the presence of multiple endogenous tryptophans.[1][2]
Key Applications
-
Probing Protein Structure and Dynamics: The fluorescence emission of 7-AW is highly sensitive to the polarity of its microenvironment.[1][2] A blue-shift in the emission maximum often indicates a more hydrophobic environment, characteristic of a folded protein core, while a red-shift suggests solvent exposure. This property is invaluable for studying protein folding, conformational changes, and dynamics.[2]
-
Investigating Ligand Binding and Protein-Protein Interactions: Changes in the fluorescence intensity or emission wavelength of 7-AW upon the addition of a ligand can be used to monitor binding events and determine dissociation constants (Kd).[1][2] Furthermore, 7-AW can act as an acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments, with natural tryptophans or tyrosines serving as donors, to measure intramolecular or intermolecular distances.[2]
-
Fluorescence Quenching Assays: The fluorescence of 7-AW can be quenched by various small molecules through mechanisms such as photoinduced electron transfer (PET).[3] This phenomenon is utilized in developing assays to screen for binding partners and to study the accessibility of the probe within the protein structure.[4]
-
Drug Development: In the pharmaceutical industry, these fluorescence-based assays are instrumental in high-throughput screening for drug candidates that bind to target proteins and modulate their function. The sensitivity and specificity of 7-AW as a probe facilitate the identification and characterization of potential therapeutics.[1]
Quantitative Data Summary
The photophysical properties of azatryptophan are highly dependent on its local environment. The following tables summarize key spectral parameters and fluorescence lifetime data from the literature.
Table 1: Spectral Properties of 7-Azaindole (the chromophore of 7-Azatryptophan) in Various Solvents
| Solvent | Emission λmax (nm) | Quantum Yield |
| Cyclohexane | 325 | High |
| Diethyl Ether | 345 | - |
| Acetonitrile | 362 | 0.25 |
| n-Propanol | 367 and 520 | - |
| Water | 400 | 0.01 |
Data compiled from various sources.[2]
Table 2: Fluorescence Lifetime and Anisotropy Decay of Biotinylated 7-Azatryptophan Bound to Avidin
| Parameter | Value |
| Fluorescence Lifetime (τ) Component 1 | 646 ± 9 ps (98% amplitude) |
| Fluorescence Lifetime (τ) Component 2 | 2690 ± 970 ps (2% amplitude) |
| Rotational Correlation Time (fast) | ~80 ps |
| Rotational Correlation Time (slow) | Represents overall protein tumbling |
These data demonstrate the single exponential decay of 7-azatryptophan emission, which is advantageous over the multi-exponential decay of natural tryptophan.[5]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 7-Azatryptophan into Proteins in E. coli
This protocol outlines the general steps for the in vivo incorporation of 7-AW into a target protein using an orthogonal synthetase/tRNA system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position.[1]
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 7-AW.
-
Luria-Bertani (LB) medium.
-
7-Azatryptophan (this compound).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid for the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]
-
Induction: Add 7-azatryptophan to a final concentration of 1 mM.[1] Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to promote proper protein folding.[1]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[1]
-
Protein Purification: Proceed with standard protein purification protocols (e.g., affinity chromatography, ion exchange, size exclusion).
Protocol 2: General Fluorescence Spectroscopy of 7-AW Labeled Proteins
This protocol provides a general guideline for acquiring fluorescence spectra of proteins containing 7-AW.
Materials:
-
Purified 7-AW labeled protein.
-
Appropriate buffer for the protein.
-
Fluorometer.
-
Quartz cuvette.
Procedure:
-
Sample Preparation: Prepare a solution of the purified protein in the desired buffer. A typical starting concentration is in the low micromolar range.[1]
-
Instrument Setup: Set the excitation wavelength. To selectively excite 7-AW in the presence of natural tryptophan, an excitation wavelength of 310-320 nm is often used.[2]
-
Emission Scan: Record the emission spectrum over a suitable wavelength range, for example, from 330 nm to 500 nm.[1]
-
Data Analysis: Determine the wavelength of maximum emission (λ_em) and the fluorescence intensity. Changes in these parameters can indicate alterations in the local environment of the 7-AW residue.[1]
Protocol 3: Fluorescence Quenching Assay for Ligand Binding
This protocol describes a general procedure for a fluorescence quenching titration experiment to determine the binding affinity of a ligand.
Materials:
-
Purified 7-AW labeled protein.
-
Ligand of interest.
-
Appropriate buffer.
-
Fluorometer.
-
Quartz cuvette.
-
Micropipettes.
Procedure:
-
Sample Preparation: Prepare a solution of the 7-AW labeled protein at a fixed concentration in the appropriate buffer.
-
Initial Measurement: Record the fluorescence emission spectrum of the protein solution alone.
-
Titration: Make sequential additions of small aliquots of a concentrated ligand stock solution to the protein solution. After each addition, mix thoroughly and allow the system to equilibrate.
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each ligand addition.
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity (ΔF) or the ratio of fluorescence in the absence and presence of the quencher (F₀/F) against the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for site-specific incorporation of D,L-Azatryptophan.
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
Caption: Logical workflow of a fluorescence quenching assay for ligand binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. DSpace [dr.lib.iastate.edu]
Application Notes and Protocols: D,L-Azatryptophan Hydrate for Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Azatryptophan hydrate (B1144303) is a versatile tryptophan analog that serves as a valuable tool in the study of enzyme kinetics and activity, particularly for enzymes involved in tryptophan metabolism. Its intrinsic fluorescent properties make it a useful probe for continuous, fluorescence-based assays, offering a sensitive and high-throughput alternative to traditional colorimetric or radioactive methods.[1][2][3] This document provides detailed application notes and protocols for utilizing D,L-Azatryptophan hydrate in the activity assays of two key enzymes: Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-dioxygenase (IDO).
Key Features of this compound:
-
Fluorescent Probe: Possesses intrinsic fluorescence, allowing for real-time monitoring of enzyme activity.[1][2]
-
Tryptophan Analog: Can act as a substrate or inhibitor for tryptophan-metabolizing enzymes.
-
High-Throughput Screening: Suitable for use in microplate-based assays for screening potential enzyme inhibitors.
Physicochemical Properties and Data
Quantitative data for this compound is summarized below. It is important to note that specific kinetic parameters such as Km, Vmax, and Ki are enzyme- and condition-dependent and must be determined empirically.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O₂ · H₂O |
| Molecular Weight | 223.23 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in 1 M HCl (50 mg/ml) with heating |
| Storage Temperature | -20°C |
| Fluorescence Properties | Excitation: ~280-310 nm, Emission: ~360-400 nm (solvent-dependent)[4] |
| Kinetic Parameters | Tryptophan Hydroxylase (TPH): Km, Vmax, and Ki values with this compound are not readily available in the literature and should be determined experimentally. |
| Indoleamine 2,3-dioxygenase (IDO): Km, Vmax, and Ki values with this compound are not readily available in the literature and should be determined experimentally. |
Application 1: Tryptophan Hydroxylase (TPH) Activity Assay
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[5][6] It catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[5][6] D,L-Azatryptophan can be used as a substrate analog to monitor TPH activity.
TPH Reaction Mechanism
The catalytic cycle of TPH involves the binding of a pterin (B48896) cofactor and molecular oxygen to the iron center in the active site, leading to the hydroxylation of the tryptophan substrate.
Experimental Protocol: Fluorometric TPH Activity Assay
This protocol is adapted from continuous fluorometric assays for TPH and can be modified for use with this compound.[7] The assay measures the increase in fluorescence as D,L-Azatryptophan is hydroxylated by TPH.
Materials:
-
Recombinant human TPH1 or TPH2
-
This compound
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium (B1175870) sulfate (B86663)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in assay buffer. The optimal concentration should be determined experimentally around the expected Km.
-
Prepare a stock solution of BH4 in assay buffer containing an equimolar amount of DTT.
-
Prepare a stock solution of ferrous ammonium sulfate in water.
-
Prepare a working solution of catalase in assay buffer.
-
-
Assay Reaction Mixture (per well):
-
Assay Buffer to a final volume of 200 µL
-
This compound (final concentration to be optimized)
-
BH4 (final concentration, e.g., 100 µM)
-
Catalase (final concentration, e.g., 100 µg/mL)
-
Ferrous ammonium sulfate (final concentration, e.g., 10 µM)
-
-
Experimental Workflow:
-
Data Analysis:
-
Monitor the fluorescence increase over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
For inhibitor screening, compare the V₀ in the presence and absence of test compounds.
-
To determine kinetic parameters, vary the concentration of this compound and fit the data to the Michaelis-Menten equation.
-
Application 2: Indoleamine 2,3-dioxygenase (IDO) Activity Assay
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation.[8] IDO has been implicated in immune tolerance and is a target for cancer immunotherapy.[9]
IDO Signaling Pathway
IDO activation leads to tryptophan depletion and the production of kynurenine, which have downstream effects on immune cells, particularly T cells.
Experimental Protocol: Fluorometric IDO Activity Assay
This protocol is a general guide for a fluorescence-based IDO assay that can be adapted for this compound. The assay measures the formation of the fluorescent product generated from the enzymatic conversion of D,L-Azatryptophan.
Materials:
-
Recombinant human IDO1
-
This compound
-
L-Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare fresh stock solutions of L-ascorbic acid and methylene blue.
-
Prepare a working solution of catalase in assay buffer.
-
-
Assay Reaction Mixture (per well):
-
Assay Buffer to a final volume of 200 µL
-
This compound (final concentration to be optimized)
-
L-Ascorbic acid (final concentration, e.g., 10 mM)
-
Methylene blue (final concentration, e.g., 5 µM)
-
Catalase (final concentration, e.g., 100 µg/mL)
-
-
Experimental Workflow:
-
Data Analysis:
-
Measure the end-point fluorescence after a fixed incubation time (e.g., 30-60 minutes).
-
Alternatively, for a kinetic assay, monitor the increase in fluorescence over time.
-
Subtract the fluorescence of a no-enzyme control from all readings.
-
Enzyme activity can be calculated by comparing the fluorescence signal to a standard curve of the expected fluorescent product.
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control.
-
Conclusion
This compound is a powerful tool for investigating the activity of tryptophan-metabolizing enzymes like TPH and IDO. Its fluorescent properties enable the development of sensitive and continuous assays suitable for high-throughput screening and detailed kinetic analysis. The protocols provided herein offer a starting point for researchers to adapt and optimize assays for their specific experimental needs. The determination of the kinetic constants of this compound with these enzymes will further enhance its utility as a specific probe in drug discovery and biochemical research.
References
- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 7. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Application Notes and Protocols for Site-Specific Incorporation of 7-Azatryptophan into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the fluorescent non-canonical amino acid, 7-azatryptophan (B1233867) (7-AW), into peptides and proteins. This powerful technique enables the introduction of a minimally perturbing, intrinsic fluorescent probe to investigate protein structure, dynamics, and interactions, which is invaluable for basic research and drug development.
Introduction to 7-Azatryptophan
7-Azatryptophan is an isostere of tryptophan where the carbon atom at the 7th position of the indole (B1671886) ring is replaced by a nitrogen atom. This substitution imparts unique photophysical properties to 7-AW, making it a powerful tool for structural biology. Unlike natural tryptophan, 7-AW exhibits a red-shifted absorption and emission spectrum, a higher quantum yield in hydrophobic environments, and a fluorescence lifetime that is highly sensitive to its local environment.[1] These characteristics allow for the selective excitation and monitoring of 7-AW, even in the presence of multiple endogenous tryptophans, providing a clear window into specific regions of a protein.[1]
Key Properties of 7-Azatryptophan:
-
Intrinsic Fluorescent Probe: Acts as a sensitive reporter of the local environment.[1]
-
Minimal Perturbation: Its structure is very similar to tryptophan, minimizing disruption to protein structure and function.[2][3][4]
-
Favorable Photophysics: Its fluorescence is quenched in aqueous environments and enhanced in hydrophobic pockets, providing insights into protein folding and dynamics.[1]
-
Applications: Widely used in fluorescence spectroscopy to study protein conformational changes, ligand binding, and for FRET-based distance measurements.[1] It is also a valuable tool for NMR studies.[1][2][3][4]
Principle of Site-Specific Incorporation
The site-specific incorporation of 7-AW into a target protein is achieved by expanding the genetic code. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize 7-AW and a specific codon, typically a nonsense codon like the amber stop codon (UAG), that is introduced at the desired site in the gene of interest.[1] The orthogonal synthetase charges its cognate tRNA with 7-AW, and during translation, the ribosome incorporates 7-AW at the position of the amber codon, resulting in a full-length protein with the non-canonical amino acid at a predefined position.[1]
Quantitative Data
The efficiency of 7-AW incorporation and the yield of the final protein product can vary depending on the protein, the expression system, and the specific orthogonal pair used. Below is a summary of reported quantitative data.
Table 1: Incorporation Efficiency and Protein Yield
| Protein Studied | Expression System | Incorporation Efficiency (%) | Yield (mg/L of culture) | Reference |
| Staphylococcal Nuclease | E. coli Trp auxotroph | ~98 | Not Reported | [5] |
| Annexin A5 | E. coli Trp auxotroph | ~80 | ~10-15 | [6] |
| Zika Virus NS2B-NS3 Protease | E. coli | High-yielding | 10 | [2] |
| Phage Lambda Lysozyme | E. coli | Efficiently replaced | Not Reported | [7] |
Table 2: Photophysical Properties of 7-Azatryptophan
| Property | Value/Observation | Conditions | Reference |
| Absorption Maximum | Red-shifted compared to Tryptophan | Various solvents | [1] |
| Emission Maximum | Red-shifted compared to Tryptophan | Various solvents | [1] |
| Fluorescence Emission Maxima in Protein | 355 nm | In Staphylococcal Nuclease | [5] |
| Quantum Yield | Higher in hydrophobic environments | General observation | [1] |
| Fluorescence Lifetime | Highly sensitive to local environment | General observation | [1] |
Experimental Protocols
The following protocols provide a general framework for the site-specific incorporation of 7-AW into proteins in E. coli.
General Workflow
Protocol for In Vivo Incorporation in E. coli
This protocol outlines the general steps for the in vivo incorporation of 7-AW using an orthogonal synthetase/tRNA system in E. coli.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position.[1]
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 7-AW.
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
7-Azatryptophan (7-AW)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid carrying the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]
-
Induction: Add 7-azatryptophan to a final concentration of 1 mM.[1] Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.[1]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[1] The cell pellet can be stored at -80°C or used immediately for purification.
Protein Purification
The purification protocol will be protein-specific. A common approach for proteins expressed with a His-tag is immobilized metal affinity chromatography (IMAC).
General His-Tag Purification Protocol:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA or other IMAC resin.
-
Washing: Wash the resin with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
Analytical Workflows
Mass Spectrometry
Purpose: To confirm the successful incorporation of 7-AW at the desired site and to assess the purity of the protein.
Protocol Outline:
-
Sample Preparation: Prepare the purified protein sample for mass spectrometry analysis. This may involve buffer exchange and digestion with a protease (e.g., trypsin) for peptide mapping.
-
Analysis: Analyze the intact protein or the peptide fragments by ESI-MS or MALDI-TOF MS.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the protein containing 7-AW. For peptide mapping, identify the peptide containing the UAG codon position and confirm the mass shift corresponding to the incorporation of 7-AW.
Fluorescence Spectroscopy
Purpose: To characterize the local environment of the incorporated 7-AW and to study protein conformational changes, folding, and ligand binding.[1]
Protocol Outline: [1]
-
Sample Preparation: Prepare a solution of the purified 7-AW labeled protein in the desired buffer. A typical starting concentration is in the low micromolar range.[1]
-
Fluorescence Spectra Acquisition:
-
Place the sample in a quartz cuvette in a fluorometer.
-
Acquire an emission spectrum by exciting at the absorption maximum of 7-AW (typically around 290-310 nm) and scanning the emission wavelengths.
-
Acquire an excitation spectrum by setting the emission wavelength to the maximum of the 7-AW fluorescence and scanning the excitation wavelengths.
-
-
Data Analysis: Analyze the emission maximum, quantum yield, and fluorescence lifetime to gain insights into the environment of the 7-AW residue. Changes in these parameters can indicate alterations in the local environment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: For detailed structural and dynamic analysis of functionally important regions of the protein. ¹⁵N-labeling of 7-AW can provide an unambiguous probe for NMR studies.[1][2][3][4]
Protocol Outline for ¹H-¹⁵N HSQC: [1]
-
Sample Preparation: Prepare a concentrated (typically >100 µM) and highly pure sample of the protein with ¹⁵N-labeled 7-AW in a suitable NMR buffer.
-
NMR Experiment: Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment correlates the proton and nitrogen chemical shifts of the amide groups.[1]
-
Data Analysis: The spectrum will show a cross-peak corresponding to the ¹⁵N-labeled 7-AW. The chemical shifts of this peak are sensitive to the local structure and dynamics. Comparing spectra in the presence and absence of ligands can reveal binding sites and conformational changes.[2][3]
Applications in Drug Development
The unique spectral properties of 7-AW make it a versatile probe for various applications in drug development:[1]
-
High-Throughput Screening: Develop fluorescence-based assays to screen for small molecules that bind to the target protein and induce a conformational change.
-
Fragment-Based Screening: Use NMR spectroscopy of ¹⁵N-labeled 7-AW to detect the binding of small molecule fragments to a specific site on the protein.
-
Mechanism of Action Studies: Elucidate how a drug candidate modulates the structure and dynamics of its target protein.
-
Characterizing Protein-Protein Interactions: Use FRET with 7-AW as a donor or acceptor to study the interactions between the target protein and its binding partners.[1]
By providing site-specific information, the incorporation of 7-azatryptophan offers a powerful approach to accelerate the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D,L-Azatryptophan Hydrate in Fluorescence Resonance Energy Transfer (FRET) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Azatryptophan hydrate (B1144303), specifically the 7-azatryptophan (B1233867) (7AW) isomer, is a fluorescent non-canonical amino acid that serves as a powerful intrinsic probe in biophysical studies. Its unique spectroscopic properties make it an excellent tool for investigating protein structure, dynamics, and interactions through Fluorescence Resonance Energy Transfer (FRET). As an isostere of tryptophan, its incorporation into proteins minimizes structural perturbations often associated with larger, extrinsic fluorophores.[1][2] This document provides detailed application notes and experimental protocols for utilizing D,L-Azatryptophan hydrate in FRET studies, tailored for researchers in basic science and drug development.
7-Azatryptophan's primary advantage in FRET lies in its spectral characteristics. Its absorption and emission spectra are red-shifted compared to native tryptophan, allowing for selective excitation and reducing spectral overlap with donor fluorophores.[1] This simplifies data analysis and enhances the accuracy of FRET measurements. It is particularly effective as a FRET acceptor when paired with donors such as p-cyanophenylalanine (PheCN) or tyrosine.[2]
Key Applications
-
Protein Folding and Unfolding: Monitoring conformational changes during protein denaturation or refolding by measuring the distance between a donor and 7AW incorporated at specific sites.[2]
-
Protein-Protein Interactions: Quantifying the binding affinity and kinetics of protein complexes, such as the interaction between hirudin and thrombin.[1]
-
Conformational Dynamics: Characterizing the structural heterogeneity and dynamics of proteins in different functional states.
-
Drug Discovery: Screening for small molecules that modulate protein conformation or protein-protein interactions by observing changes in FRET efficiency.
Spectroscopic Properties and FRET Pair Characteristics
The selection of an appropriate FRET donor is crucial for successful experiments. p-Cyanophenylalanine (PheCN) has emerged as an excellent donor for 7AW. The key properties of this FRET pair are summarized below.
| Parameter | Value | Reference |
| Donor | p-Cyanophenylalanine (PheCN) | [2] |
| Acceptor | 7-Azatryptophan (7AW) | [2] |
| Förster Distance (R₀) | 18.5 ± 0.5 Å | [2] |
| 7AW Absorption Max (λabs) | ~290 nm (red-shifted by ~10 nm vs. Trp) | [1][2] |
| 7AW Emission Max (λem) | ~390 nm (red-shifted by ~46 nm vs. Trp) | [1] |
| Advantageous Property | The fluorescence spectrum of 7AW is well-separated from that of PheCN, simplifying the decomposition of the FRET spectrum.[2] | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides and Proteins
A. Solid-Phase Peptide Synthesis (for peptides and small proteins)
This method is suitable for chemically synthesizing peptides or small proteins with precise incorporation of 7AW.
Materials:
-
Fmoc-D,L-7-azatryptophan(Boc)-OH
-
Rink amide resin
-
Peptide synthesizer
-
Standard Fmoc-amino acids
-
Reagents for Fmoc synthesis (piperidine, DIC, HOBt, etc.)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Reverse-phase HPLC for purification
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using a standard coupling protocol (e.g., DIC/HOBt).
-
7AW Incorporation: For the desired position, use Fmoc-D,L-7-azatryptophan(Boc)-OH for the coupling reaction.
-
Repeat Cycles: Continue the deprotection and coupling cycles for the entire peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC. The diastereomers resulting from the use of D,L-7-azatryptophan can be separated by HPLC.[2]
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry.
B. Biosynthetic Incorporation (for larger proteins)
This method utilizes the cellular machinery to incorporate 7AW into proteins expressed in host organisms like E. coli.
Materials:
-
Tryptophan-auxotrophic E. coli strain
-
Expression vector containing the gene of interest
-
Minimal media supplemented with all amino acids except tryptophan
-
D,L-7-azatryptophan hydrate
-
Standard protein expression and purification reagents (IPTG, lysis buffer, chromatography columns)
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli with the expression vector.
-
Culture Growth: Grow the cells in a rich medium to the desired optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Media Exchange: Pellet the cells and wash with minimal media lacking tryptophan. Resuspend the cells in minimal media supplemented with all amino acids and D,L-7-azatryptophan hydrate.
-
Protein Expression: Induce protein expression with IPTG and incubate for the desired time and temperature.
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the 7AW-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the incorporation of 7AW using mass spectrometry.
Protocol 2: FRET Measurement of Protein Unfolding
This protocol describes a typical experiment to monitor the urea-induced unfolding of a protein containing a PheCN-7AW FRET pair.
Materials:
-
Purified protein with incorporated PheCN and 7AW
-
50 mM phosphate (B84403) buffer, pH 7.0
-
Urea (B33335) stock solution (e.g., 8 M)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Sample Preparation: Prepare a series of protein samples in phosphate buffer with increasing concentrations of urea (e.g., 0 to 8 M). Allow the samples to equilibrate.
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to 240 nm to selectively excite the PheCN donor.[2]
-
Record the emission spectra from 260 nm to 500 nm.
-
Observe the decrease in PheCN emission (donor quenching) and the increase in 7AW emission (acceptor sensitization) as a function of urea concentration.
-
-
Control Measurement: To account for the environment-sensitive quantum yield of 7AW, perform a control measurement.
-
Set the excitation wavelength to 290 nm or 310 nm to directly excite 7AW without exciting PheCN.[2]
-
Record the emission spectrum of 7AW for each urea concentration.
-
-
Data Analysis:
-
Correct for Direct Excitation: If necessary, correct the FRET spectrum for any direct excitation of the acceptor at the donor excitation wavelength.
-
Normalize Acceptor Fluorescence: To obtain a quantitative measure of FRET efficiency that is independent of the acceptor's quantum yield, divide the 7AW fluorescence intensity obtained from FRET (excitation at 240 nm) by the intensity from direct excitation (excitation at 290/310 nm).[2]
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the formula: E = 1 - (IDA / ID) where IDA is the donor intensity in the presence of the acceptor, and ID is the donor intensity in the absence of the acceptor.[3]
-
Plot Unfolding Curve: Plot the normalized FRET efficiency or the normalized donor/acceptor fluorescence intensity against the urea concentration to generate an unfolding curve.
-
Determine Midpoint: Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm).
-
Data Presentation
Table 1: Spectroscopic and FRET Parameters for PheCN-7AW Pair
| Parameter | Description | Value |
| R₀ | Förster distance | 18.5 ± 0.5 Å[2] |
| Donor (PheCN) λex | Excitation Wavelength | ~240 nm[2] |
| Acceptor (7AW) λem | Emission Wavelength | ~390 nm[1] |
| Control 7AW λex | Wavelength for direct excitation of 7AW | 290 nm or 310 nm[2] |
Table 2: Example Data from Urea-Induced Unfolding of Villin Headpiece Subdomain (HP35) with PheCN-7AW
| Urea Concentration (M) | Normalized Donor (PheCN) Intensity (a.u.) | Normalized Acceptor (7AW) Intensity (a.u.) |
| 0 | Low | High |
| 2 | ... | ... |
| 4 | ... | ... |
| 6 | ... | ... |
| 8 | High | Low |
| (Note: This table represents the expected trend. Actual values should be extracted from experimental data.) |
Visualizations
Caption: Principle of FRET between PheCN (donor) and 7AW (acceptor).
Caption: Experimental workflow for a FRET-based protein unfolding study.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with D,L-Azatryptophan Hydrate for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Azatryptophan hydrate (B1144303) is a tryptophan analog that can be metabolically incorporated into proteins, offering a potential intrinsic fluorescent probe for studying protein structure, dynamics, and localization. Unlike large fluorescent protein tags (e.g., GFP), azatryptophan is a minimally perturbing label. Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to natural tryptophan, allow for selective excitation and detection.[1][2] This document provides detailed application notes and protocols for utilizing D,L-Azatryptophan hydrate for protein labeling and imaging, based on available spectroscopic data and established metabolic labeling methodologies.
Note: The direct application of this compound for fluorescence microscopy in mammalian cells is an emerging area. The protocols provided herein are based on methodologies for similar amino acid analogs and may require optimization for specific cell lines and imaging systems.
Data Presentation: Photophysical Properties of Azatryptophan Analogs
The selection of a fluorescent probe is dictated by its spectral properties. The following tables summarize key photophysical data for various azatryptophan isomers incorporated into proteins, providing a basis for designing imaging experiments.
Table 1: Fluorescence Properties of Free Azaindole and Azatryptophan Analogs.
| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) |
|---|---|---|---|
| Indole (B1671886) (in Tris·HCl) | 269 nm | 400 nm | 131 nm |
| 4-Azaindole (in Tris·HCl) | 288 nm | 470 nm | 182 nm |
| 5-Azaindole (in Tris·HCl) | 266 nm | 420 nm | 154 nm |
| 7-Azaindole (in Tris·HCl) | 288 nm | 400 nm | 112 nm |
| L-Tryptophan (B1681604) (in Tris·HCl) | 280 nm | 354 nm | 74 nm |
| L-7-Azatryptophan (in Tris·HCl) | 290 nm | 400 nm | 110 nm |
Data compiled from references[2][3].
Table 2: Fluorescence Properties of Azatryptophan Analogs Incorporated into Proteins.
| Protein (Analog) | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Annexin A5 (Trp) | 280 nm | 318 nm | 38 nm | 0.11 |
| Annexin A5 (4-AzaTrp) | 280 nm | 425 nm | 145 nm | 0.09 |
| Annexin A5 (5-AzaTrp) | 280 nm | 414 nm | 134 nm | 0.05 |
| Hirudin domain 1-47 (7-AzaTrp) | 290 nm | 390 nm | 100 nm | Not Reported |
Data compiled from references[2][3]. Note that these measurements were performed in solution and photophysical properties may vary in the cellular environment.
Experimental Protocols
Protocol 1: Preparation of L-Azatryptophan from D,L-Azatryptophan Racemate
Rationale: Protein synthesis in mammalian cells is highly specific for L-amino acids.[4] Therefore, using the pure L-enantiomer of azatryptophan will increase the efficiency of incorporation and reduce potential off-target effects or toxicity associated with the D-enantiomer.[5] This protocol describes the enzymatic resolution of a D,L-azatryptophan racemic mixture.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Neat acetic acid
-
Eupergit-C immobilized acylase-I from Aspergillus oryzae
-
Reverse-phase HPLC system
Procedure:
-
Acetylation: To a solution of 205 mg of D,L-Azatryptophan (1 mmol) in 2.56 mL of neat acetic acid, add 114 µL of acetic anhydride (1.2 mmol) under vigorous stirring.[2]
-
Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by RP-HPLC until completion.
-
Purify the resulting D,L-Nα-acetyl-Azatryptophan by RP-HPLC.
-
Enzymatic Resolution: Perform enantioselective hydrolysis of the Nα-acetyl-derivative of D,L-Azatryptophan using eupergit-C immobilized acylase-I.[2] The acylase will selectively hydrolyze the L-enantiomer.
-
Separate the resulting L-Azatryptophan from the unreacted D-Nα-acetyl-Azatryptophan using an appropriate chromatographic method (e.g., ion exchange or RP-HPLC).
-
Verify the enantiomeric purity of the final L-Azatryptophan product using chiral HPLC.[2]
Protocol 2: Metabolic Labeling of Proteins in Mammalian Cells with L-Azatryptophan
Rationale: This protocol describes the metabolic incorporation of L-azatryptophan into the proteome of cultured mammalian cells. This is achieved by replacing tryptophan in the culture medium with L-azatryptophan.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tryptophan-free DMEM
-
L-Azatryptophan (prepared as in Protocol 1 or purchased)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture mammalian cells to 70-80% confluency in complete medium.
-
Tryptophan Depletion:
-
Aspirate the complete medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Incubate the cells in pre-warmed Tryptophan-free DMEM for 30-60 minutes to deplete intracellular tryptophan stores.
-
-
Labeling:
-
Prepare the labeling medium: Tryptophan-free DMEM supplemented with 10% dFBS and the desired final concentration of L-Azatryptophan. A starting concentration range of 0.1-1 mM is recommended, but this must be optimized for your cell line to balance incorporation efficiency and potential cytotoxicity.
-
Aspirate the depletion medium and add the labeling medium to the cells.
-
-
Incubation: Incubate the cells for a period of 4 to 24 hours. The optimal incubation time will depend on the turnover rate of the protein of interest and the potential toxicity of L-azatryptophan.
-
Cell Lysis and Analysis:
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells in lysis buffer containing a protease inhibitor cocktail.
-
The protein lysate can now be used for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or fluorescence microscopy of fixed cells.
-
Protocol 3: Fluorescence Microscopy of L-Azatryptophan Labeled Cells
Rationale: This protocol provides a general guideline for imaging mammalian cells that have been metabolically labeled with L-azatryptophan.
Materials:
-
Cells labeled with L-Azatryptophan on glass-bottom imaging dishes.
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation.
-
Mounting medium.
-
Fluorescence microscope equipped with appropriate filters for azatryptophan fluorescence (e.g., excitation around 290-310 nm, emission around 390-430 nm).
Procedure:
-
Cell Preparation: Grow and label cells directly on glass-bottom dishes as described in Protocol 2.
-
Fixation (Optional but Recommended for Initial Experiments):
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips or image the dishes directly.
-
Use a fluorescence microscope with a UV or near-UV excitation source. Based on spectroscopic data, an excitation wavelength around 290-310 nm should be effective.[2][3]
-
Collect emission in the blue region of the spectrum (approximately 390-430 nm).
-
Acquire images, being mindful of potential phototoxicity and photobleaching, which may be significant with UV excitation.[6]
-
Visualizations
Caption: Workflow for labeling proteins with L-Azatryptophan and subsequent imaging.
Caption: Key properties of azatryptophan that make it a potential imaging probe.
Important Considerations
-
D,L- vs. L-Azatryptophan: Mammalian protein synthesis machinery exclusively uses L-amino acids. Therefore, when using a D,L-racemic mixture, only the L-isomer will be incorporated. This effectively halves the concentration of the usable analog and introduces the D-isomer as a potential metabolic burden or inhibitor.[4][5] For quantitative and efficient labeling, resolving the racemate or using commercially pure L-azatryptophan is strongly recommended.
-
Hydrate Form: D,L-Azatryptophan is often supplied as a hydrate, meaning it contains associated water molecules. When preparing stock solutions, the molecular weight must be adjusted to account for the water of hydration to ensure accurate concentrations.
-
Cytotoxicity: The introduction of a non-canonical amino acid can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal concentration of L-azatryptophan that allows for sufficient protein labeling without significantly impacting cell viability.
-
Photostability and Phototoxicity: Tryptophan and its analogs are susceptible to photodegradation upon UV excitation.[6] This can lead to photobleaching of the signal and the generation of phototoxic byproducts. Imaging should be performed with the lowest possible excitation light intensity and exposure time.
-
Quantum Yield: The quantum yields of azatryptophan analogs are generally lower than those of conventional fluorophores like GFP.[3] This may result in a lower signal-to-noise ratio, requiring sensitive detection systems.
-
Solubility: D,L-7-Azatryptophan hydrate is reported to be soluble in 1M HCl.[7] When preparing stock solutions for cell culture, it may be necessary to first dissolve the compound in a small amount of acid and then neutralize and dilute it into a buffered solution like PBS or directly into the culture medium. The final pH and salt concentration should be compatible with cell viability.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of L-azatryptophan in the labeling medium.
-
Increase the incubation time to allow for more protein turnover and incorporation.
-
Ensure the L-enantiomer is being used.
-
Optimize imaging parameters (e.g., increase exposure time, use a more sensitive detector).
-
-
High Cell Death:
-
Decrease the concentration of L-azatryptophan.
-
Reduce the incubation time.
-
Confirm that the pH and osmolarity of the labeling medium are correct after the addition of the azatryptophan stock solution.
-
-
High Background Fluorescence:
-
Ensure complete removal of the labeling medium and perform thorough washes before imaging.
-
Check for autofluorescence from the cell culture medium or plate.
-
Acquire images of unlabeled control cells to establish the baseline autofluorescence.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Time-Resolved Fluorescence of Azatryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup for studying the time-resolved fluorescence of azatryptophan (AzaTrp), a fluorescent analog of tryptophan. This non-natural amino acid is a valuable tool for investigating protein structure, dynamics, and interactions due to its unique photophysical properties, most notably its sensitivity to the local environment and its typically single-exponential fluorescence decay in aqueous solutions.
I. Introduction to Azatryptophan Fluorescence
7-Azatryptophan (B1233867) is an isomer of tryptophan where the C7 atom of the indole (B1671886) ring is replaced by a nitrogen atom. This substitution leads to distinct spectroscopic properties compared to tryptophan, making it a powerful probe in biological studies. The fluorescence of 7-azatryptophan is particularly sensitive to the polarity of its microenvironment, which can be exploited to report on conformational changes, ligand binding, and protein-protein interactions.
Time-resolved fluorescence spectroscopy, particularly Time-Correlated Single Photon Counting (TCSPC), is the technique of choice for studying the fluorescence lifetime of azatryptophan. This method provides detailed information about the excited-state dynamics of the fluorophore, which are influenced by its immediate surroundings.
II. Quantitative Data Summary
The following tables summarize key quantitative data for 7-azatryptophan fluorescence from the literature. These values can serve as a reference for experimental design and data interpretation.
Table 1: Spectroscopic Properties of 7-Azatryptophan
| Property | Value | Conditions |
| Absorption Maximum (λ_abs_ | ||
| ) | ~288 nm | In Tris·HCl buffer (100 mM, pH 7.5)[1] |
| Emission Maximum (λ_em_ | ||
| ) | ~400 nm | In Tris·HCl buffer (100 mM, pH 7.5)[1] |
| Fluorescence Lifetime (τ) | ~0.8 ns | In water at neutral pH[2] |
| Quantum Yield (Φ) | ~0.01 | In aqueous solution (pH 7)[3] |
Table 2: Environmental Effects on 7-Azatryptophan Fluorescence
| Environment | Fluorescence Lifetime (τ) | Emission Maximum (λ_em_) | Observations |
| Aqueous Buffer (pH 7) | Single exponential (~0.8 ns) | ~400 nm | Predominantly single exponential decay is a key advantage over tryptophan.[2] |
| Non-polar Solvents | Can be multi-exponential | Blue-shifted | The fluorescence properties are highly sensitive to solvent polarity.[3] |
| Incorporated into Peptides/Proteins | Can be multi-exponential | Varies with local environment | Changes in lifetime and emission can report on protein structure and dynamics. |
III. Experimental Protocols
This section provides detailed protocols for sample preparation and conducting time-resolved fluorescence measurements of azatryptophan using TCSPC.
A. Protocol 1: Sample Preparation
This protocol outlines the steps for preparing a solution of free 7-azatryptophan or an azatryptophan-labeled peptide for fluorescence measurements.
Materials:
-
7-Azatryptophan or AzaTrp-labeled peptide
-
Appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5)[1]
-
High-purity water
-
Spectrophotometer
-
Quartz cuvette (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 7-azatryptophan or AzaTrp-labeled peptide.
-
Dissolve the solid in the chosen buffer to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same buffer to a final concentration suitable for fluorescence measurements. A typical concentration is in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.[1]
-
The final absorbance of the sample at the excitation wavelength should be below 0.1 to ensure linearity of the fluorescence signal.
-
-
Concentration Verification:
-
Measure the absorbance of the working solution at the absorption maximum of azatryptophan (~288 nm) using a spectrophotometer.
-
Calculate the exact concentration using the Beer-Lambert law (A = εcl), with the appropriate molar extinction coefficient (ε) for azatryptophan under the given buffer conditions.
-
-
Sample Degassing (Optional but Recommended):
-
To minimize quenching by dissolved oxygen, degas the sample by gently bubbling with nitrogen or argon gas for 10-15 minutes, or by using a freeze-pump-thaw method.
-
-
Sample Transfer:
-
Carefully transfer the prepared sample to a clean quartz cuvette for the fluorescence measurement.
-
B. Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Measurement
This protocol describes the general procedure for acquiring time-resolved fluorescence decay data of an azatryptophan sample using a TCSPC instrument (e.g., PicoQuant FluoTime 300 or Horiba DeltaFlex).
Instrumentation:
-
TCSPC Spectrofluorometer with:
-
Pulsed light source (e.g., picosecond pulsed diode laser or LED) capable of excitation at ~288 nm.
-
Emission monochromator.
-
Single-photon sensitive detector (e.g., Photomultiplier Tube (PMT) or Hybrid Photodetector).
-
TCSPC electronics.
-
Procedure:
-
Instrument Warm-up:
-
Turn on the light source, detector, and electronics and allow them to warm up and stabilize as per the manufacturer's instructions (typically 30 minutes).
-
-
Instrument Response Function (IRF) Measurement:
-
Fill a clean cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water).
-
Set the excitation wavelength to the same wavelength that will be used for the sample (~288 nm).
-
Set the emission monochromator to the excitation wavelength to collect the scattered light.
-
Acquire the IRF until a sufficient number of counts are collected in the peak channel (e.g., 10,000-20,000 counts). The IRF represents the temporal profile of the excitation pulse and the response of the detection system.[4]
-
-
Sample Measurement:
-
Replace the scattering solution with the azatryptophan sample cuvette.
-
Set the excitation wavelength to ~288 nm.
-
Set the emission monochromator to the fluorescence emission maximum of azatryptophan (~400 nm).
-
Adjust the collection time and count rate to acquire the fluorescence decay curve. The photon counting rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.[4]
-
Collect data until the peak channel has a sufficient number of counts for good statistical analysis (e.g., at least 10,000 counts).
-
-
Data Saving:
-
Save the acquired fluorescence decay data and the corresponding IRF for subsequent analysis.
-
C. Protocol 3: Data Analysis
This protocol outlines the steps for analyzing the acquired TCSPC data to determine the fluorescence lifetime of azatryptophan.
Software:
-
Fluorescence decay analysis software (e.g., PicoQuant EasyTau, Horiba DAS6, or other specialized software).
Procedure:
-
Data Loading:
-
Load the sample's fluorescence decay data and the corresponding IRF into the analysis software.
-
-
Model Selection:
-
Select an appropriate decay model to fit the data. For azatryptophan in a homogeneous aqueous environment, a single-exponential decay model is often sufficient.[2]
-
The model is described by the equation: I(t) = A * exp(-t/τ) where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.
-
For azatryptophan in more complex environments (e.g., within a protein), a multi-exponential decay model may be necessary: I(t) = Σ A_i * exp(-t/τ_i) where A_i and τ_i are the amplitude and lifetime of the i-th component.
-
-
Iterative Reconvolution Fitting:
-
The software will perform an iterative reconvolution of the chosen decay model with the measured IRF to find the best fit to the experimental decay data. This process minimizes the difference between the experimental and calculated decay curves.
-
-
Goodness-of-Fit Evaluation:
-
Assess the quality of the fit by examining the chi-squared (χ²) value, which should be close to 1.0 for a good fit.
-
Visually inspect the weighted residuals to ensure they are randomly distributed around zero.
-
-
Parameter Extraction:
-
Once a good fit is obtained, the software will provide the calculated fluorescence lifetime(s) (τ) and their corresponding amplitudes (A).
-
-
Reporting:
-
Report the determined fluorescence lifetime(s) along with the goodness-of-fit parameters.
-
IV. Visualizations
The following diagrams illustrate the key experimental workflow and the principle of TCSPC.
Caption: Experimental workflow for time-resolved fluorescence of azatryptophan.
Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).
References
Application Notes and Protocols for Cell-Free Protein Synthesis with D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid expression and engineering of proteins.[1][2] Its open nature allows for the direct manipulation of the reaction environment and the incorporation of non-canonical amino acids (ncAAs), which is often challenging in cell-based systems.[3][4] One such ncAA is 7-azatryptophan (B1233867), a fluorescent analog of tryptophan. Its unique photophysical properties, including red-shifted absorption and emission spectra, make it a valuable tool for studying protein structure, dynamics, and interactions.[5][6]
These application notes provide a comprehensive guide for the incorporation of D,L-Azatryptophan hydrate (B1144303) into proteins using an E. coli-based CFPS system. While the translational machinery exclusively utilizes the L-isomer, these protocols address the use of the racemic D,L-mixture, with considerations for the potential inhibitory effects of the D-enantiomer.[7][8] Detailed experimental protocols, data presentation, and workflow visualizations are provided to enable researchers to effectively utilize D,L-azatryptophan hydrate in their protein engineering and drug development endeavors.
Applications in Research and Drug Development
The site-specific incorporation of 7-azatryptophan into a target protein offers several advantages:
-
Fluorescent Labeling: 7-azatryptophan's intrinsic fluorescence allows for the production of fluorescently labeled proteins without the need for external dyes, which can sometimes perturb protein function.
-
Probing Protein Structure and Dynamics: The sensitivity of its fluorescence to the local environment can be used to monitor changes in protein conformation, folding, and binding events.[5][6]
-
Protein-Protein Interaction Studies: Changes in the fluorescent properties of 7-azatryptophan upon binding to another molecule can be used to study interaction kinetics and affinities.
-
Drug Discovery: It can be used in high-throughput screening assays to identify small molecules that bind to the target protein and induce conformational changes.
Data Presentation
The successful incorporation of this compound into a target protein using CFPS can be quantified by measuring the protein yield and the efficiency of azatryptophan incorporation. The following tables present representative data for the expression of a model protein, such as Green Fluorescent Protein (GFP), with a single amber (UAG) codon for azatryptophan incorporation.
Table 1: Protein Yield with this compound in a Batch CFPS Reaction.
| Condition | This compound (mM) | Total Protein Yield (mg/mL) |
| Control (Tryptophan) | 0 | 1.2 ± 0.1 |
| Azatryptophan | 0.5 | 0.8 ± 0.1 |
| Azatryptophan | 1.0 | 0.7 ± 0.05 |
| Azatryptophan | 2.0 | 0.5 ± 0.05 |
Note: The presence of the D-isomer may have an inhibitory effect on the overall protein synthesis, leading to a dose-dependent decrease in yield.
Table 2: Incorporation Efficiency of L-Azatryptophan at a Specific Site.
| Analytical Method | Incorporation Efficiency (%) |
| Mass Spectrometry (LC-MS/MS) | > 95% |
| Fluorescence Spectroscopy | Confirmed |
Note: Incorporation efficiency is determined for the L-enantiomer, as the D-enantiomer is not incorporated by the ribosome.
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis with this compound
This protocol describes the setup of a batch CFPS reaction for the incorporation of 7-azatryptophan at a site specified by an amber (UAG) stop codon in the template DNA.
Materials:
-
E. coli S30 cell extract
-
Reaction buffer (containing salts, NTPs, amino acids except tryptophan)
-
Energy source (e.g., phosphoenolpyruvate)
-
Plasmid DNA encoding the target protein with a UAG codon at the desired position
-
Plasmid DNA encoding an orthogonal aminoacyl-tRNA synthetase for 7-azatryptophan and its cognate tRNA^(CUA)
-
This compound solution (e.g., 100 mM in water)
-
Nuclease-free water
Procedure:
-
Thaw Components: Thaw all CFPS reagents on ice.
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the following components in the order listed. The volumes are for a 15 µL reaction and can be scaled as needed.
-
Nuclease-free water: to final volume
-
S30 extract: 4.5 µL
-
Reaction buffer: 3.0 µL
-
Energy source: 1.5 µL
-
Orthogonal synthetase/tRNA plasmid: 100 ng
-
Target protein plasmid: 200 ng
-
This compound solution: to a final concentration of 0.5-2.0 mM
-
-
Incubation: Gently mix the reaction by pipetting and incubate at 37°C for 2-4 hours.
-
Analysis: Analyze the protein expression by SDS-PAGE and Western blot. Confirm incorporation of azatryptophan by mass spectrometry.
Protocol 2: Purification of Azatryptophan-Containing Protein
This protocol describes a general method for purifying a His-tagged protein containing 7-azatryptophan.
Materials:
-
CFPS reaction mixture containing the expressed protein
-
Ni-NTA affinity chromatography resin
-
Binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Centrifuge CFPS Reaction: Centrifuge the CFPS reaction mixture at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Bind to Resin: Add the supernatant to the equilibrated Ni-NTA resin and incubate with gentle mixing for 1 hour at 4°C.
-
Wash: Wash the resin with 10 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute: Elute the His-tagged protein with 5 column volumes of elution buffer.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column.
Protocol 3: Confirmation of Azatryptophan Incorporation by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of 7-azatryptophan into the target protein.
Procedure:
-
Protein Digestion: Excise the protein band from an SDS-PAGE gel and perform in-gel digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against the target protein sequence, including a modification corresponding to the mass shift of tryptophan to 7-azatryptophan. The identification of a peptide containing 7-azatryptophan at the expected position confirms its incorporation.[9][10][11][12][13]
Mandatory Visualizations
Caption: Experimental workflow for CFPS with D,L-Azatryptophan.
Caption: Biochemical pathway of L-Azatryptophan incorporation.
References
- 1. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. escholarship.org [escholarship.org]
- 5. pnas.org [pnas.org]
- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Amino Acids Indirectly Inhibit Biofilm Formation in Bacillus subtilis by Interfering with Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based proteomics turns quantitative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of D- and L-Azatryptophan Enantiomers
Abstract
This application note details robust and efficient methods for the analytical and preparative separation of D- and L-azatryptophan enantiomers. Azatryptophan, a structural analog of tryptophan, is of significant interest in drug development and biological research. Its incorporation into peptides and proteins can alter their structure and function. As the biological activity of chiral molecules is often enantiomer-specific, the ability to separate and quantify the individual D- and L-enantiomers is crucial. This document provides detailed protocols for two primary high-performance liquid chromatography (HPLC) based methods: a two-dimensional (2D) HPLC-based approach for complex mixtures and a direct chiral HPLC method using a zwitterionic chiral stationary phase.
Introduction
7-Azatryptophan (B1233867) is an unnatural amino acid that can be incorporated into proteins, serving as a useful fluorescent probe. The distinct biological roles of D- and L-amino acids necessitate reliable methods for their enantioselective analysis. This note describes validated chromatographic techniques to resolve and quantify the enantiomers of azatryptophan, supporting research and development in fields requiring enantiopure compounds.
Chromatographic Methods
Two primary methods are presented for the separation of D- and L-azatryptophan enantiomers:
-
Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixtures: This method is ideal for separating isomeric and structurally related azatryptophan derivatives from complex matrices. An initial achiral separation is performed in the first dimension, followed by a chiral separation of the collected fractions in the second dimension.[1]
-
Direct Chiral HPLC with a Zwitterionic Chiral Stationary Phase (CSP): This method allows for the direct enantiomeric separation of azatryptophan without derivatization, offering a streamlined and efficient analytical workflow.[2]
Method 1: Two-Dimensional Liquid Chromatography (2D-LC)
This powerful technique utilizes an achiral separation in the first dimension to isolate the racemic azatryptophan from other components in a mixture. The fraction containing the racemate is then transferred to a second-dimension chiral column for enantioseparation.[1]
Experimental Workflow
Caption: Workflow for 2D-LC separation of azatryptophan enantiomers.
Experimental Protocol
First Dimension (Achiral Separation):
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Optimized reversed-phase conditions (e.g., gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for azatryptophan.
-
Procedure: a. Inject the sample mixture onto the C18 column. b. Monitor the elution profile and identify the peak corresponding to racemic azatryptophan. c. Utilize a heart-cutting technique to selectively transfer the effluent containing the racemic azatryptophan peak into a sample loop.[1]
Second Dimension (Chiral Separation):
-
Column: A suitable chiral stationary phase (CSP) column.
-
Mobile Phase: Polar organic mode, for example, 0.1% diethylamine (B46881) (DEA) in methanol.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV at 265 nm.[1]
-
Procedure: a. The content of the sample loop from the first dimension is injected onto the chiral column. b. The enantiomers are separated on the CSP and detected.
Data Presentation
| Parameter | First Dimension (Achiral) | Second Dimension (Chiral) |
| Column Type | C18 Reversed-Phase | Chiral Stationary Phase |
| Mobile Phase | Acetonitrile/Water Gradient | 0.1% DEA in Methanol |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Detection Wavelength (nm) | 280 (typical) | 265 |
| Analyte | Racemic Azatryptophan | D- & L-Azatryptophan |
Method 2: Direct Chiral HPLC using a Zwitterionic CSP
This method provides a direct and efficient means for the enantioseparation of azatryptophan and its derivatives without the need for prior derivatization. A Cinchona alkaloid-based zwitterionic chiral stationary phase is particularly effective for this purpose.[2]
Experimental Workflow
Caption: Workflow for direct chiral HPLC separation of azatryptophan.
Experimental Protocol
-
Column: Cinchona alkaloid-based zwitterionic CSP, such as CHIRALPAK® ZWIX(+).[2]
-
Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid (FA) and 25 mM diethylamine (DEA). The concentrations of FA and DEA can be optimized to achieve the best resolution.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at 280 nm. This method is also compatible with mass spectrometric (MS) detection due to the volatile nature of the mobile phase additives.[2]
-
Sample Preparation: Dissolve the racemic azatryptophan standard or sample in the mobile phase.
Data Presentation
| Parameter | Value |
| Column | CHIRALPAK® ZWIX(+) |
| Mobile Phase | Methanol/H₂O (98/2) with 50 mM FA and 25 mM DEA |
| Flow Rate (mL/min) | 1.0 |
| Temperature (°C) | 25 |
| Detection | UV at 280 nm |
| Expected Resolution (α) | > 1.25 |
Resolution of D,L-7-Azatryptophan Racemate by Enzymatic Hydrolysis
For preparative scale separation, an enzymatic approach can be employed to resolve the racemic mixture prior to a final polishing step with reversed-phase HPLC.[3]
Experimental Workflow
Caption: Workflow for enzymatic resolution of D,L-azatryptophan.
Experimental Protocol
-
Acetylation: The racemic mixture of D,L-7-azatryptophan is first acetylated using acetic anhydride (B1165640) in acetic acid to yield D,L-Nα-acetyl-azatryptophan.[3]
-
Enzymatic Hydrolysis: The D,L-Nα-acetyl-azatryptophan mixture is then treated with an immobilized acylase (e.g., from Aspergillus oryzae). This enzyme selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer in its acetylated form.[3]
-
Purification: The resulting mixture, containing free L-azatryptophan and D-Nα-acetyl-azatryptophan, is then separated using preparative reversed-phase HPLC to isolate the pure L-azatryptophan.[3]
-
Enantiomeric Purity Analysis: The enantiomeric purity of the final product can be confirmed using a chiral affinity chromatography column, such as an albumin-sepharose column.[3]
Conclusion
The methods detailed in this application note provide comprehensive protocols for the successful separation of D- and L-azatryptophan enantiomers. The choice of method will depend on the specific application, whether for analytical quantification in complex mixtures or for direct analysis of enantiomeric purity. The 2D-LC approach offers high selectivity for complex samples, while the direct chiral HPLC method with a zwitterionic CSP provides a rapid and efficient analysis for simpler matrices. The enzymatic resolution protocol is suitable for preparative-scale production of the L-enantiomer. These methods are essential tools for researchers and professionals in drug development and biochemical studies involving azatryptophan.
References
- 1. Application of 2D-liquid chromatography for the separation of a mixture of isomeric and structurally related azatryptophan derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D,L-Azatryptophan Hydrate in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D,L-Azatryptophan hydrate (B1144303) in antimicrobial research. This document details its mechanism of action, offers quantitative data on its antimicrobial activity, and provides detailed experimental protocols for its application.
Introduction
D,L-Azatryptophan hydrate is a tryptophan analog that has garnered interest in antimicrobial research due to its ability to be mistakenly incorporated into bacterial proteins. This incorporation disrupts protein structure and function, leading to antimicrobial effects. As an antimetabolite, it serves as a valuable tool for studying microbial physiology and for the development of novel antimicrobial strategies, including the modification of antimicrobial peptides (AMPs) to enhance their efficacy.
Mechanism of Action
The primary antimicrobial mechanism of this compound stems from its structural similarity to the essential amino acid L-tryptophan. Bacterial protein synthesis machinery cannot efficiently discriminate between tryptophan and its aza-analog. This leads to the incorporation of azatryptophan into newly synthesized polypeptides.
The substitution of tryptophan with azatryptophan can have several detrimental effects on microbial cells:
-
Enzyme Inactivation: The altered chemical properties of the azaindole ring can disrupt the proper folding and catalytic activity of enzymes, rendering them inactive.[1]
-
Disruption of Protein Function: Non-catalytic proteins, such as structural proteins or signaling molecules, can also be rendered non-functional, impacting cellular integrity and communication.
-
Inhibition of Phage Infection: The incorporation of azatryptophan into bacterial proteins has been shown to inhibit bacteriophage infection.[1]
This mechanism of action makes this compound a potent tool for probing the essentiality of tryptophan-containing proteins and for developing antimicrobials with a novel mode of action that is less prone to conventional resistance mechanisms.
Quantitative Data: Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of microorganisms is not extensively published in a consolidated format, research on tryptophan analogs and their incorporation into antimicrobial peptides provides valuable insights into their potential antimicrobial spectrum. The following table summarizes representative MIC values for tryptophan-modified antimicrobial peptides, demonstrating the impact of such analogs on antimicrobial potency.
| Peptide/Compound | Target Organism | MIC (µM) | Reference/Notes |
| NCR169C₁₇₋₃₈ (Control Peptide) | Enterococcus faecalis | 6.3 | [2] |
| Staphylococcus aureus | 3.1 | [2] | |
| Klebsiella pneumoniae | 3.1 | [2] | |
| Acinetobacter baumannii | 3.1 | [2] | |
| Pseudomonas aeruginosa | 3.1 | [2] | |
| Escherichia coli | 1.6 | [2] | |
| NCR169C₁₇₋₃₈ with 7-Aza-tryptophan | Enterococcus faecalis | 3.1 | [2] |
| Staphylococcus aureus | 3.1 | [2] | |
| Klebsiella pneumoniae | 3.1 | [2] | |
| Acinetobacter baumannii | 3.1 | [2] | |
| Pseudomonas aeruginosa | 3.1 | [2] | |
| Escherichia coli | 3.1 | [2] | |
| Tritrpticin (WT) | Escherichia coli | Not specified, but analogs showed similar strong activity | [3] |
| Tritrpticin with Fluoro-Trp analogs | Escherichia coli | Similar to WT | [3] |
Note: The data above primarily reflects the activity of peptides containing tryptophan analogs. The intrinsic antimicrobial activity of this compound alone may vary and requires further investigation against a broader panel of microbes.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial or fungal strain.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water or appropriate solvent for this compound
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., water) to create a concentrated stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the appropriate sterile broth to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the overnight culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol for Studying the Incorporation of Azatryptophan into Bacterial Proteins
This protocol describes a general workflow for expressing a target protein in the presence of this compound and confirming its incorporation using mass spectrometry.
Materials:
-
Bacterial expression strain (e.g., E. coli)
-
Expression vector containing the gene of interest
-
Growth medium (e.g., M9 minimal medium)
-
This compound
-
Inducing agent (e.g., IPTG)
-
Protein purification reagents (e.g., affinity chromatography columns)
-
Mass spectrometer (e.g., LC-MS/MS)
-
Enzymes for protein digestion (e.g., trypsin)
Procedure:
-
Expression:
-
Grow the bacterial expression strain containing the plasmid of interest in a minimal medium.
-
When the culture reaches the mid-log phase of growth, add this compound to the medium.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Continue to incubate the culture to allow for protein expression.
-
-
Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells to release the proteins.
-
Purify the target protein using an appropriate method, such as affinity chromatography.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the acquired mass spectra against a protein database, specifying the mass shift corresponding to the incorporation of azatryptophan instead of tryptophan.
-
The identification of peptides with this mass modification confirms the incorporation of this compound into the protein.
-
Signaling Pathways and Logical Relationships
The primary mechanism of this compound's antimicrobial action is at the level of protein synthesis, leading to downstream functional consequences. The following diagrams illustrate this process and its impact on bacterial signaling.
References
Application Notes: D,L-Azatryptophan Hydrate for Probing Protein-Ligand Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction D,L-Azatryptophan hydrate (B1144303) is a valuable tool in molecular biology and drug discovery, serving as a fluorescent analog of the natural amino acid tryptophan. Specifically, the L-isomer, 7-azatryptophan (B1233867) (7-AW), can be incorporated into proteins to act as an intrinsic, site-specific fluorescent probe.[1] The key to its utility lies in the substitution of a carbon atom with a nitrogen atom at the 7th position of the indole (B1671886) ring.[1] This "atomic mutation" endows 7-AW with unique photophysical properties that distinguish it from native tryptophan (Trp), including red-shifted absorption and emission spectra, a single exponential fluorescence decay, and high sensitivity to the local solvent environment.[1][2][3] These characteristics allow for selective excitation and monitoring of 7-AW, even in proteins containing multiple endogenous tryptophans, thereby providing a clear spectroscopic window to investigate protein structure, dynamics, and molecular interactions.[1][2]
Principle of Application The fluorescence of 7-azatryptophan is highly sensitive to the polarity of its microenvironment.[2] In aqueous, polar environments, its fluorescence is significantly quenched, resulting in low quantum yield.[2][4] Conversely, when shielded from water in a nonpolar or hydrophobic environment—such as the binding pocket of a protein upon ligand association—its fluorescence quantum yield is substantially enhanced.[1][2]
This phenomenon is the basis for its use in protein-ligand interaction studies. By site-specifically incorporating 7-AW into a region of interest within a protein, changes in its fluorescence intensity or emission wavelength (spectral shift) upon the addition of a ligand can be monitored. A significant increase in fluorescence intensity or a blue-shift in the emission maximum typically indicates that the 7-AW residue has moved into a more hydrophobic environment, signaling a ligand-binding event or a related conformational change.[1][5] This allows for the quantitative determination of binding affinities (Kd) and provides insights into the dynamics of molecular recognition.[6][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 4. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Azatryptophan hydrate (B1144303) is a non-canonical amino acid and an analog of tryptophan.[1][2] While direct, widespread applications in high-throughput screening (HTS) are not extensively documented, its structural similarity to tryptophan and the unique properties of azatryptophan analogs suggest its potential utility in various screening assays. Azatryptophan derivatives are known to be valuable as building blocks in the synthesis of complex molecules and for pharmaceutical testing.[1] This document outlines potential applications and detailed protocols for utilizing D,L-Azatryptophan hydrate in HTS, drawing upon established methodologies for similar tryptophan analogs.
The primary applications of tryptophan analogs in HTS are centered on their use as:
-
Fluorescent Probes: Azatryptophan isomers, such as 7-azatryptophan (B1233867), exhibit intrinsic fluorescence with properties distinct from natural tryptophan, making them excellent probes for studying protein conformation and interactions.[3][4][5]
-
Enzyme Inhibitors and Probes: Tryptophan analogs can act as inhibitors or probes for enzymes involved in the tryptophan metabolic pathway, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan Synthase.[6][7][8]
These application notes provide a framework for developing HTS assays using this compound for drug discovery and research.
Application 1: Fluorescence-Based HTS Assay for Protein-Protein Interaction (PPI) Modulators
This application leverages the fluorescent properties of azatryptophan to screen for compounds that disrupt or stabilize protein-protein interactions. By incorporating this compound into a protein of interest, changes in its fluorescence upon interaction with a binding partner can be monitored.
Principle
The fluorescence emission of azatryptophan is sensitive to its local environment. When a protein containing azatryptophan binds to another protein, the environment around the azatryptophan residue can change, leading to a detectable shift in fluorescence intensity or wavelength. This change can be used to screen for small molecules that either inhibit or enhance the protein-protein interaction.
Experimental Workflow
Caption: Workflow for a fluorescence-based PPI HTS assay.
Detailed Protocol
1. Protein Expression and Labeling with this compound:
-
Host System: Utilize a tryptophan-auxotrophic bacterial strain (e.g., E. coli) for protein expression.
-
Media: Grow the bacteria in a minimal medium supplemented with all amino acids except tryptophan.
-
Induction: Induce protein expression and supplement the medium with this compound. The concentration of the analog should be optimized to ensure efficient incorporation.
-
Purification: Purify the azatryptophan-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the incorporation of this compound using mass spectrometry.
2. HTS Assay Protocol:
-
Reagents:
-
Azatryptophan-labeled protein (Protein A)
-
Binding partner protein (Protein B)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Compound library diluted in DMSO
-
-
Procedure (384-well plate format):
-
Dispense 10 µL of Protein A solution to all wells.
-
Dispense 50 nL of compound solution from the library plate to the assay plate.
-
Dispense 10 µL of Protein B solution to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for azatryptophan.
-
Data Presentation
Table 1: Hypothetical HTS Data for PPI Modulators
| Compound ID | Concentration (µM) | Fluorescence Intensity (a.u.) | % Inhibition |
| Control (DMSO) | - | 50,000 | 0 |
| Positive Control (Inhibitor) | 10 | 10,000 | 80 |
| Hit_001 | 10 | 15,000 | 70 |
| Hit_002 | 10 | 45,000 | 10 |
| Hit_003 | 10 | 20,000 | 60 |
Application 2: HTS Assay for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
This application proposes using this compound as a substrate or competitive inhibitor in a screen for novel IDO1 inhibitors. IDO1 is a key enzyme in the kynurenine (B1673888) pathway and a target in cancer immunotherapy.[7][8][9]
Principle
IDO1 catalyzes the oxidation of tryptophan. A fluorescence-based assay can be developed to monitor the enzymatic activity. This compound could potentially act as a substrate, leading to a fluorescent product, or as a competitive inhibitor of the natural L-tryptophan substrate. In an inhibitor screen, a decrease in the fluorescence signal would indicate inhibition of IDO1.
Signaling Pathway
Caption: Simplified IDO1 metabolic pathway and point of inhibition.
Detailed Protocol
1. Reagent Preparation:
-
Recombinant IDO1: Purified human IDO1 enzyme.
-
Substrate: L-Tryptophan or this compound (if it acts as a substrate producing a fluorescent signal).
-
Cofactors: Methylene blue, ascorbic acid.
-
Assay Buffer: Potassium phosphate (B84403) buffer, pH 6.5.
-
Detection Reagent: A probe that reacts with the product (e.g., N-formylkynurenine) to generate a fluorescent signal.[9]
2. HTS Assay Protocol:
-
Procedure (384-well plate format):
-
Dispense 5 µL of compound solution to the assay plate.
-
Add 10 µL of IDO1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate and cofactor mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add 10 µL of the detection reagent.
-
Incubate for 30 minutes.
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
Data Presentation
Table 2: Hypothetical HTS Data for IDO1 Inhibitors
| Compound ID | Concentration (µM) | Fluorescence Signal (a.u.) | % Inhibition | IC50 (µM) |
| Control (DMSO) | - | 80,000 | 0 | - |
| Positive Control (Epacadostat) | 1 | 5,000 | 93.75 | 0.01 |
| Hit_004 | 10 | 20,000 | 75 | 2.5 |
| Hit_005 | 10 | 75,000 | 6.25 | >50 |
| Hit_006 | 10 | 10,000 | 87.5 | 1.2 |
Conclusion
While this compound is not yet a mainstream tool in HTS, its properties as a tryptophan analog present significant opportunities for the development of novel screening assays. The protocols and applications outlined here provide a foundational guide for researchers to explore its use as a fluorescent probe for studying molecular interactions and as a tool compound for enzyme inhibitor screening. Further characterization of its fluorescent properties and its interaction with enzymes of the tryptophan pathway will be crucial for realizing its full potential in drug discovery and chemical biology.
References
- 1. This compound | 7146-37-4 | FA18065 [biosynth.com]
- 2. clinivex.com [clinivex.com]
- 3. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Protein Expression with D,L-Azatryptophan Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when expressing proteins with incorporated D,L-Azatryptophan hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is D,L-Azatryptophan hydrate and why is it used in protein expression?
This compound is a racemic mixture of a synthetic analog of the natural amino acid tryptophan. It is utilized in protein engineering and drug development to introduce unique properties into proteins. The nitrogen atom in the indole (B1671886) ring of azatryptophan can alter the protein's electronic and fluorescent properties, serving as a valuable probe for studying protein structure, function, and interactions.[1][2]
Q2: What are the main challenges when incorporating this compound into proteins?
Common challenges include low protein yield, poor incorporation efficiency, protein insolubility (formation of inclusion bodies), and potential toxicity to the expression host.[3][4][5] These issues can arise from the competition between the natural tryptophan and its analog for the translational machinery, as well as potential misfolding of the protein due to the presence of the unnatural amino acid.
Q3: How can I confirm the successful incorporation of D,L-Azatryptophan into my protein?
Mass spectrometry is the gold standard for confirming the incorporation of unnatural amino acids.[6] By analyzing the mass of the intact protein or its peptide fragments, you can verify the presence of azatryptophan. Fluorescence spectroscopy can also be a useful tool, as azatryptophan has distinct fluorescent properties compared to natural tryptophan.[1][2][7]
Q4: Can the incorporation of D,L-Azatryptophan affect the function and stability of my protein?
Yes, the incorporation of azatryptophan can impact protein function and stability. The extent of this effect is protein-dependent. While in some cases it may have minimal impact, in others it could alter enzymatic activity, binding affinities, or overall protein stability.[8][9] It is crucial to perform functional and stability assays to characterize the modified protein.
Troubleshooting Guides
Problem 1: Low Protein Yield
Low yield is a frequent issue when expressing proteins with unnatural amino acids. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Toxicity of D,L-Azatryptophan | Use a tightly regulated expression system to minimize basal expression. Optimize the concentration of D,L-Azatryptophan in the growth medium. | See "Protocol for Optimizing D,L-Azatryptophan Concentration" below. |
| Inefficient Incorporation | Use a host strain auxotrophic for tryptophan. Optimize the induction conditions (e.g., lower temperature, shorter induction time).[10] | See "Protocol for Protein Expression in Tryptophan Auxotrophic Strain" below. |
| Codon Usage | Optimize the codon usage of your gene for the expression host.[11][12][13] | Utilize online tools for codon optimization and re-synthesize the gene if necessary. |
| Plasmid Instability | Use freshly transformed cells for each expression experiment.[10] | Follow standard protocols for plasmid transformation.[14][15] |
Problem 2: Protein Insolubility (Inclusion Bodies)
The incorporation of D,L-Azatryptophan can sometimes lead to protein misfolding and aggregation into inclusion bodies.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Protein Misfolding | Lower the expression temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.[4][16] Co-express with molecular chaperones. | See "Protocol for Low-Temperature Protein Expression" below. |
| High Protein Expression Rate | Reduce the inducer concentration (e.g., IPTG) to decrease the rate of protein expression.[10] | Perform a titration of the inducer to find the optimal concentration. |
| Suboptimal Buffer Conditions | Screen different lysis and purification buffers with varying pH, salt concentrations, and additives (e.g., arginine, glycerol) to improve solubility.[17][18][19][20][21] | Perform small-scale solubility screens with different buffer conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression of proteins containing azatryptophan analogs.
Table 1: Protein Yield Comparison
| Protein | Expression System | Azatryptophan Analog | Yield (mg/L) | Reference |
| Annexin A5 | E. coli (Trp auxotroph) | 4-Azatryptophan | ~17 | [7] |
| Annexin A5 | E. coli (Trp auxotroph) | 5-Azatryptophan | ~12 | [7] |
| Annexin A5 (Wild-type) | E. coli (Trp auxotroph) | - | ~10-15 | [7] |
| Various Proteins | E. coli (High-density culture) | - (Unlabeled) | 17-34 | [22] |
| Various Proteins | E. coli (High-density culture) | - (Triple-labeled) | 14-25 | [22] |
Table 2: Incorporation Efficiency of Azatryptophan Analogs
| Protein | Azatryptophan Analog | Incorporation Efficiency | Analytical Method | Reference |
| Annexin A5 | 4-Azatryptophan | >90% | HPLC and Mass Spectrometry | [7] |
| Mannitol Transporter (EIImtl) | Various Trp analogs | >95% | Phosphorescence Spectroscopy | [23] |
| β-galactosidase | 4-Fluorotryptophan | ~75% replacement of Trp | Activity Assay | [24] |
Table 3: Fluorescence Properties of Azatryptophan
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |
| Tryptophan | 280 | ~350 | Aqueous | [25] |
| 7-Azatryptophan (B1233867) | Red-shifted by ~10 nm vs. Trp | Red-shifted by ~46 nm vs. Trp | Protein environment | [2] |
| 4-Azaindole | ~310 | Red-shifted by ~70 nm vs. Indole | Aqueous | [1] |
| 5-Azaindole | - | Red-shifted by ~54 nm vs. Indole | Aqueous | [1] |
Experimental Protocols
Protocol for Protein Expression in Tryptophan Auxotrophic Strain[26]
-
Transformation: Transform the expression plasmid into a tryptophan auxotrophic E. coli strain (e.g., BL21(DE3) Trp-auxotroph).
-
Starter Culture: Inoculate a single colony into minimal medium supplemented with tryptophan and the appropriate antibiotic. Grow overnight at 37°C.
-
Main Culture: Inoculate a larger volume of minimal medium containing the antibiotic and tryptophan with the overnight culture. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Washing: Harvest the cells by centrifugation and wash them twice with M9 salts to remove any remaining tryptophan.
-
Induction: Resuspend the cell pellet in fresh minimal medium containing the antibiotic and this compound (typically 0.1-1 mM). Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Expression: Incubate the culture at the desired temperature (e.g., 18-37°C) for the optimal duration.
-
Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Protocol for Mass Spectrometry Analysis to Confirm Incorporation[6][27][28][29]
-
Protein Purification: Purify the expressed protein using standard chromatography techniques.
-
Sample Preparation:
-
Intact Mass Analysis: Desalt the purified protein.
-
Peptide Mapping: Denature, reduce, and alkylate the protein, followed by enzymatic digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
For intact mass analysis, compare the measured mass with the theoretical mass of the protein with and without azatryptophan incorporation.
-
For peptide mapping, search the MS/MS data against a protein database containing the sequence of your target protein, with a variable modification corresponding to the mass shift of azatryptophan compared to tryptophan.
-
Visualizations
Caption: Workflow for expressing and analyzing proteins with D,L-Azatryptophan.
Caption: Decision tree for troubleshooting low protein yield.
References
- 1. pnas.org [pnas.org]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical and Structural Study of the Buried Tryptophan in Azurin: Effects of Hydration and Polarity on the Redox Potential of W48 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Codon Optimizer [cs.ubc.ca]
- 12. Developing a codon optimization method for improved expression of recombinant proteins in actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. protocols.io [protocols.io]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
D,L-Azatryptophan Hydrate Photobleaching and Photostability: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing D,L-Azatryptophan hydrate (B1144303), understanding its behavior under illumination is critical for experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges related to the photobleaching and photostability of this synthetic amino acid.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for D,L-Azatryptophan hydrate?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the indole (B1671886) ring of this compound, upon exposure to light. This process leads to a loss of fluorescence signal, which can significantly impact the accuracy of quantitative measurements in fluorescence-based assays and imaging experiments. The rate of photobleaching is dependent on factors such as the intensity and wavelength of the excitation light, the duration of exposure, and the local chemical environment.
Q2: How does the photostability of this compound compare to that of natural Tryptophan?
A2: Direct comparative studies on the photostability of this compound and Tryptophan are not extensively documented in publicly available literature. However, we can infer some characteristics based on its structural analogue, 7-azatryptophan (B1233867). The substitution of a carbon atom with a nitrogen in the indole ring alters the electronic properties, which can influence its photochemistry. While 7-azatryptophan is valued for its distinct spectral properties, these alterations may also affect its susceptibility to photodegradation.[1] Generally, any modification to the chromophore can alter its photostability. Studies on tryptophan show it is susceptible to photodegradation, particularly under UV irradiation and in the presence of oxygen.[2][3][4] It is reasonable to assume that this compound would also be sensitive to similar conditions.
Q3: What are the likely mechanisms of photodegradation for this compound?
A3: Based on studies of tryptophan, the photodegradation of this compound likely proceeds through photo-oxidation and free-radical pathways.[3][4] Upon absorption of light, the molecule can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state molecule can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These highly reactive species can then attack the azaindole ring, leading to its degradation and a loss of fluorescence.
Q4: What factors can influence the rate of photobleaching of this compound?
A4: Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: More intense light leads to a higher rate of photon absorption and subsequent photochemical reactions.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more molecules will be photodegraded.
-
Presence of Oxygen: Molecular oxygen is a key participant in many photodegradation pathways.[3]
-
Presence of Photosensitizers: Other molecules in the sample might absorb light and transfer energy to the azatryptophan, accelerating its degradation.
-
pH of the Medium: The pH can influence the protonation state of the molecule and its excited-state properties, potentially affecting its photostability.[5][6][7]
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited states and the efficiency of nonradiative decay pathways, which can compete with photobleaching.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence Signal During Measurement
| Possible Cause | Troubleshooting Step |
| Excessive Excitation Light Intensity | Reduce the power of the light source (e.g., laser, lamp). Use neutral density filters to attenuate the excitation light. |
| Long Exposure Times | Minimize the duration of light exposure. Use the shortest possible integration time for your detector that still provides an adequate signal-to-noise ratio. For imaging, use a shutter to block the light path when not acquiring data. |
| High Oxygen Concentration | If experimentally feasible, deoxygenate your sample by bubbling with an inert gas like nitrogen or argon. Consider using an oxygen scavenger system (e.g., glucose oxidase/catalase). |
| Sample Heating | High light intensity can cause local heating, which may accelerate degradation. Use a temperature-controlled stage or ensure adequate heat dissipation. |
Issue 2: Inconsistent Fluorescence Readings Between Samples
| Possible Cause | Troubleshooting Step |
| Differential Photobleaching | Ensure all samples are exposed to the same light intensity and duration. Use a consistent experimental protocol for all measurements. Consider using a photostable reference dye to normalize for variations in illumination. |
| Variations in Sample Environment | Control the pH, temperature, and solvent composition of your samples, as these can affect photostability. |
| Presence of Contaminants | Ensure the purity of your this compound and solvents. Contaminants could act as photosensitizers or quenchers. |
Issue 3: Appearance of Unexpected Fluorescence Peaks or Changes in Spectral Shape
| Possible Cause | Troubleshooting Step |
| Formation of Photoproducts | Significant photodegradation can lead to the formation of new chemical species with their own fluorescent properties. Acquire full emission spectra over the course of the experiment to monitor for such changes. |
| Environmental Effects | Changes in the local environment (e.g., binding to a protein) can alter the fluorescence spectrum. Ensure that observed spectral shifts are due to the intended interaction and not an artifact of photodegradation. |
Quantitative Data Summary
Due to the limited direct quantitative data for this compound photobleaching in the reviewed literature, the following table provides a conceptual framework for the type of data researchers should aim to collect. For comparison, typical quantum efficiencies for tryptophan photodegradation are in the range of 0.01-0.03 in neutral solutions.[2]
| Parameter | This compound (Expected Trend) | Tryptophan (for comparison) | Experimental Conditions |
| Photobleaching Quantum Yield (Φb) | Data not available. Expected to be wavelength and environment-dependent. | ~0.01 - 0.03 | Neutral aqueous solution, 265 nm irradiation[2] |
| Photobleaching Half-life (t1/2) | Data not available. Inversely proportional to excitation intensity. | Varies significantly with conditions. | Specify light source, power, wavelength, and sample environment. |
Experimental Protocols
Protocol 1: Assessing Photostability by Monitoring Fluorescence Decay
This protocol provides a general method for quantifying the photobleaching rate of this compound.
-
Sample Preparation: Prepare a solution of this compound of known concentration in the desired buffer or solvent. A typical starting concentration for fluorescence measurements is in the low micromolar range.
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorption maximum of this compound (around 290 nm, but should be empirically determined).[1]
-
Set the emission wavelength to the fluorescence maximum (around 370-400 nm, also to be determined empirically).[1]
-
Use a fixed slit width for both excitation and emission.
-
-
Data Acquisition:
-
Place the sample in the spectrofluorometer.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 10 seconds) for a total duration sufficient to observe a significant decrease in signal.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant(s).
-
The photobleaching half-life can be calculated from the rate constant.
-
Protocol 2: Identifying Photodegradation Products using HPLC
This protocol can be used to investigate the chemical changes occurring during photobleaching.
-
Sample Preparation and Irradiation:
-
Prepare a more concentrated solution of this compound (e.g., 100 µM to 1 mM) in the desired buffer.
-
Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength filter) for a defined period. Keep a non-irradiated sample as a control.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Develop a suitable gradient elution method using, for example, a mobile phase of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Inject the irradiated and control samples onto the HPLC system.
-
-
Detection:
-
Use a UV-Vis detector to monitor the chromatogram at the absorption wavelength of this compound.
-
If available, use a mass spectrometer (LC-MS) to identify the molecular weights of the parent compound and any new peaks that appear in the irradiated sample, which correspond to photodegradation products.
-
Visualizations
Caption: Workflow for assessing this compound photostability.
Caption: Troubleshooting logic for rapid fluorescence signal loss.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 7. DSpace [dr.lib.iastate.edu]
Troubleshooting low fluorescence signal with D,L-Azatryptophan hydrate
Welcome to the technical support center for D,L-Azatryptophan hydrate (B1144303). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when using D,L-Azatryptophan hydrate as a fluorescent probe.
Question 1: Why is my fluorescence signal from this compound unexpectedly low?
A low fluorescence signal can stem from several factors, ranging from incorrect instrument settings to the inherent photophysical properties of the molecule. Follow the troubleshooting workflow below to diagnose the issue. The most common cause is the high sensitivity of 7-Azatryptophan's fluorescence to its environment; it is significantly quenched by polar solvents like water.[1][2]
Question 2: How should I properly dissolve this compound?
Proper dissolution is critical for achieving an accurate concentration.
-
Aqueous Solubility : this compound is soluble in water.[3]
-
Acidic Solubility : For higher concentrations, the material is soluble in 1 M HCl (at 50 mg/ml), with heating if necessary, which yields a clear to slightly hazy, colorless to faint yellow solution.
-
Organic Solvents : Solubility in organic solvents like ethanol (B145695) and DMSO is generally higher due to the hydrophobic indole (B1671886) moiety.[4]
Ensure the compound is fully dissolved before taking measurements to avoid artificially low signal due to undissolved material.
Question 3: What are the correct excitation and emission wavelengths for 7-Azatryptophan (B1233867)?
Using the correct wavelengths is fundamental for detecting a signal. Unlike native tryptophan, 7-Azatryptophan has red-shifted absorption and emission spectra.[1][5]
-
Recommended Excitation : Selectively excite 7-Azatryptophan at the red edge of its absorption band, typically between 310 nm and 320 nm .[1] This range minimizes the interfering signal from native tryptophan residues in protein studies.
-
Expected Emission : In aqueous solutions (pH 7-8), the emission maximum is typically observed around 390 nm to 402 nm .[1] This value can shift significantly depending on the solvent polarity.
Always run a full excitation and emission scan on a reference sample to determine the optimal wavelengths for your specific experimental conditions.
Question 4: My instrument settings are correct, but the signal is still weak. What else could be wrong?
Environmental factors, particularly solvent polarity, dramatically influence the fluorescence quantum yield of 7-Azatryptophan.
-
Solvent Polarity and Quenching : 7-Azatryptophan is a water-quenched fluorophore.[1] Its quantum yield is very low in aqueous solutions (around 0.01) but increases significantly (up to 25-fold) in less polar, aprotic solvents like acetonitrile (B52724) (quantum yield ~0.25).[1] If your experiment is conducted in a highly aqueous buffer, a low signal is expected.
-
Protein Environment : When incorporated into a protein, the fluorescence signal depends on the residue's local environment. If the 7-Azatryptophan residue is exposed to the aqueous solvent on the protein's surface, its fluorescence will be weak.[1][6] Conversely, if it is buried in a hydrophobic pocket, the signal will be stronger, and the emission maximum will be blue-shifted.[2][6]
-
Other Quenchers : The presence of other quenching agents in your solution, such as certain metal ions or adjacent amino acid residues in a protein, can also reduce the fluorescence signal.[7][8]
Question 5: How does the fluorescence of 7-Azatryptophan compare to native Tryptophan?
While 7-Azatryptophan is an excellent probe due to its unique spectral properties, its fluorescence intensity is not always stronger than that of tryptophan.
-
Spectral Shift : The key advantage of 7-Azatryptophan is its spectral shift. Its absorption and emission are red-shifted by approximately 10 nm and 46 nm, respectively, compared to tryptophan.[1][5] This allows it to be selectively excited and detected in the presence of multiple tryptophan residues.[9]
-
Quantum Yield : In aqueous environments, the quantum yield of 7-Azatryptophan is significantly lower than that of tryptophan. However, in non-polar environments, its quantum yield can be substantially higher.[1]
Quantitative Data Summary
The following tables summarize the key properties of D,L-7-Azatryptophan.
Table 1: Spectroscopic Properties of 7-Azatryptophan in Various Solvents
| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |
| Water (pH 7) | ~288 nm | ~400 nm | 0.01 | [1] |
| Acetonitrile | ~288 nm | ~362 nm | 0.25 | [1] |
| n-Propanol | ~288 nm | ~367 nm | - | [1] |
| Diethyl ether | ~288 nm | ~345 nm | - | [1] |
| Cyclohexane | - | ~325 nm | Enhanced 10-fold vs. Water | [1] |
Table 2: Comparison of 7-Azatryptophan and Tryptophan (in Aqueous Solution)
| Property | 7-Azatryptophan | Tryptophan | Reference |
| Absorption Max (λabs) | ~288-290 nm (Red-shifted by ~10 nm) | ~280 nm | [1][5] |
| Emission Max (λem) | ~390-400 nm (Red-shifted by ~46 nm) | ~354 nm | [1][5] |
| Fluorescence Decay | Single Exponential | Non-exponential | [1][10][11] |
Visual Troubleshooting and Process Guides
The following diagrams provide visual aids for troubleshooting and understanding the properties of this compound.
Caption: Troubleshooting workflow for diagnosing low fluorescence signals.
Caption: Impact of the local environment on 7-Azatryptophan's fluorescence.
Key Experimental Protocol
Protocol: Measuring the Fluorescence Spectrum of this compound
This protocol outlines the fundamental steps for acquiring a fluorescence emission spectrum.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, or acetonitrile). Ensure the compound is completely dissolved.
-
Prepare a working solution by diluting the stock solution to the desired final concentration (e.g., 2-10 µM) in the same solvent.
-
Prepare a "blank" sample containing only the solvent.
-
-
Spectrofluorometer Setup:
-
Turn on the instrument and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Set the excitation wavelength to 310 nm .
-
Set the emission scan range from 330 nm to 550 nm .
-
Set the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to balance signal intensity and spectral resolution.
-
Set the detector voltage (PMT) to an appropriate level. A starting value of around 850V is common, but this depends on the instrument.[12] Avoid saturating the detector.
-
-
Data Acquisition:
-
Place the blank sample (cuvette with solvent only) into the spectrofluorometer.
-
Run a blank scan across the emission range and save the data. This spectrum will be subtracted from your sample spectrum to correct for background scatter and solvent fluorescence.
-
Replace the blank with your this compound sample.
-
Run the emission scan and save the data.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Plot the corrected fluorescence intensity versus wavelength to visualize the emission spectrum.
-
Identify the wavelength of maximum emission (λem). This should be near 400 nm in an aqueous buffer.[1]
-
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | 7146-37-4 | FA18065 [biosynth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 7. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of the highly efficient quenching of tryptophan fluorescence in human gammaD-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for D,L-Azatryptophan hydrate fluorescence
Welcome to the technical support center for D,L-Azatryptophan hydrate (B1144303) fluorescence applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for D,L-Azatryptophan hydrate?
A1: D,L-Azatryptophan (specifically, the commonly studied 7-azatryptophan (B1233867) isomer) exhibits a red-shifted absorption and emission spectrum compared to natural tryptophan.[1] This allows for its selective excitation.
-
Excitation: A common excitation wavelength is around 280-320 nm.[1]
-
Emission: The emission maximum is highly dependent on the solvent's polarity. In aqueous buffers, the emission maximum is typically around 400 nm.[1]
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence properties of 7-azatryptophan are significantly influenced by pH. The fluorescence lifetime is single-exponential and remains constant in the pH range of 4 to 10. Below pH 4, the fluorescence decay becomes double-exponential. Above pH 10, the lifetime, while remaining single-exponential, starts to decrease.[2] The zwitterionic form of the molecule is the predominant species between pH 4 and 9.[2]
Q3: Why is the fluorescence quantum yield of this compound low in aqueous buffers?
A3: The fluorescence of 7-azatryptophan is strongly quenched in aqueous (polar) environments.[3] The quantum yield in aqueous solution (pH 7) is approximately 0.01.[1] This is due to efficient non-radiative decay processes in polar protic solvents. In less polar, aprotic solvents like acetonitrile, the quantum yield can increase significantly to around 0.25.[1]
Q4: Can I selectively excite D,L-Azatryptophan in a sample containing tryptophan?
A4: Yes, the red-shifted absorption spectrum of 7-azatryptophan allows for its selective excitation, even in the presence of tryptophan.[4] By exciting at the red edge of its absorption band (around 310-320 nm), the contribution from tryptophan, which has a lower absorption in this range, can be minimized.[1]
Troubleshooting Guides
Problem: Low Fluorescence Signal
A weak or undetectable fluorescence signal is a common issue. The following troubleshooting guide will help you identify and resolve the potential causes.
| Potential Cause | Suggested Solution |
| Suboptimal Buffer pH | Ensure the buffer pH is within the optimal range of 4-10 for consistent fluorescence lifetime.[2] Verify the pH of your buffer solution. |
| High Polarity of the Buffer | The fluorescence of D,L-Azatryptophan is known to be quenched in highly polar solvents like water.[3] If your experimental design allows, consider using a less polar solvent system to increase the quantum yield.[1] |
| Presence of Quenchers | Certain ions and molecules can quench fluorescence. Avoid known quenchers of indole (B1671886) fluorescence in your buffer if possible. Review your buffer composition for potential quenching agents. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for D,L-Azatryptophan (Excitation ~280-320 nm, Emission ~400 nm in aqueous buffer).[1] Check the slit widths and detector gain settings to ensure they are appropriate for your sample concentration. |
| Low Concentration | The concentration of this compound may be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution and re-measure. |
| Photobleaching | Prolonged exposure to the excitation light can lead to photodegradation of the fluorophore. Minimize the exposure time and intensity of the excitation light. Use fresh samples for each measurement. |
Problem: Noisy Fluorescence Signal
A noisy signal can make it difficult to obtain accurate and reproducible data.
| Potential Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | A weak signal will appear noisy. Refer to the "Low Fluorescence Signal" troubleshooting guide to improve your signal intensity. |
| Instrument Instability | Allow the fluorometer's lamp to warm up for the manufacturer-recommended time to ensure a stable light output. Check for and eliminate any sources of electrical noise in the vicinity of the instrument. |
| Particulate Matter in the Sample | The presence of dust or other particulates in the sample can cause light scattering and lead to a noisy signal. Filter your buffer and sample solutions through a 0.22 µm filter before measurement. |
| Improper Cuvette Handling | Fingerprints or scratches on the cuvette can scatter light. Ensure your cuvette is clean and handled only by the non-optical surfaces. |
Data Presentation
Table 1: Effect of pH on the Fluorescence Lifetime of 7-Azatryptophan in Water
| pH Range | Fluorescence Decay | Average Lifetime |
| < 4 | Double-exponential | Not constant |
| 4 - 10 | Single-exponential | ~780 ps |
| > 10 | Single-exponential | Decreases with increasing pH |
| Data sourced from Chen et al.[2] |
Table 2: Fluorescence Properties of 7-Azatryptophan in Different Solvents
| Solvent | Fluorescence Maximum (nm) | Fluorescence Lifetime | Decay Characteristics |
| Water | ~400 | ~780 ps | Single-exponential |
| Methanol | - | ~140 ps | Single-exponential |
| DMSO | Lower energy than water | - | Non-exponential |
| Acetonitrile | Lower energy than water | - | Non-exponential |
| Data compiled from Chen et al.[2] and De Filippis et al.[1] |
Experimental Protocols
Methodology for Measuring this compound Fluorescence
This protocol provides a general procedure for measuring the fluorescence of this compound in a buffered solution.
1. Buffer Preparation:
- Prepare a buffer solution of the desired composition and pH (e.g., 50 mM Tris-HCl, pH 7.5).
- Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter.
2. Sample Preparation:
- Prepare a stock solution of this compound in the filtered buffer.
- Determine the concentration of the stock solution using UV-Vis spectrophotometry.
- Dilute the stock solution to the desired final concentration for fluorescence measurement. Ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
3. Instrument Setup:
- Turn on the fluorometer and allow the lamp to warm up according to the manufacturer's instructions.
- Set the excitation wavelength (e.g., 295 nm) and the emission scan range (e.g., 350 nm to 550 nm).
- Set the excitation and emission slit widths (e.g., 5 nm).
4. Measurement:
- Transfer the blank (buffer solution) to a clean quartz cuvette and place it in the fluorometer.
- Record a blank spectrum.
- Rinse the cuvette with the sample solution.
- Transfer the sample solution to the cuvette and place it in the fluorometer.
- Record the fluorescence emission spectrum of the sample.
- Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of this compound.
Visualizations
References
D,L-Azatryptophan hydrate aggregation and precipitation issues
Welcome to the technical support center for D,L-Azatryptophan hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of aggregation and precipitation encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is D,L-Azatryptophan hydrate and what are its common applications?
A1: this compound is a racemic mixture of the tryptophan analog, 7-azatryptophan (B1233867), in its hydrated form. It is an unusual alpha-amino acid with potent fluorescent activity.[1] It is widely used as a fluorescent probe to study protein structure, function, and dynamics.[2] Its distinct spectral properties compared to natural tryptophan allow for selective excitation and monitoring in complex biological systems.
Q2: The product datasheet states that this compound is "soluble in water," but I am having difficulty dissolving it. Why is this?
A2: While this compound is generally described as water-soluble, its solubility is highly dependent on the pH of the solution.[3] It exhibits significantly greater solubility in acidic conditions. Many users experience difficulty dissolving the compound in neutral or near-neutral aqueous buffers (e.g., PBS pH 7.4) at room temperature, which can lead to the formation of a fine suspension or immediate precipitation.
Q3: What is the recommended method for dissolving this compound?
A3: For effective solubilization, it is recommended to dissolve this compound in an acidic solution. A common practice is to use 1 M HCl, where a solubility of up to 50 mg/mL can be achieved, potentially with gentle heating.[2] Once dissolved in an acidic stock solution, it can be carefully diluted into your experimental buffer. However, care must be taken to ensure the final pH of your working solution does not cause the compound to precipitate.
Q4: Can I dissolve this compound directly in organic solvents?
A4: While the primary literature focuses on aqueous applications, analogous compounds like tryptophan show increased solubility in organic solvents such as ethanol (B145695) and DMSO. If your experimental design permits, preparing a concentrated stock solution in a compatible organic solvent and then diluting it into your aqueous buffer is a common strategy for poorly soluble small molecules. A preliminary solubility test with a small amount of material is recommended.
Q5: How should I store solutions of this compound?
A5: The stability of this compound in solution is influenced by factors such as pH, temperature, and light exposure. For long-term storage, it is advisable to store stock solutions at -20°C or colder in small aliquots to avoid repeated freeze-thaw cycles. Storing solutions in sterile buffers at a slightly acidic pH (around 5-6) may also enhance stability.
Troubleshooting Guide
This guide addresses common issues of aggregation and precipitation in a question-and-answer format.
Problem 1: The compound will not dissolve in my neutral pH buffer.
-
Question: I've added this compound powder to my PBS buffer (pH 7.4), and it has formed a cloudy suspension that won't go into solution, even with vortexing. What should I do?
-
Answer: This is a common issue due to the low solubility of this compound at neutral pH. The recommended approach is to first prepare a concentrated stock solution in an acidic solvent and then dilute it into your final buffer.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
1 M Hydrochloric Acid (HCl)
-
Sterile, high-purity water
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add a small volume of 1 M HCl to the powder.
-
Gently agitate or sonicate the mixture to aid dissolution. Gentle warming may be applied if necessary to achieve a clear to slightly hazy, colorless to faint yellow solution.[2]
-
Once fully dissolved, you can adjust the concentration with sterile water if needed.
-
Store the stock solution in aliquots at -20°C or below.
-
-
Problem 2: The compound precipitates when I add the stock solution to my experimental buffer.
-
Question: I successfully dissolved the compound in 1 M HCl, but when I added it to my neutral cell culture medium, a precipitate formed immediately. How can I prevent this?
-
Answer: This indicates that the final pH of your working solution is too high to maintain the solubility of this compound at the desired concentration. This rapid precipitation is a result of supersaturation. Here are a few strategies to overcome this:
-
Strategy 1: pH Adjustment: Before adding your stock solution, try lowering the pH of your final buffer slightly, if your experiment can tolerate it.
-
Strategy 2: Slow Dilution with Agitation: Add the acidic stock solution dropwise to your final buffer while vigorously stirring or vortexing. This can help to disperse the compound and avoid localized high concentrations that trigger precipitation.
-
Strategy 3: Lower Final Concentration: The simplest solution may be to reduce the final concentration of this compound in your experiment.
-
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent/Buffer | Concentration | Conditions | Appearance of Solution | Source |
| 1 M HCl | 50 mg/mL | Heating as needed | Clear to slightly hazy, colorless to faint yellow | [2] |
| Water | Soluble (unspecified concentration) | Not specified | Not specified | [3] |
Visual Guides
Troubleshooting Workflow for this compound Dissolution
Caption: Workflow for dissolving this compound.
Factors Influencing this compound Stability in Solution
References
Technical Support Center: Purification of Proteins Containing D,L-Azatryptophan Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing D,L-Azatryptophan hydrate (B1144303). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the expression and purification of these modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is D,L-Azatryptophan hydrate and why is it used in protein studies?
This compound is a racemic mixture of a synthetic analog of the natural amino acid tryptophan. It is used to introduce a fluorescent probe into a protein's structure. The azaindole group of azatryptophan possesses distinct spectroscopic properties, such as a red-shifted absorption and fluorescence emission compared to tryptophan, which can be useful for studying protein structure, function, and dynamics.[1][2][3] The use of a D,L racemic mixture may be a more cost-effective option for initial screening experiments, but it can present challenges during protein expression and purification due to the potential incorporation of the non-natural D-isomer.
Q2: What are the main challenges when purifying proteins containing D,L-Azatryptophan?
The primary challenges stem from the potential for low incorporation efficiency of the unnatural amino acid, protein misfolding, and aggregation. The presence of the D-isomer can exacerbate these issues. Consequently, researchers may face low yields of the target protein, high levels of contaminants, and difficulties in separating correctly folded, azatryptophan-containing protein from misfolded aggregates and unmodified protein.[4][5][6][7]
Q3: How can I confirm the incorporation of Azatryptophan into my target protein?
Several analytical techniques can be used to confirm incorporation:
-
Mass Spectrometry: This is the most direct method to confirm the mass shift corresponding to the incorporation of azatryptophan in place of tryptophan.
-
UV-Visible Spectroscopy: Azatryptophan has a distinct absorbance spectrum compared to natural tryptophan, which can be used for confirmation.[1][8]
-
Fluorescence Spectroscopy: The intrinsic fluorescence of azatryptophan is red-shifted compared to tryptophan. Exciting the protein at a wavelength specific for azatryptophan can confirm its presence.[1][8][9]
-
Amino Acid Analysis: This method can quantify the amount of azatryptophan relative to other amino acids in a purified protein sample.[9]
Q4: Will the presence of the D-isomer of Azatryptophan affect my protein's function?
The impact of D-isomer incorporation is protein-dependent. In some cases, it may be tolerated with minimal structural or functional perturbation. However, it can also lead to local misfolding, altered activity, and increased propensity for aggregation. It is crucial to characterize the functional activity of the purified protein and compare it to the wild-type counterpart.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of proteins containing this compound.
Problem 1: Low Yield of Target Protein After Purification
| Possible Cause | Suggested Solution |
| Low incorporation of D,L-Azatryptophan | Optimize the concentration of this compound in the growth media. Ensure the E. coli strain used is auxotrophic for tryptophan.[8][9] Consider using an orthogonal synthetase/tRNA system for more efficient incorporation.[10] |
| Protein degradation | Add protease inhibitors to your lysis buffer.[11] Perform all purification steps at 4°C to minimize protease activity. |
| Protein precipitation/aggregation during purification | See Troubleshooting Guide for Protein Aggregation below. |
| Poor binding to affinity resin | Ensure the affinity tag (e.g., His-tag) is accessible. If not, consider purification under denaturing conditions.[12] Optimize buffer conditions (pH, salt concentration) for binding. |
| Protein loss during wash steps | Reduce the stringency of the wash buffer (e.g., lower imidazole (B134444) concentration for His-tagged proteins).[12] |
Problem 2: Protein Aggregation and Precipitation
| Possible Cause | Suggested Solution |
| Misfolding due to D-Azatryptophan incorporation | Lower the expression temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.[10] Co-express molecular chaperones to assist in folding. |
| Suboptimal buffer conditions | Screen different buffer conditions (pH, ionic strength) to improve protein solubility.[13] Additives such as glycerol (B35011) (5-10%), L-arginine (50-100 mM), or mild detergents can help prevent aggregation.[13] |
| High protein concentration | Purify the protein at a lower concentration. If high concentrations are required, perform a buffer screen to find conditions that support high solubility. |
| Instability of the azatryptophan-containing protein | Handle the protein gently and avoid vigorous vortexing or harsh freeze-thaw cycles. Store the purified protein in an optimized buffer at -80°C. |
Problem 3: Contamination with Host Cell Proteins
| Possible Cause | Suggested Solution |
| Nonspecific binding to affinity resin | Increase the stringency of the wash buffer (e.g., increase salt or imidazole concentration).[11] Include a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in the wash buffers.[11] |
| Co-purification of interacting proteins | Use a high salt concentration in the wash buffer (e.g., up to 1 M NaCl) to disrupt ionic interactions. |
| Inefficient initial capture step | Consider a multi-step purification strategy. For example, follow affinity chromatography with ion-exchange or size-exclusion chromatography for polishing.[4][14] |
Experimental Protocols
Protocol 1: Expression of Azatryptophan-Containing Protein in E. coli
This protocol is a general guideline for expressing a protein with D,L-Azatryptophan using a tryptophan-auxotrophic E. coli strain.
-
Prepare Media: Prepare minimal medium (e.g., M9) supplemented with all essential amino acids except tryptophan.
-
Starter Culture: Inoculate a small volume of supplemented minimal medium with a single colony of E. coli harboring the expression plasmid for your target protein. Grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of the same medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 0.5-1 mM. Thirty minutes later, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.[8]
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 12-16 hours to enhance proper protein folding.[10]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10] The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged Azatryptophan-Containing Protein
This protocol describes a standard immobilized metal affinity chromatography (IMAC) procedure for a His-tagged protein.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin. Incubate with gentle mixing for 1 hour at 4°C.
-
Washing:
-
Wash the resin with 10 column volumes of Wash Buffer 1 (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the resin with 5 column volumes of Wash Buffer 2 (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM imidazole) to remove nonspecifically bound proteins.
-
-
Elution: Elute the target protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.
Visualizations
Caption: Workflow for expression and purification of Azatryptophan-containing proteins.
Caption: Troubleshooting logic for purifying Azatryptophan-containing proteins.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Toxicity of Tryptophan Analogs in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of tryptophan analogs in cell culture experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of tryptophan analogs in cell culture.
Q1: I'm observing high levels of cytotoxicity after treating my cells with a tryptophan analog. What are the possible causes and how can I troubleshoot this?
A: High cytotoxicity is a common challenge. Here are the potential causes and solutions:
-
Inherent Toxicity of the Analog: Some tryptophan analogs are inherently more toxic than others. The toxicity can be dose-dependent and cell-line specific.[1]
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the analog exhibits toxic effects. This will help in identifying a therapeutic window.
-
Alternative Analogs: If possible, test different analogs with similar desired activities but potentially lower toxicity.
-
-
-
Contaminants in the Analog Preparation: Impurities from the synthesis or degradation of the analog can be toxic to cells. A historical incident involving contaminated L-tryptophan supplements led to eosinophilia-myalgia syndrome (EMS), highlighting the potential danger of contaminants.[2][3]
-
Troubleshooting:
-
Purity Analysis: Ensure the purity of your tryptophan analog using techniques like HPLC and mass spectrometry.
-
Source Verification: Use analogs from reputable suppliers with documented quality control.
-
-
-
Metabolic Byproducts: The metabolism of tryptophan analogs by cells can lead to the production of toxic byproducts.[4] The kynurenine (B1673888) pathway is a major route for tryptophan degradation and can produce several neuroactive and immunomodulatory molecules.[5][6][7]
-
Troubleshooting:
-
Metabolite Analysis: If possible, analyze the cell culture media for the presence of known toxic metabolites.
-
Pathway Inhibition: Consider using inhibitors of specific enzymes in the metabolic pathway, if known and appropriate for your experimental goals.
-
-
-
Oxidation of the Tryptophan Analog: Tryptophan and its analogs are susceptible to oxidation, which can generate toxic degradation products and contribute to media browning.[8][9][10][11]
-
Troubleshooting:
-
Protect from Light: Store and handle analog solutions in amber vials or protect them from light.[8]
-
Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen).[8]
-
Exclude Oxygen: Purge vials with an inert gas like argon or nitrogen.[8]
-
Use Antioxidants: Consider adding antioxidants like alpha-ketoglutaric acid to the cell culture media.[9][11]
-
pH Control: Maintain the pH of your solutions, as the rate of oxidation can be pH-dependent.[8]
-
-
Q2: My cells are showing reduced proliferation and viability, but not immediate death, after treatment with a tryptophan analog. What could be the underlying mechanism?
A: Sub-lethal toxicity can manifest as reduced cell proliferation and viability. Potential mechanisms include:
-
Inhibition of Tryptophanyl-tRNA Synthetase (TrpRS): Tryptophan analogs can compete with tryptophan for binding to TrpRS, an essential enzyme for protein synthesis. This can lead to the inhibition of protein synthesis and cell growth.[12]
-
Incorporation into Proteins: Some analogs can be incorporated into newly synthesized proteins in place of tryptophan, leading to misfolded or non-functional proteins and cellular stress.
-
Disruption of Signaling Pathways: Tryptophan and its metabolites are involved in various signaling pathways, including mTOR and GCN2 signaling, which regulate cell growth and proliferation.[5] Analogs can disrupt these pathways.
Troubleshooting Workflow for Sub-lethal Toxicity
Caption: A logical workflow for troubleshooting sub-lethal toxicity of tryptophan analogs.
Q3: I'm observing a color change (browning) in my cell culture medium after adding a tryptophan analog. Is this related to toxicity?
A: Yes, the browning of cell culture media is often linked to the degradation of tryptophan and its analogs, primarily through oxidation.[9][10][11] These degradation products can be toxic to cells.
-
Preventive Measures:
-
Follow the same preventive measures outlined for tryptophan analog oxidation in Q1 (light protection, temperature control, oxygen exclusion, and use of antioxidants).[8][9]
-
A study showed that adding alpha-ketoglutaric acid to the cell culture feed can decrease browning and the generation of tryptophan-derived degradation products.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Cytotoxicity of Tryptophan Degradation Products in CHO Cells [9]
| Compound | GI50 (µM) |
| Tryptanthrin | ≤ 1.1 |
| Eudistomin U | 10 - 22 |
| Pityriacitrin B | 10 - 22 |
| Compound 18 | > 226 |
| Compound 24 | > 226 |
| GI50: The concentration of a compound that causes 50% growth inhibition. |
Table 2: Anticancer and Hemolytic Activity of Tryptophan-Containing Peptide Analogs [13]
| Peptide | IC50 (µM) against HeLa Cells | MHC (µM) against Human Red Blood Cells |
| PNW | 2.35 ± 0.28 | 10.41 ± 0.02 |
| PMW | 2.47 ± 0.18 | 10.41 ± 0.01 |
| PCW | 2.33 ± 0.12 | 10.41 ± 0.01 |
| IC50: The concentration of a peptide at which cell viability was reduced by 50%. | ||
| MHC: Minimal hemolytic concentration. |
Key Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from studies assessing the cytotoxicity of various compounds.[1][13]
Objective: To determine the effect of tryptophan analogs on cell viability.
Materials:
-
Cells (e.g., HeLa, SGC7901)
-
96-well plates
-
Complete cell culture medium
-
Tryptophan analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate at 37°C for 24 hours.[1]
-
Prepare serial dilutions of the tryptophan analog in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of the tryptophan analog. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][13]
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][13]
-
Measure the absorbance at 490 nm using a microplate reader.[1][13]
-
Calculate the relative cell viability as a percentage of the no-treatment control.
2. Protocol for Mitigating Tryptophan Analog Oxidation
This protocol is based on best practices for handling oxidation-prone compounds.[8]
Objective: To minimize the degradation and potential toxicity of tryptophan analogs in solution.
Materials:
-
Tryptophan analog
-
Solvent (e.g., sterile water, DMSO)
-
Amber vials
-
Inert gas (argon or nitrogen)
-
Antioxidant (e.g., alpha-ketoglutaric acid, optional)[9]
-
Chelating agent (e.g., EDTA, optional)[8]
Procedure:
-
Preparation:
-
Dissolve the tryptophan analog in the appropriate solvent in an amber vial to protect it from light.
-
If possible, deoxygenate the solvent by bubbling with an inert gas before dissolving the analog.
-
-
Storage:
-
Purge the headspace of the vial with an inert gas before sealing.
-
Store stock solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
-
-
Handling:
-
Minimize the exposure of the analog solution to light during experimental procedures.
-
Use freshly prepared dilutions for experiments whenever possible.
-
-
Formulation (Optional):
Signaling Pathways and Workflows
Tryptophan Metabolism and Potential for Toxicity
Tryptophan is primarily metabolized through two main pathways: the serotonin (B10506) pathway and the kynurenine pathway.[5] The kynurenine pathway, which accounts for over 90% of tryptophan degradation, can produce several bioactive metabolites that may contribute to the effects of tryptophan analogs.[5][6]
Caption: Major metabolic pathways of tryptophan and potential for toxicity.
References
- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of the Tryptophan Toxicity Incident [nemsn.org]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. Tryptophan toxicity--time and dose response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Selection of cell lines resistant to tryptophan analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spectral Overlap in Fluorescence Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize spectral overlap with other fluorophores in their fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another fluorophore being used in the same experiment.[1][2] This means that the fluorescence emitted by one dye can be detected in the channel intended for another, leading to false-positive signals and inaccurate quantification.[3] This issue is particularly critical in multiplexing experiments where multiple targets are being visualized simultaneously.[4]
Q2: How can I choose the right fluorophores to minimize spectral overlap from the start?
A2: Careful fluorophore selection is the first and most critical step in preventing spectral overlap.[4] Here are key considerations:
-
Spectral Separation: Choose fluorophores with the largest possible separation between their emission maxima.[5] Online spectra viewers are invaluable tools for visualizing and comparing the excitation and emission spectra of different dyes.
-
Narrow Emission Spectra: Select fluorophores with narrower emission peaks to reduce the likelihood of overlap with adjacent channels.[1]
-
Antigen Density and Fluorophore Brightness: Match the brightness of your fluorophore to the expression level of your target antigen. Use bright fluorophores for low-abundance targets and dimmer fluorophores for highly expressed targets to minimize spillover into other channels.[6]
-
Instrument Configuration: Be aware of your microscope or flow cytometer's lasers and filter sets to ensure they are compatible with your chosen fluorophores.[6]
Q3: What are tandem dyes and can they help reduce spectral overlap?
A3: Tandem dyes consist of two covalently linked fluorophores: a donor and an acceptor. The donor molecule absorbs light from the excitation source and transfers the energy to the acceptor molecule via Förster Resonance Energy Transfer (FRET). The acceptor then emits light at a longer wavelength.[7][8] This creates a larger apparent Stokes shift (the difference between the excitation and emission maxima), which can help in designing multicolor panels by allowing a single laser to excite multiple fluorophores that emit at well-separated wavelengths.[8] However, tandem dyes can be prone to degradation, which can lead to uncoupling and fluorescence emission from the donor molecule, resulting in false positives.[8]
Q4: I'm seeing high background fluorescence in my images. What could be the cause and how do I fix it?
A4: High background can obscure your signal and is a common issue in fluorescence imaging. The primary causes are autofluorescence and non-specific antibody binding.
-
Autofluorescence: This is the natural fluorescence emitted by biological materials like collagen, elastin, and red blood cells.[9][10] To reduce autofluorescence, you can:
-
Include an unstained control sample to assess the level of autofluorescence.[9][10]
-
Choose fluorophores in the red or far-red spectrum, as autofluorescence is often more prominent at shorter wavelengths (blue and green).[6]
-
Use chemical quenching agents like Sudan Black B or sodium borohydride.[9][11]
-
If your imaging software supports it, use spectral unmixing to computationally subtract the autofluorescence signal.[1]
-
-
Non-specific Binding: This occurs when antibodies bind to unintended targets. To minimize this:
-
Ensure you are using an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody).
-
Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise.[12]
-
Increase the number and duration of wash steps to remove unbound antibodies.[13]
-
Troubleshooting Guides
Guide 1: Correcting for Spectral Bleed-through in Multicolor Experiments
If you are observing a signal from one fluorophore in a channel intended for another, follow these steps to troubleshoot and correct for spectral bleed-through:
-
Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral characteristics of your fluorophores. Using narrower bandpass emission filters can help to more specifically detect the peak emission of your target fluorophore and exclude unwanted light from others.[14][15]
-
Sequential Imaging (for Microscopy): Instead of capturing all fluorescence channels simultaneously, acquire each channel sequentially. This involves exciting one fluorophore and detecting its emission before moving to the next.[1] This method effectively prevents the emission of one dye from being captured while another is being excited.
-
Fluorescence Compensation (for Flow Cytometry): This mathematical correction is used to subtract the spectral overlap from each detector. It requires running single-stain controls for each fluorophore in your panel to calculate the amount of spillover.[13][16]
-
Spectral Unmixing: This computational technique separates the emission spectra of multiple fluorophores within an image. It requires acquiring a "lambda stack," which is a series of images taken at different emission wavelengths.[17][18] By knowing the emission profile of each individual fluorophore (from reference spectra of single-stained samples), the algorithm can calculate the contribution of each fluorophore to the total signal in every pixel.[17]
Data Presentation
Table 1: Spectral Properties of Common Fluorophores
This table summarizes the key spectral characteristics of a selection of common fluorophores to aid in experimental design. Brightness is a product of the molar extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness |
| DAPI | 358 | 461 | 33,000 | ~0.9 (bound to DNA) | Moderate |
| Alexa Fluor 405 | 402 | 421 | 35,000 | 0.4 | Moderate |
| Pacific Blue™ | 410 | 455 | 30,000 | 0.6 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 | Very Bright |
| FITC | 494 | 518 | 80,000 | 0.3 | Bright |
| GFP (EGFP) | 488 | 507 | 56,000 | 0.6 | Bright |
| Cy3 | 550 | 570 | 150,000 | 0.15 | Bright |
| TRITC | 557 | 576 | 85,000 | 0.2 | Moderate |
| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.1 | Moderate |
| PE (R-Phycoerythrin) | 496, 565 | 578 | 1,960,000 | 0.82 | Extremely Bright |
| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | Bright |
| Texas Red® | 589 | 615 | 85,000 | 0.5 | Bright |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | Very Bright |
| APC (Allophycocyanin) | 650 | 660 | 700,000 | 0.68 | Extremely Bright |
| Cy5 | 649 | 670 | 250,000 | 0.2 | Bright |
Note: Extinction coefficients and quantum yields can vary depending on the solvent and local environment. The values presented here are for reference purposes.[19][20][21]
Experimental Protocols
Protocol 1: Fluorescence Compensation in Flow Cytometry using Single-Stain Controls
This protocol outlines the steps for performing fluorescence compensation to correct for spectral overlap in multicolor flow cytometry.[15][16][22]
-
Prepare Single-Stain Controls: For each fluorophore in your multicolor panel, prepare a separate sample stained with only that single fluorophore. It is crucial that the positive signal in your single-stain control is at least as bright as the signal you expect in your fully stained experimental sample.[16] You will also need an unstained sample to set the baseline fluorescence.
-
Set Voltages and Gains: Run the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize your cell population of interest. Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel so that the autofluorescence of the unstained cells is within the first log decade of the plot.
-
Acquire Single-Stain Data: Run each single-stain control and record the data. For each control, ensure you collect a sufficient number of events for both the negative and positive populations to allow for accurate statistical calculation.[15]
-
Calculate the Compensation Matrix: Using your flow cytometry software's compensation setup, gate on the positive and negative populations for each single-stain control. The software will then measure the amount of signal from that fluorophore that is spilling into the other detectors and calculate a compensation matrix.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples.
-
Verify Compensation: Visually inspect the compensated data. For each single-stain control, the median fluorescence intensity of the positive population in the spillover channels should be the same as the median fluorescence intensity of the negative population in those same channels.
Protocol 2: Spectral Unmixing in Fluorescence Microscopy
This protocol provides a general workflow for performing linear spectral unmixing to separate overlapping fluorophore signals in confocal microscopy.[12][17][23]
-
Prepare Reference Spectra Samples: For each fluorophore (and for autofluorescence, if significant), prepare a control sample stained with only that single component.
-
Acquire Reference Lambda Stacks: For each single-stain control sample, acquire a lambda stack. A lambda stack is a series of images of the same field of view, with each image capturing a narrow band of the emission spectrum. This is typically done using a spectral detector on a confocal microscope.
-
Generate Reference Spectra: From each reference lambda stack, generate the emission spectrum for that specific fluorophore by plotting the average pixel intensity against the emission wavelength for a region of interest containing the signal. Save these reference spectra.
-
Acquire Lambda Stack of the Multicolor Sample: Using the same imaging settings as for the reference spectra, acquire a lambda stack of your fully stained experimental sample containing multiple fluorophores.
-
Perform Linear Unmixing: In your imaging software (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins), open the lambda stack of your multicolor sample and the saved reference spectra.[24] The software's linear unmixing algorithm will then calculate the contribution of each reference spectrum (i.e., each fluorophore) to the total fluorescence signal in each pixel of your image.
-
Visualize Unmixed Channels: The output will be a set of images, with each image representing the isolated signal from a single fluorophore, free from spectral crosstalk.
Mandatory Visualization
Caption: A workflow for selecting fluorophores to minimize spectral overlap.
Caption: Strategies for correcting spectral overlap in fluorescence experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. CrossTalk | Scientific Volume Imaging [svi.nl]
- 3. lse.technion.ac.il [lse.technion.ac.il]
- 4. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 5. Fluorophore selection and panel building – Spectra Viewer [jacksonimmuno.com]
- 6. oraclebio.com [oraclebio.com]
- 7. Fluorophore Table — GeoMcNamara [geomcnamara.com]
- 8. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. m.youtube.com [m.youtube.com]
- 15. How To Compensate A 4-Color Flow Cytometry Experiment Correctly - ExpertCytometry [expertcytometry.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 18. microscopyfocus.com [microscopyfocus.com]
- 19. benchchem.com [benchchem.com]
- 20. eurofinsgenomics.com [eurofinsgenomics.com]
- 21. researchgate.net [researchgate.net]
- 22. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 23. imagej.net [imagej.net]
- 24. LUMoS Spectral Unmixing [imagej.net]
Correcting for environmental effects on azatryptophan fluorescence
Welcome to the technical support center for researchers utilizing azatryptophan fluorescence in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to the environmental sensitivity of azatryptophan's fluorescence.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of 7-azatryptophan (B1233867) (7-AzTrp) sensitive to its environment?
A1: The fluorescence of 7-azatryptophan is highly sensitive to the polarity of its local environment.[1] This is due to the nitrogen atom at the 7-position of the indole (B1671886) ring, which alters the electronic properties of the molecule compared to native tryptophan.[1] Changes in the surrounding solvent polarity can lead to significant shifts in the fluorescence emission wavelength (color) and intensity (quantum yield).[1][2] For instance, the emission maximum of 7-azaindole, the chromophore of 7-AzTrp, shifts from 325 nm in a nonpolar solvent like cyclohexane (B81311) to 400 nm in water.[1]
Q2: What is the primary advantage of using 7-azatryptophan over native tryptophan as a fluorescent probe?
A2: A significant advantage of 7-azatryptophan is that its fluorescence decay is typically single-exponential in water, whereas tryptophan exhibits non-exponential decay.[3][4][5] This simpler decay kinetic makes the interpretation of fluorescence lifetime data more straightforward. Additionally, the absorption and emission spectra of 7-azatryptophan are red-shifted compared to tryptophan, which can help in selectively exciting and detecting its fluorescence in the presence of other native fluorophores.[1][4][6]
Q3: How does pH affect the fluorescence of 7-azatryptophan?
A3: The fluorescence lifetime and quantum yield of 7-azatryptophan are dependent on pH. Between pH 4 and 10, the fluorescence lifetime remains relatively constant at approximately 780 picoseconds.[7] However, outside of this range, the fluorescence properties can change. For example, at a pH greater than 10, the lifetime decreases while remaining single-exponential.[7]
Q4: Can I use 7-azatryptophan fluorescence to study protein folding?
A4: Yes, 7-azatryptophan is a useful probe for monitoring protein folding and conformational changes. When incorporated into a protein, its fluorescence emission spectrum can shift in response to changes in the local environment of the probe. For example, in an unfolded state where the 7-AzTrp residue is exposed to a polar aqueous solvent, the emission will be at a longer wavelength. Upon folding into a more nonpolar protein interior, the emission will typically be blue-shifted to a shorter wavelength.[1]
Troubleshooting Guide
Issue 1: My fluorescence intensity is much lower than expected.
-
Possible Cause: The fluorescence quantum yield of 7-azatryptophan is known to be strongly quenched in aqueous environments.[2][8] If your 7-AzTrp residue is in a highly solvent-exposed region, a low quantum yield is expected.
-
Troubleshooting Steps:
-
Confirm the local environment: Analyze the protein structure to determine if the 7-AzTrp residue is located in a hydrophobic core or on the solvent-exposed surface.
-
Solvent Comparison: Measure the fluorescence of a 7-AzTrp analog, like N-acetyl-7-azatryptophanamide, in various solvents of differing polarity to create a reference for expected quantum yields.
-
Consider alternative probes: If high brightness is critical and the probe is in an aqueous environment, consider other fluorescent amino acids that are less sensitive to water quenching.[2]
-
Issue 2: The emission wavelength of my 7-AzTrp-labeled protein is different from what is reported in the literature.
-
Possible Cause: The emission maximum of 7-azatryptophan is highly dependent on the polarity of its microenvironment.[1] Differences in protein constructs, buffer conditions, or protein conformation can lead to variations in the local environment of the 7-AzTrp residue, thus affecting its emission wavelength.
-
Troubleshooting Steps:
-
Verify Buffer Conditions: Ensure that the pH and composition of your buffer are identical to those reported in the literature.
-
Characterize Protein Integrity: Use techniques like circular dichroism (CD) spectroscopy to confirm that your protein is correctly folded.[8]
-
Perform a Solvent Titration: To understand the environmental sensitivity of your specific system, measure the fluorescence emission spectra in a series of solvents with varying polarities.
-
Issue 3: I am observing non-exponential fluorescence decay from my 7-AzTrp-labeled sample.
-
Possible Cause: While 7-azatryptophan typically exhibits single-exponential decay in water, non-exponential decay can occur in certain environments, such as within a peptide that imposes secondary structure.[4] This can be due to the presence of multiple conformations around the 7-AzTrp probe, each with a distinct fluorescence lifetime.
-
Troubleshooting Steps:
-
Global Analysis: Use global analysis software to fit the fluorescence decay data to a multi-exponential decay model. This can help to resolve the different lifetime components and their relative contributions.
-
Temperature Dependence: Measure the fluorescence decay as a function of temperature. Changes in the relative amplitudes of the decay components can provide information about the conformational dynamics of the protein.
-
Structural Analysis: If possible, use structural biology techniques like NMR or X-ray crystallography to gain insight into the potential conformations around the 7-AzTrp residue.
-
Data Presentation
Table 1: Photophysical Properties of 7-Azaindole in Various Solvents
| Solvent | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (ns) |
| Cyclohexane | 325 | - | 1.72 |
| Diethyl Ether | 345 | - | - |
| Acetonitrile | 362 | 0.25 | - |
| n-Propanol | 367 | - | - |
| Water | 400 | 0.01 | 0.82 |
Data compiled from multiple sources.[1][4]
Table 2: Fluorescence Lifetime of 7-Azatryptophan in Different Environments
| Environment | Lifetime (ns) | Decay Kinetics |
| Water (pH 4-10) | ~0.78 | Single-exponential |
| Methanol | 0.14 | Single-exponential |
| DMSO | - | Non-exponential |
| Acetonitrile | - | Non-exponential |
Data compiled from multiple sources.[7]
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
The comparative method is a reliable way to determine the fluorescence quantum yield (ΦF) of a sample relative to a known standard.[9][10]
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to your 7-AzTrp sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φtest) can be calculated using the following equation:
Φtest = Φstd * (mtest / mstd) * (ntest2 / nstd2)
where:
-
Φstd is the quantum yield of the standard.
-
mtest and mstd are the slopes of the lines from the plot of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
ntest and nstd are the refractive indices of the test and standard solutions, respectively (if different solvents are used).
-
Protocol 2: Time-Resolved Fluorescence Lifetime Measurement
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.
-
Instrument Setup: Use a pulsed light source (e.g., a laser or LED) with a high repetition rate to excite the sample. The detector should be a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of your 7-AzTrp-labeled sample to avoid concentration-dependent effects.
-
Data Acquisition: Excite the sample and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.
-
Instrument Response Function (IRF): Measure the IRF of the instrument by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.
-
Data Analysis: Deconvolute the IRF from the measured fluorescence decay data. Fit the resulting decay curve to an appropriate model (e.g., single or multi-exponential decay) to extract the fluorescence lifetime(s).
Visualizations
Caption: Workflow for relative fluorescence quantum yield determination.
Caption: Workflow for time-resolved fluorescence lifetime measurement.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. DSpace [dr.lib.iastate.edu]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
Challenges in the chemical synthesis of azatryptophan peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of peptides containing azatryptophan residues. It is intended for researchers, scientists, and professionals in drug development who are utilizing this unique class of amino acids in their work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of azatryptophan peptides?
The primary challenges include:
-
Acid Sensitivity: The azaindole side chain of azatryptophan is susceptible to degradation and side reactions under strongly acidic conditions commonly used for cleavage and deprotection in solid-phase peptide synthesis (SPPS).[1][2][3]
-
Side-Chain Cleavage: A major issue is the cleavage of the azaindole side chain during trifluoroacetic acid (TFA) treatment, leading to the formation of aza-glycine analogs.[1][2][3]
-
Protecting Group Strategy: Selection of an appropriate protecting group for the azaindole nitrogen is crucial to prevent side reactions and ensure stability throughout the synthesis. The tert-butyloxycarbonyl (Boc) group is commonly used but can be labile under certain acidic conditions.[1][2]
-
Coupling Efficiency: Steric hindrance and altered electronics of the aza-amino acid can sometimes lead to lower coupling efficiencies compared to standard proteinogenic amino acids.
-
Purification: The physicochemical properties of azatryptophan-containing peptides can be similar to byproducts, making purification by HPLC challenging.[2]
Q2: Which azatryptophan isomer is most suitable for peptide synthesis?
While various isomers (e.g., 4-, 5-, 6-, 7-azatryptophan) are used, 7-azatryptophan (B1233867) has been noted for its unique fluorescent properties. However, from a synthetic stability standpoint, aza-isotryptophan (azaItr), where the side chain is at the 2-position of the azaindole, has been shown to be more stable to acid-mediated side chain cleavage compared to the natural 3-substituted azaTrp.[1][2]
Q3: What are the recommended protecting groups for the azatryptophan side chain?
The use of the Boc group to protect the indole (B1671886) nitrogen of azatryptophan is a common strategy.[1][2] This helps to minimize side reactions during peptide elongation. However, its lability during the final TFA cleavage must be carefully managed. For aza-isotryptophan, Fmoc-azaItr(Boc)-OH has been successfully used in SPPS.[2]
Troubleshooting Guides
Problem 1: Side-chain cleavage of azatryptophan during final TFA deprotection.
Symptoms:
-
Mass spectrometry analysis shows a significant peak corresponding to the mass of the peptide with an aza-glycine residue instead of azatryptophan.
-
Low yield of the desired full-length peptide.
Possible Causes:
-
Formation of a stable indoyl 3-methyl cation leading to side chain loss.[2]
Solutions:
-
Optimize Cleavage Conditions: Reduce the TFA concentration and reaction temperature.[3] A study on aza-dipeptides showed that adjusting these parameters improved the crude purity of aza-tryptophan containing peptides.[3]
-
Use Scavengers: While standard scavengers are used, their effectiveness in preventing this specific side reaction can be limited.[4][5]
-
Consider Aza-Isotryptophan: Aza-isotryptophan (azaItr) has demonstrated greater stability to acidic cleavage conditions. In a comparative study, Fmoc-azaItr-D-Phe-OH was stable over 4.5 hours in a TFA cocktail, whereas the corresponding azaTrp dipeptide showed significant side-chain cleavage after just 30 minutes.[1]
Problem 2: Alkylation of the azaindole nucleus during synthesis on Wang resin.
Symptoms:
-
Presence of a significant side-product in the crude peptide, as detected by HPLC and mass spectrometry.[4][5]
-
¹H-NMR and MS data indicate an unexpected alkylation on the indole nucleus by the resin linker.[4][5]
Possible Causes:
-
The use of Wang resin in combination with Trp-containing peptides can lead to this side-reaction during the final TFA cleavage.[4][5] This occurs regardless of the scavenger used or the position of the Trp residue (unless it is at the C-terminus).[4][5]
Solutions:
-
Choice of Resin: For the synthesis of C-terminal acid peptides containing tryptophan, using a 2-chlorotrityl chloride (CTC) resin is a recommended alternative to Wang resin to avoid this side-reaction.[6]
Problem 3: Low coupling efficiency for the azatryptophan residue.
Symptoms:
-
Incomplete coupling reaction identified by a positive Kaiser test (for free primary amines) or other in-process monitoring.
-
Presence of deletion sequences lacking the azatryptophan residue in the final product.
Possible Causes:
-
Steric hindrance from the protecting groups on the azatryptophan monomer.
-
Suboptimal activation of the carboxylic acid.
Solutions:
-
Choice of Coupling Reagents: Utilize highly efficient coupling reagents. For instance, HATU has been successfully used for the coupling of Fmoc-D-Trp(Boc)-OH.[2] Other effective reagents include DIC (N,N'-diisopropylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole).[2]
-
Double Coupling: If incomplete coupling is suspected, performing a second coupling step with fresh reagents can help to drive the reaction to completion.[7]
-
Microwave-Assisted Synthesis: Microwave-assisted solid-phase peptide synthesis can enhance coupling efficiency and reduce reaction times.[3]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Aza-Isotryptophan (azaItr) Containing Peptide
This protocol is based on the methods described for the synthesis of azaItr-containing analogs of GHRP-6.[2]
-
Resin Preparation: Start with a Rink amide resin. For the synthesis of azaItr tripeptide resin, couple Fmoc-azaItr-D-Phe-OH (obtained from Fmoc-azaItr(Boc)-D-Phe-Ot-Bu by TFA treatment) onto H-Lys(Boc)NH-Rink amide resin using DIC and HOBt in DMF.[2]
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine (B6355638) in DMF.[8]
-
Coupling of Subsequent Amino Acids: Couple the next Fmoc-protected amino acid using an appropriate coupling agent such as HATU.
-
Elongation: Repeat the deprotection and coupling steps to assemble the desired peptide sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5, v/v/v) for 2 hours at room temperature.[3]
-
Purification: Purify the crude peptide by reverse-phase HPLC.[2]
Protocol 2: Characterization of Azatryptophan Peptides
-
HPLC Analysis: Analyze the purity of the crude and purified peptide using reverse-phase HPLC. A typical mobile phase system is a gradient of acetonitrile (B52724) in water with 0.1% TFA.[9][10]
-
Mass Spectrometry: Confirm the molecular weight of the synthesized peptide using High-Resolution Mass Spectrometry (HRMS).[2][3]
-
NMR Spectroscopy: For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be employed.[1]
Data Presentation
Table 1: Comparison of Acid Stability for azaTrp vs. azaItr Dipeptides
| Dipeptide | Cleavage Cocktail | Reaction Time | Observation |
| Fmoc-azaTrp(Boc)-D-Phe-Ot-Bu | TFA/Et₃SiH/H₂O (95:2.5:2.5) | 30 min | Formation of Fmoc-azaGly-D-Phe-OH detected.[1] |
| Fmoc-azaTrp(Boc)-D-Phe-Ot-Bu | TFA/Et₃SiH/H₂O (95:2.5:2.5) | 2 hours | Major molecular ion (25%) corresponds to the side-chain cleaved product.[1] |
| Fmoc-azaItr(Boc)-D-Phe-Ot-Bu | TFA/Et₃SiH/H₂O (95:2.5:2.5) | 4.5 hours | Only the desired deprotected azaItr dipeptide was observed; no side-chain cleavage.[1] |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of azatryptophan-containing peptides.
Caption: Troubleshooting logic for side-chain cleavage of azatryptophan.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Avoiding misincorporation of amino acids during protein synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and accurately measure amino acid misincorporation during protein synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular mechanisms that prevent amino acid misincorporation?
A1: The fidelity of protein synthesis is maintained by two primary quality control checkpoints:
-
Aminoacyl-tRNA Synthetase (aaRS) Proofreading: This is the first line of defense. aaRSs are responsible for attaching the correct amino acid to its corresponding tRNA molecule. These enzymes possess remarkable specificity and often have editing capabilities to remove incorrectly charged amino acids. This proofreading occurs through two main mechanisms:
-
Ribosomal Proofreading: The ribosome itself provides a second layer of quality control during the decoding process. It ensures the correct pairing between the mRNA codon and the tRNA anticodon. This involves a two-step selection process that significantly increases accuracy.[2] If a mismatched tRNA enters the A site of the ribosome, it is more likely to be rejected before peptide bond formation.
Q2: What are the common causes of increased amino acid misincorporation in experiments?
A2: Several factors can lead to an increase in amino acid misincorporation rates in both in vivo and in vitro experiments:
-
Amino Acid Starvation: Depletion of one or more amino acids in the culture medium or reaction mix can lead to the misincorporation of structurally similar amino acids.
-
Stress Conditions: Cellular stressors such as oxidative stress can damage cellular components, including aaRSs and tRNAs, leading to reduced fidelity.[3]
-
High-level Recombinant Protein Expression: Overexpression of a recombinant protein can place a significant burden on the cell's translational machinery, potentially leading to a depletion of specific tRNAs or amino acids and subsequent misincorporation.[1]
-
Suboptimal Codon Usage: If the mRNA sequence of the recombinant protein contains codons that are rare in the expression host, it can lead to translational pausing and increased error rates.[3]
-
Mutations in Translational Machinery: Mutations in genes encoding aaRSs, ribosomal proteins, or tRNAs can directly impact the accuracy of protein synthesis.
Q3: What are the potential consequences of amino acid misincorporation for a biopharmaceutical product?
A3: Amino acid misincorporation in biopharmaceutical products can have several detrimental effects:
-
Altered Protein Structure and Function: The substitution of even a single amino acid can lead to protein misfolding, aggregation, and loss of biological activity.
-
Immunogenicity: The presence of non-native amino acid sequences can elicit an immune response in patients, potentially leading to adverse effects and reduced therapeutic efficacy.
-
Product Heterogeneity: Misincorporation contributes to a heterogeneous product profile, which can complicate manufacturing, characterization, and regulatory approval.
Troubleshooting Guides
Guide 1: Troubleshooting High Misincorporation Rates in Recombinant Protein Expression
Problem: Mass spectrometry analysis of your purified recombinant protein reveals a high level of amino acid substitutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Amino acid depletion in culture media. | Supplement the culture medium with the specific amino acid that is being misincorporated, or use a richer, more complex medium. | Reduced or eliminated misincorporation of the specific amino acid. |
| Suboptimal codon usage for the expression host. | Re-design the gene sequence to optimize codon usage for the specific expression system (e.g., E. coli, CHO cells). | Improved translation efficiency and reduced misincorporation at specific codons. |
| High protein expression levels overwhelming the translational machinery. | Reduce the induction level (e.g., lower inducer concentration) or lower the expression temperature to slow down protein synthesis. | Decreased misincorporation rates due to a more balanced supply of amino acids and tRNAs. |
| Cellular stress (e.g., oxidative stress). | Add antioxidants to the culture medium or optimize culture conditions (e.g., pH, oxygen levels) to minimize cellular stress. | Lowered overall misincorporation rates by protecting the translational machinery from damage. |
Guide 2: Troubleshooting In Vitro Translation Assays for Fidelity Measurement
Problem: Inconsistent or high background readings in your in vitro translation assay designed to measure misincorporation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination of reagents with nucleases. | Use nuclease-free water and reagents. Ensure proper aseptic technique. | Increased yield of full-length protein product and more reliable results. |
| Suboptimal concentration of essential components (e.g., amino acids, Mg2+). | Titrate the concentration of amino acids and magnesium ions in the reaction mix. | Optimized translation fidelity and efficiency. Note that high Mg2+ concentrations can decrease fidelity.[2] |
| Poor quality of mRNA template. | Purify the mRNA template carefully to remove any contaminants. Ensure the presence of a 5' cap and a poly(A) tail for efficient translation in eukaryotic systems. | Increased protein yield and reduced premature termination. |
| Inhibitors present in the template DNA preparation. | Purify the DNA template used for in vitro transcription thoroughly to remove any residual inhibitors from the plasmid preparation. | Improved transcription and subsequent translation efficiency. |
Quantitative Data Summary
The fidelity of protein synthesis is a multi-step process with varying error rates at each stage. The following table summarizes the approximate error rates for key steps in translation.
| Process | Error Rate (errors per event) | Reference |
| Aminoacyl-tRNA Synthetase (aaRS) Charging | 1 in 10,000 to 1 in 100,000 | [1][4] |
| Ribosomal Decoding (without proofreading) | ~1 in 100 | [2] |
| Ribosomal Decoding (with proofreading) | 1 in 1,000 to 1 in 10,000 | [5] |
| Overall Protein Synthesis | 1 in 1,000 to 1 in 10,000 | [2][5] |
Key Experimental Protocols
Protocol 1: Detection of Amino Acid Misincorporation using Mass Spectrometry
This protocol outlines the general workflow for identifying amino acid substitutions in a purified protein using mass spectrometry.
-
Protein Purification:
-
Express the protein of interest (e.g., with a His-tag) in the chosen expression system.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[6][7] Elute the purified protein and perform a buffer exchange into a suitable buffer for downstream analysis.
-
-
Protein Digestion:
-
Denature the purified protein using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.
-
-
Data Analysis:
-
Use a database search algorithm to compare the experimental MS/MS spectra against a theoretical database containing the expected peptide sequences.
-
To identify misincorporations, perform a search with variable modifications corresponding to all possible amino acid substitutions.
-
Manually validate the identified substitutions by inspecting the MS/MS spectra to ensure high-quality matches.
-
Protocol 2: In Vitro Assay for Measuring Misincorporation using a Luciferase Reporter
This protocol describes a method to quantify the misincorporation of a specific amino acid at a designated codon using a luciferase reporter system.
-
Prepare the DNA Template:
-
Clone the luciferase gene into a vector suitable for in vitro transcription and translation.
-
Introduce a mutation at a specific codon of interest to a codon for a different amino acid. For example, change a codon for an active site lysine (B10760008) to a codon for threonine.
-
-
In Vitro Transcription:
-
Linearize the plasmid DNA downstream of the luciferase gene.
-
Perform in vitro transcription using a suitable RNA polymerase (e.g., T7, SP6) to generate the luciferase mRNA.
-
Purify the mRNA.
-
-
In Vitro Translation:
-
Set up the in vitro translation reaction using a cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract).[8]
-
Add the purified mRNA template and a master mix containing all 20 amino acids, including the one you are testing for misincorporation.
-
Incubate the reaction at the optimal temperature to allow for protein synthesis.
-
-
Luciferase Activity Assay:
-
Measure the luciferase activity of the translated protein using a luminometer.
-
The amount of light produced is proportional to the amount of functional luciferase synthesized, which in turn reflects the rate of misincorporation of the correct amino acid (lysine in the example) at the mutated codon.
-
-
Data Analysis:
-
Compare the luciferase activity from the mutant template to a wild-type control to quantify the misincorporation frequency.
-
Visualizations
Caption: Aminoacyl-tRNA Synthetase Proofreading Mechanisms.
Caption: Workflow for Mass Spectrometry-based Misincorporation Detection.
References
- 1. Editing of errors in selection of amino acids for protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fidelity at the molecular level: lessons from protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational fidelity and mistranslation in the cellular response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate of error in amino acylation of tRNA by a - Bacteria Escherichia coli - BNID 103469 [bionumbers.hms.harvard.edu]
- 5. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
Dealing with quenching effects on D,L-Azatryptophan hydrate fluorescence
Welcome to the technical support center for D,L-Azatryptophan hydrate (B1144303) fluorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to fluorescence quenching in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Q1: Why is the fluorescence signal of my D,L-Azatryptophan hydrate significantly lower than expected, or even completely absent?
Possible Causes:
-
Solvent Effects: The fluorescence of azatryptophan is highly sensitive to its environment. Protic solvents like water and alcohols can significantly quench its fluorescence compared to non-polar solvents.[1]
-
Presence of Quenchers: Your sample or buffer might contain quenching agents. Common quenchers include dissolved oxygen, heavy atoms, and certain metal ions (e.g., Cu²⁺, Fe³⁺).[2][3]
-
Incorrect pH: The ionization state of the azatryptophan molecule can change with pH, affecting its fluorescence properties.[4][5][6]
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore.[7]
-
Inner Filter Effect: At high concentrations, the sample can absorb too much of the excitation or emission light, leading to artificially low fluorescence readings.[7][8]
Troubleshooting Steps:
-
Solvent Check: If possible, test the fluorescence of this compound in a non-polar, aprotic solvent like acetonitrile (B52724) to confirm its intrinsic fluorescence. The quantum yield is known to be significantly higher in acetonitrile (0.25) compared to water (0.01).[1]
-
De-gas Your Solvent: To remove dissolved oxygen, a common quencher, sparge your solvent with nitrogen or argon gas before measurements.[2]
-
Buffer and Reagent Purity: Ensure high-purity reagents and solvents to minimize contamination with quenching impurities.
-
pH Optimization: Measure the fluorescence across a range of pH values to determine the optimal condition for your experiment. For 7-azatryptophan (B1233867), the fluorescence lifetime is stable between pH 4 and 10.[5]
-
Minimize Light Exposure: Reduce the excitation slit width, use a neutral density filter, and minimize the sample's exposure time to the excitation beam to prevent photobleaching.[7]
-
Check for Inner Filter Effect: Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is greater than 0.1, you are likely experiencing an inner filter effect and should dilute your sample.[8]
Q2: My fluorescence intensity decreases as I add my compound of interest. How do I know if this is true quenching or another effect?
Possible Causes:
-
Fluorescence Quenching: Your compound may be a genuine quencher that interacts with the excited state of azatryptophan.
-
Inner Filter Effect: Your added compound may absorb light at the excitation or emission wavelength of azatryptophan, which can mimic quenching.[7][8]
-
Sample Dilution: If the quencher is added in a significant volume, it may be diluting the fluorophore concentration, leading to a decrease in signal.
Troubleshooting Steps:
-
Measure Absorbance of the Quencher: Scan the absorbance spectrum of your compound. If it absorbs significantly at the excitation or emission wavelengths of azatryptophan, you must correct for the inner filter effect (see Experimental Protocol 2).
-
Perform a Titration: Systematically add small aliquots of a concentrated stock of your compound to the azatryptophan solution to minimize dilution effects.
-
Determine the Quenching Mechanism: Perform a temperature-dependence study and fluorescence lifetime measurements to distinguish between static and dynamic quenching (see Experimental Protocol 1).
Q3: The fluorescence signal is unstable and drifts over time. What can I do?
Possible Causes:
-
Photobleaching: As mentioned in Q1, continuous exposure to the excitation light source can destroy the fluorophore.[7]
-
Temperature Fluctuations: The temperature of the sample holder may not be stable. Dynamic quenching is particularly sensitive to temperature changes.[2][9]
-
Chemical Reaction: The azatryptophan or your compound of interest may be degrading or reacting in the solvent over time.
Troubleshooting Steps:
-
Limit Exposure: Take measurements quickly and close the shutter of the light source between measurements.
-
Use a Temperature-Controlled Cuvette Holder: Ensure a stable temperature throughout the experiment.
-
Check for Stability: Measure the fluorescence of the azatryptophan solution and the mixture with your compound over time without continuous excitation to check for chemical instability.
Q4: How can I differentiate between static and dynamic quenching?
Key Differentiators:
-
Temperature Dependence: Dynamic quenching rates increase with increasing temperature, leading to more quenching. Static quenching typically decreases with increasing temperature as the ground-state complex becomes less stable.[9][10]
-
Fluorescence Lifetime: Dynamic quenching reduces the measured fluorescence lifetime of the fluorophore. Static quenching does not affect the lifetime of the uncomplexed fluorophore.[9][11]
-
Absorption Spectra: Static quenching may lead to changes in the absorption spectrum of the fluorophore due to ground-state complex formation. Dynamic quenching does not affect the absorption spectrum.[11]
Experimental Approach:
-
Follow Experimental Protocol 1 to perform temperature-dependent fluorescence measurements and analyze the data using Stern-Volmer plots. For definitive results, measure the fluorescence lifetime in the presence and absence of the quencher.
Quantitative Data
The fluorescence properties of this compound are primarily attributed to the 7-azatryptophan isomer. The following tables summarize its key photophysical parameters.
Table 1: Fluorescence Quantum Yields of 7-Azatryptophan in Different Solvents
| Solvent | Quantum Yield (Φ) | Reference |
| Water (pH 7) | 0.01 | [1] |
| Acetonitrile | 0.25 | [1] |
| Cyclohexane | ~0.1 (inferred from 10-fold decrease in water) | [1] |
Table 2: Fluorescence Lifetimes of 7-Azatryptophan
| Condition | Lifetime (τ) | Reference |
| Water (pH 4-10) | ~780 ps | [5] |
| Methanol | ~140 ps | [5] |
| In AOT Reverse Micelles | Varies with water content | [12] |
Experimental Protocols
Protocol 1: Determining the Quenching Mechanism (Static vs. Dynamic)
Objective: To determine whether fluorescence quenching is occurring via a static or dynamic mechanism using steady-state fluorescence measurements at different temperatures.
Materials:
-
This compound stock solution
-
Quencher stock solution
-
Appropriate buffer
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare Samples: Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the quencher. Include a sample with no quencher (F₀).
-
Set Spectrofluorometer: Set the excitation wavelength (typically ~290 nm for 7-azatryptophan) and record the emission spectrum.
-
First Temperature Measurement (e.g., 25°C):
-
Equilibrate the cuvette holder to the desired temperature.
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
-
Second Temperature Measurement (e.g., 50°C):
-
Increase the temperature of the cuvette holder.
-
Allow the samples to equilibrate at the new temperature.
-
Re-measure the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis (Stern-Volmer Plot):
-
For each temperature, plot F₀/F versus the quencher concentration [Q], where F₀ is the fluorescence intensity without the quencher and F is the intensity with the quencher.
-
Perform a linear regression on each dataset. The slope of this line is the Stern-Volmer constant (Ksv).
-
Interpretation:
-
If Ksv increases with temperature, the quenching is likely dynamic .
-
If Ksv decreases with temperature, the quenching is likely static .
-
-
Protocol 2: Correction for the Inner Filter Effect
Objective: To correct fluorescence intensity data for absorption of excitation and/or emitted light by the sample (inner filter effect).
Materials:
-
Fluorescence samples from your experiment
-
Spectrophotometer (for absorbance measurements)
-
Matching quartz cuvettes for both absorbance and fluorescence measurements
Procedure:
-
Measure Absorbance: For each sample used in your fluorescence experiment, measure its absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Calculate Correction Factor: Use the following formula to calculate the corrected fluorescence intensity (F_corr) from the observed fluorescence intensity (F_obs):
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Apply Correction: Apply this correction to all your fluorescence data points.
Note: As a general rule, to avoid significant inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.[8] If your absorbance is high, sample dilution is the best approach.[8][13]
Visualizations
Below are diagrams illustrating key concepts and workflows related to fluorescence quenching.
Caption: Mechanisms of Dynamic and Static Fluorescence Quenching.
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Workflow to distinguish static vs. dynamic quenching.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (Open Access) A study on the effect of metallic ions on fluorescence quenching of the tryptophan using fluorescence spectroscopy (1994) | Tao Limei | 1 Citations [scispace.com]
- 4. quora.com [quora.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Effect of pH on fluorescence of tyrosine, tryptophan and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. edinst.com [edinst.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
Best practices for handling and dissolving D,L-Azatryptophan hydrate
Welcome to the technical support center for D,L-Azatryptophan hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is D,L-Azatryptophan hydrate?
A1: this compound is a racemic mixture of the D- and L-isomers of 7-azatryptophan (B1233867), an analog of the essential amino acid tryptophan. It is a fluorescent compound often used as a probe in studies of protein structure and dynamics.[1][2] The "hydrate" form indicates that water molecules are incorporated into its crystal structure.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as:
-
A fluorescent probe to study protein structure, function, and dynamics.[1]
-
A tool to investigate protein-protein and protein-ligand interactions.
-
An amino acid analog for incorporation into peptides and proteins to introduce a unique spectral signature.[3]
-
A potential modulator of biological pathways, as tryptophan and its metabolites are known to influence signaling pathways such as the mTOR pathway.[4][5][6]
Q3: What are the storage recommendations for this compound?
A3: For long-term stability, this compound should be stored at -20°C.[7] For short-term use, it may be stored at room temperature in a tightly sealed container, protected from light and moisture.[8]
Q4: What are the safety precautions for handling this compound?
A4: this compound should be handled in a well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving the Compound | This compound has limited solubility in aqueous buffers at neutral pH. | - For aqueous solutions, consider using 1 M HCl, where it is soluble up to 50 mg/mL with gentle heating.[1][7] - For cell culture experiments, prepare a concentrated stock solution in a suitable solvent (see Experimental Protocols) and then dilute it into your culture medium. - Sonication may aid in the dissolution of the compound in aqueous solutions. |
| Precipitation in Cell Culture Media | The final concentration of the compound in the media may exceed its solubility limit, or the solvent used for the stock solution may be incompatible with the media. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically ≤ 0.5%) to avoid toxicity and precipitation. - Add the stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion. - Warm the cell culture media to 37°C before adding the stock solution. |
| Inconsistent Fluorescence Readings | The compound may be sensitive to environmental factors, or there may be issues with the experimental setup. | - Protect all solutions containing this compound from light to prevent photobleaching. - Ensure that the pH of the buffer is consistent across all experiments, as fluorescence can be pH-dependent. - Use quartz cuvettes for fluorescence measurements to minimize background fluorescence. |
| Compound Appears Clumped or Discolored | The compound may have absorbed moisture. | - Store the compound in a desiccator to prevent hydration. - If clumping occurs, gently break up the aggregates with a spatula before weighing. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7146-37-4 | [2][10] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [2][10] |
| Molecular Weight | 223.23 g/mol | [2][10] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 275°C (decomposes) | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Observations | Reference |
| 1 M Hydrochloric Acid (HCl) | 50 mg/mL | A clear to slightly hazy, colorless to faint yellow solution is formed with gentle heating. | [1][7] |
| Water | Soluble | Quantitative data not readily available. Solubility is expected to be limited at neutral pH. | [10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Specific quantitative data is not available, but it is expected to be soluble. A preliminary solubility test is recommended. | |
| Ethanol | Sparingly Soluble | Specific quantitative data is not available. A preliminary solubility test is recommended. | |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | Expected to have low solubility at neutral pH. Acidification may be required for dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 223.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 2.23 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Use of this compound as a Fluorescent Probe
-
Materials:
-
Protein of interest in a suitable buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorometer
-
Quartz cuvette
-
-
Procedure:
-
Prepare a solution of your protein of interest at the desired concentration in a suitable buffer.
-
To a quartz cuvette, add the protein solution.
-
Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting protein structure.
-
Gently mix the solution by pipetting up and down.
-
Incubate the sample as required for your experiment, protected from light.
-
Measure the fluorescence using a fluorometer. The excitation wavelength for 7-azatryptophan is typically around 310 nm, with an emission maximum around 402 nm.[1] These values may shift depending on the local environment of the probe.
-
Acquire an emission spectrum by scanning a range of wavelengths (e.g., 350-500 nm) to determine the emission maximum in your specific experimental conditions.
-
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Design, total chemical synthesis, and binding properties of a [Leu-91-N1-methyl-7-azaTrp]Ras-binding domain of c-Raf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aromatic amino acid tryptophan stimulates skeletal muscle IGF1/p70s6k/mTor signaling in vivo and the expression of myogenic genes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan promoted β-defensin-2 expression via the mTOR pathway and its metabolites: kynurenine banding to aryl hydrocarbon receptor in rat intestine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. usbio.net [usbio.net]
- 8. clinivex.com [clinivex.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 7146-37-4 | FA18065 [biosynth.com]
Validation & Comparative
D,L-Azatryptophan Hydrate vs. Tryptophan as a Fluorescent Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an intrinsic fluorescent probe can be critical for elucidating protein structure, function, and dynamics. This guide provides an objective comparison of D,L-Azatryptophan hydrate (B1144303) and the natural amino acid L-tryptophan, supported by experimental data and detailed protocols.
Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is highly sensitive to the local environment, making it a valuable tool for studying protein conformational changes, ligand binding, and folding dynamics.[1][2][3] However, its complex photophysics, including a non-exponential fluorescence decay, can complicate data interpretation.[4][5] D,L-Azatryptophan, a synthetic analog of tryptophan, offers distinct spectral properties that can overcome some of the limitations of tryptophan, presenting itself as a powerful alternative probe. This guide will focus on 7-azatryptophan (B1233867), the most studied isomer, as a representative of azatryptophan.
Performance Comparison: A Quantitative Overview
The fluorescence properties of D,L-Azatryptophan (specifically, 7-azatryptophan) and L-tryptophan are summarized in the table below. These parameters are crucial in determining the suitability of each probe for specific applications.
| Property | L-Tryptophan | D,L-7-Azatryptophan | Key Advantages of 7-Azatryptophan |
| Excitation Maximum (λex) | ~280 nm[1][6] | ~290 nm (10 nm red-shift)[7] | Allows for more selective excitation, reducing interference from tyrosine. |
| Emission Maximum (λem) | ~350 nm (in water)[1] | ~395-400 nm (in water) (significant ~46-70 nm red-shift)[7] | Provides a clearer signal with less overlap from native protein fluorescence. |
| Quantum Yield (ΦF) | ~0.12 - 0.14 (in water)[8] | ~0.01 (in water), but increases significantly in nonpolar environments[7] | Highly sensitive to environmental polarity, making it an excellent probe for membrane binding or protein folding. |
| Fluorescence Lifetime (τ) | Non-exponential decay (~0.5 and ~3.1 ns)[3][9] | Single-exponential decay (~0.8 ns in water)[4][10][11] | Simplifies data analysis and interpretation of fluorescence lifetime measurements. |
| Environmental Sensitivity | High sensitivity to local environment; emission shifts to shorter wavelengths (blue-shift) in nonpolar environments.[1][12] | Very high sensitivity to solvent polarity; significant fluorescence quenching in aqueous solutions.[7][13][14] | Enhanced sensitivity to changes in the local environment. |
In-Depth Analysis of Key Differences
Spectral Properties: The most significant advantage of 7-azatryptophan is its notable red-shifted absorption and emission spectra compared to tryptophan.[4][7] The ~10 nm shift in the excitation maximum allows for more selective excitation of the azatryptophan probe, minimizing the contribution of tyrosine residues to the overall fluorescence signal.[4] The substantial red-shift of ~46-70 nm in the emission maximum results in a fluorescence signal that is spectrally well-separated from the emission of any remaining tryptophan residues, leading to a cleaner and more easily interpretable signal.[4][7]
Fluorescence Lifetime: A crucial distinction lies in their fluorescence decay kinetics. Tryptophan exhibits a complex, non-exponential fluorescence decay, which is often attributed to different conformational states of the indole (B1671886) side chain.[5][10] This complexity can make the analysis of fluorescence lifetime data challenging. In contrast, 7-azatryptophan is characterized by a single-exponential fluorescence decay in water.[4][10][11][15] This simplifies the interpretation of fluorescence lifetime and anisotropy measurements, providing a more straightforward correlation to molecular motions and environmental changes.
Environmental Sensitivity: While both molecules are sensitive to their local environment, 7-azatryptophan's fluorescence quantum yield is exceptionally responsive to solvent polarity.[7][16] Its fluorescence is strongly quenched in aqueous environments but increases significantly in more hydrophobic surroundings.[13][14] This property makes 7-azatryptophan an excellent probe for studying processes that involve a change in the probe's exposure to water, such as protein folding, membrane binding, or ligand-induced conformational changes.
Experimental Protocols
The following are generalized protocols for the comparative analysis of tryptophan and azatryptophan fluorescence.
I. Steady-State Fluorescence Spectroscopy
This experiment aims to determine and compare the excitation and emission spectra of tryptophan and D,L-azatryptophan hydrate.
Materials:
-
L-Tryptophan
-
D,L-7-Azatryptophan hydrate
-
Phosphate buffered saline (PBS), pH 7.4
-
1 cm pathlength quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of L-tryptophan and D,L-7-azatryptophan hydrate in PBS.
-
Dilute the stock solutions to a final concentration where the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.[8]
-
-
Instrument Settings:
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Set the scan speed and data interval.
-
-
Measurement:
-
Emission Spectra: Excite the tryptophan sample at 280 nm and scan the emission from 300 nm to 500 nm.[6] Excite the 7-azatryptophan sample at 290 nm and scan the emission from 320 nm to 550 nm.
-
Excitation Spectra: For the tryptophan sample, set the emission wavelength to 350 nm and scan the excitation from 250 nm to 330 nm. For the 7-azatryptophan sample, set the emission wavelength to 395 nm and scan the excitation from 260 nm to 370 nm.
-
Record a spectrum of the buffer blank for background subtraction.
-
II. Determination of Fluorescence Quantum Yield
This protocol describes the relative method for determining the fluorescence quantum yield using a standard with a known quantum yield.
Materials:
-
Sample of interest (tryptophan or azatryptophan)
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength. The absorbance should be kept below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Visualizing Experimental Workflows and Interactions
The following diagrams illustrate the logical flow of experiments and the fundamental principles of using these fluorescent probes.
Conclusion
This compound, particularly the 7-aza isomer, presents a compelling alternative to tryptophan as an intrinsic fluorescent probe. Its distinct, red-shifted spectral properties and single-exponential fluorescence decay offer significant advantages in terms of signal specificity and ease of data interpretation. While its quantum yield is lower in aqueous solutions, this feature can be leveraged as a highly sensitive tool to probe changes in the local environment of the probe. For researchers seeking to overcome the inherent complexities of tryptophan fluorescence and gain clearer insights into protein structure and dynamics, this compound is a valuable addition to the molecular toolbox. The choice between these two probes will ultimately depend on the specific experimental question and the system under investigation.
References
- 1. biosynth.com [biosynth.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. quora.com [quora.com]
- 13. pnas.org [pnas.org]
- 14. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [dr.lib.iastate.edu]
- 16. Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Azatryptophan and 5-Hydroxytryptophan Fluorescence for Advanced Research
In the landscape of molecular probes for biological research, the intrinsic fluorescence of tryptophan has long been a cornerstone for studying protein structure, dynamics, and interactions. However, to overcome the limitations of tryptophan's complex photophysics and spectral overlap in multi-tryptophan proteins, researchers often turn to synthetic analogs. This guide provides a detailed comparison of two prominent tryptophan analogs, 7-azatryptophan (B1233867) (7-AT) and 5-hydroxytryptophan (B29612) (5-HTP), focusing on their fluorescence properties to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their experimental needs.
Quantitative Comparison of Fluorescence Properties
The selection of a fluorescent probe is often dictated by its specific photophysical parameters. The following table summarizes the key fluorescence properties of 7-AT and 5-HTP, highlighting their distinct characteristics.
| Property | 7-Azatryptophan (7-AT) | 5-Hydroxytryptophan (5-HTP) | Tryptophan (for reference) |
| Typical Excitation Max (λex) | ~287-290 nm[1] | ~275-320 nm[2] | ~280 nm |
| Typical Emission Max (λem) | ~395 nm (in water)[1]; Highly solvent-dependent | ~340 nm | ~350 nm (in water) |
| Quantum Yield (Φ) | 0.01 (in aqueous solution, pH 7)[3]; 0.25 (in acetonitrile)[3] | Data not readily available in cited literature. | ~0.13 (in water) |
| Fluorescence Lifetime (τ) | ~0.78 ns (single exponential in water, pH 7)[2][4] | Data not readily available in cited literature. | Multi-exponential (~0.5 ns and ~3.1 ns in water) |
| Key Feature | Single-exponential decay in water; strong solvatochromism.[2] | Red-shifted absorption allows selective excitation.[2] | Natural fluorescent amino acid. |
Environmental Sensitivity: A Double-Edged Sword
A key advantage of using fluorescent analogs is their sensitivity to the local microenvironment, a property known as solvatochromism. This sensitivity allows them to report on changes in polarity, hydrogen bonding, and solvent accessibility when incorporated into a protein.
7-Azatryptophan: The fluorescence of 7-AT is exceptionally sensitive to its surroundings. Its emission maximum exhibits a significant red-shift (to longer wavelengths) as the polarity of the solvent increases. For instance, the emission maximum of the 7-AT chromophore, 7-azaindole, shifts from 325 nm in the nonpolar solvent cyclohexane (B81311) to 400 nm in water.[3] This pronounced solvatochromic shift makes 7-AT an excellent probe for monitoring protein folding, conformational changes, and ligand binding events that alter the probe's solvent exposure. However, this sensitivity is coupled with significant fluorescence quenching in aqueous environments, resulting in a low quantum yield.[3]
5-Hydroxytryptophan: The fluorescence of 5-HTP is also influenced by its local environment, particularly by hydrogen bonding and π-π stacking interactions.[2] While it is used as a fluorescent probe to report on its surroundings within a protein, detailed quantitative data on its solvatochromic shifts across a range of solvents is less documented in the available literature compared to 7-AT. Its primary advantage lies in its absorption spectrum, which extends to longer wavelengths than tryptophan, enabling selective excitation in the presence of other tryptophan residues.[2]
Experimental Protocols: Measuring Fluorescence
The following provides a generalized protocol for measuring the fluorescence of proteins containing 7-AT or 5-HTP. Specific instrument parameters should be optimized for each experiment.
I. Sample Preparation
-
Protein Solution: Prepare a dilute solution of the protein containing the tryptophan analog in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final protein concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Buffer Blank: Prepare a corresponding buffer solution without the protein to serve as a blank for background subtraction.
-
Degassing (Optional): For measurements sensitive to oxygen quenching, degas the solutions by gentle bubbling with nitrogen or argon.
II. Instrumentation and Data Acquisition
-
Spectrofluorometer Setup:
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the temperature of the sample holder to the desired experimental temperature (e.g., 20°C or 25°C).
-
-
Parameter Optimization:
-
Excitation Wavelength (λex): For 7-AT, set the excitation wavelength to approximately 290 nm. For 5-HTP, a longer wavelength of around 310-320 nm can be used for selective excitation.
-
Emission Wavelength Range (λem): Scan a suitable range to capture the full emission spectrum (e.g., 300 nm to 500 nm).
-
Slit Widths: Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm for both).
-
-
Data Collection:
-
Record the fluorescence spectrum of the buffer blank.
-
Thoroughly rinse the cuvette with the protein solution before filling.
-
Record the fluorescence spectrum of the protein sample.
-
For time-resolved measurements (fluorescence lifetime), use a time-correlated single-photon counting (TCSPC) system, exciting with a pulsed laser source at the desired wavelength and collecting the decay data.
-
III. Data Analysis
-
Spectral Correction: Subtract the buffer blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering.
-
Determination of Emission Maximum (λem): Identify the wavelength at which the fluorescence intensity is highest.
-
Quantum Yield Calculation: Determine the relative quantum yield by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine (B1679958) sulfate) under identical conditions.
-
Lifetime Analysis: Fit the fluorescence decay curve to an appropriate model. For 7-AT in water, a single-exponential decay model is often sufficient. For other conditions or for 5-HTP, a multi-exponential decay model may be necessary.
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help illustrate experimental processes and conceptual relationships.
Caption: A generalized workflow for fluorescence spectroscopy experiments.
Caption: Using analogs to probe protein environmental polarity.
Conclusion and Recommendations
Both 7-azatryptophan and 5-hydroxytryptophan offer distinct advantages over native tryptophan for fluorescence-based studies of proteins.
-
Choose 7-Azatryptophan for:
-
Probing Environmental Changes: Its high sensitivity to solvent polarity makes it an exceptional probe for monitoring conformational changes, folding, and binding events.
-
Fluorescence Lifetime Studies: Its single-exponential decay in aqueous solution simplifies data analysis compared to the complex decay kinetics of tryptophan.
-
-
Choose 5-Hydroxytryptophan for:
-
Selective Excitation: Its red-shifted absorption spectrum is ideal for studies in proteins with multiple native tryptophan residues, as it allows for selective excitation of the 5-HTP probe.
-
The choice between these two analogs will ultimately depend on the specific research question and the experimental design. For studies requiring detailed characterization of environmental polarity and dynamics, the well-documented solvatochromism and simple decay kinetics of 7-AT make it a powerful tool. For applications where spectral separation from native tryptophan is the primary concern, 5-HTP provides a valuable alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorescence emission of 7-azatryptophan and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tryptophan Analogs for In Vivo Research: Spotlight on Azatryptophan
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for the success of in vivo studies. This guide provides a comparative overview of D,L-Azatryptophan hydrate (B1144303) and other key tryptophan analogs, offering available experimental data to inform the selection process for in vivo applications.
While direct, comprehensive in vivo validation data for the racemic mixture D,L-Azatryptophan hydrate is limited in publicly available literature, this guide leverages data on the more extensively studied L-isomer, 7-Azatryptophan, as a representative of azatryptophans. This is compared with other notable tryptophan analogs for which in vivo performance data is available.
Executive Summary
Tryptophan analogs are invaluable tools in biological research, enabling the study of protein structure and function, enzyme mechanisms, and metabolic pathways. For in vivo applications, properties such as metabolic stability, bioavailability, and specific biological activity are critical. This guide focuses on comparing Azatryptophan with other alternatives like α-Methyl-l-tryptophan and fluorinated tryptophans, highlighting their performance in preclinical models. The data presented herein is intended to provide a foundational understanding of their relative strengths and applications.
Comparison of Tryptophan Analogs for In Vivo Use
The following tables summarize the available quantitative data for different tryptophan analogs. The focus is on parameters relevant to their application in in vivo studies, such as stability and biological effects.
Table 1: In Vivo and In Vitro Stability of Tryptophan Analogs
| Compound | In Vitro Stability (% intact in human plasma) | In Vivo Stability (% intact in murine plasma) | Key Findings |
| ¹⁷⁷Lu-RM2 (containing L-Tryptophan) | 66.2 ± 5.1 | Data not specified, used as baseline | Serves as the parent compound for comparison. |
| ¹⁷⁷Lu-AMTG (containing α-Methyl-l-tryptophan) | 77.7 ± 8.7 | Higher than ¹⁷⁷Lu-RM2 | Substitution with α-Methyl-l-tryptophan significantly improves metabolic stability.[1] |
| 7-Azatryptophan | Not specified in comparative studies | Not specified in comparative studies | Primarily used as a fluorescent probe; in vivo stability not a primary focus of cited studies. |
| Fluorinated Tryptophans (e.g., 6-F-Trp) | Not specified in comparative studies | Not specified in comparative studies | Utilized for ¹⁹F NMR-based metabolic studies ex vivo.[1] |
Table 2: In Vivo Performance of a Radiotracer Containing α-Methyl-l-tryptophan in a Mouse Tumor Model
| Compound | Tumor Retention (% Injected Dose/g at 24h) | Tumor-to-Blood Ratio at 24h |
| ¹⁷⁷Lu-RM2 (containing L-Tryptophan) | Lower than ¹⁷⁷Lu-AMTG | Lower than ¹⁷⁷Lu-AMTG |
| ¹⁷⁷Lu-AMTG (containing α-Methyl-l-tryptophan) | 11.45 ± 0.43 | 2,702 ± 321 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols adapted from literature for key experiments involving tryptophan analogs.
Protocol 1: In Vivo Stability Assessment of a Radiotracer Containing a Tryptophan Analog
This protocol is based on the methodology used to assess the stability of ¹⁷⁷Lu-AMTG.[1]
Objective: To determine the metabolic stability of a tryptophan analog-containing compound in vivo.
Materials:
-
Test compound (e.g., ¹⁷⁷Lu-AMTG)
-
CB17-SCID mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Protein precipitation agents (e.g., ethanol (B145695), acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Administer the test compound to mice via intravenous injection at a specified dose.
-
At predetermined time points (e.g., 30 minutes post-injection), anesthetize the mice and collect blood samples via cardiac puncture.
-
Immediately centrifuge the blood samples to separate the plasma.
-
To precipitate plasma proteins, add ice-cold ethanol and acetonitrile (B52724) to the plasma samples.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze it using radio-HPLC to separate the intact compound from its metabolites.
-
Quantify the percentage of the intact compound relative to the total radioactivity in the sample to determine the in vivo stability.
Protocol 2: Biodistribution Study of a Tryptophan Analog-Containing Radiotracer in Tumor-Bearing Mice
This protocol is adapted from the biodistribution study of ¹⁷⁷Lu-AMTG in PC-3 tumor-bearing mice.[1]
Objective: To evaluate the tissue distribution and tumor targeting of a tryptophan analog-containing compound.
Materials:
-
PC-3 tumor cells (or other relevant cell line)
-
Immunodeficient mice (e.g., CB17-SCID)
-
Test compound (e.g., ¹⁷⁷Lu-AMTG)
-
Saline solution for injection
-
Gamma counter
-
Dissection tools
-
Balances for weighing tissues
Procedure:
-
Induce tumor growth by subcutaneously inoculating mice with tumor cells.
-
Once tumors reach a suitable size, administer the radiolabeled test compound intravenously.
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize a cohort of mice.
-
Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.
Tryptophan Metabolism Pathways
The metabolism of tryptophan is a crucial consideration for in vivo studies of its analogs. Tryptophan is a precursor to several important molecules, including serotonin (B10506) and kynurenine. Tryptophan analogs can potentially interfere with or be metabolized through these pathways.
Caption: Major metabolic pathways of tryptophan in vivo.
General Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the preclinical in vivo validation of a novel tryptophan analog.
References
A Comparative Guide to D,L-Azatryptophan Hydrate and Other Unnatural Tryptophan Analogs for Researchers and Drug Development Professionals
In the expanding field of protein engineering and drug discovery, the incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to introduce novel chemical functionalities, probe biological processes, and enhance therapeutic properties. Among the various classes of UAAs, tryptophan analogs are of particular interest due to the unique spectroscopic properties and biological significance of the native tryptophan residue. This guide provides a comprehensive benchmark of D,L-Azatryptophan hydrate (B1144303) against a selection of other prominent unnatural tryptophan analogs, with a focus on their physicochemical properties, biological performance, and experimental considerations.
Physicochemical and Performance Characteristics of Tryptophan Analogs
The choice of an unnatural amino acid for a specific application is dictated by its intrinsic properties and its compatibility with the cellular machinery. The following table summarizes key quantitative data for D,L-Azatryptophan hydrate and several fluorinated tryptophan analogs.
| Property | D,L-7-Azatryptophan Hydrate | 4-Fluorotryptophan (4FW) | 5-Fluorotryptophan (5FW) | 6-Fluorotryptophan (6FW) |
| Molecular Formula | C₁₀H₁₃N₃O₃ | C₁₁H₁₁FN₂O₂ | C₁₁H₁₁FN₂O₂ | C₁₁H₁₁FN₂O₂ |
| Molecular Weight ( g/mol ) | 223.23[1] | 222.22[2] | 222.22[3] | 222.2[4] |
| Solubility in Water | Soluble[1] | Sparingly soluble | 1.21 mg/mL[5] | Sparingly soluble[6]; 4.85 mg/mL (with sonication, heat, and pH adjustment)[7] |
| pKa (Strongest Acidic) | Not explicitly found | Not explicitly found | 2.12[5] | Not explicitly found |
| pKa (Strongest Basic) | Not explicitly found | Not explicitly found | 9.4[5] | Not explicitly found |
| Protein Incorporation Efficiency | Efficiently incorporated (~80% in some cases)[8][9][10] | ~75% replacement of L-tryptophan in E. coli[11] | 50-60% replacement of L-tryptophan in E. coli[11] | 50-60% replacement of L-tryptophan in E. coli[11] |
| Metabolic Stability | Generally stable for biosynthetic incorporation[8] | Suffers from rapid in vivo defluorination[12] | Suffers from rapid in vivo defluorination[12] | Suffers from rapid in vivo defluorination[12] |
| Key Features | Intrinsic fluorescence probe, alters protein stability[8] | Can affect enzyme activity, useful for ¹⁹F NMR[11] | Dual NMR and fluorescent probe, can report on local protein environment[13] | Can modulate protein structure and stability, affects aggregation[14] |
Tryptophan Metabolism and the Role of Analogs
Tryptophan is a precursor to several critical signaling molecules, primarily through the serotonin (B10506) and kynurenine (B1673888) pathways. The introduction of unnatural tryptophan analogs can modulate these pathways, offering opportunities for therapeutic intervention and for studying their intricate regulation.
Tryptophan Metabolic Pathways
This diagram illustrates the two primary metabolic routes of tryptophan. Tryptophan analogs can act as substrates or inhibitors of the key enzymes in these pathways, such as Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO), and Tryptophan Hydroxylase (TPH), thereby influencing the levels of neuroactive metabolites.
Experimental Protocols for Unnatural Amino Acid Incorporation
The successful incorporation of unnatural amino acids into proteins is a critical step for their application. The following is a generalized protocol for the in vivo incorporation of tryptophan analogs into a target protein expressed in Escherichia coli.
Protocol: In Vivo Incorporation of Tryptophan Analogs
Objective: To express a target protein with a tryptophan analog replacing the native tryptophan residues.
Materials:
-
E. coli expression strain (preferably a tryptophan auxotroph)
-
Expression plasmid containing the gene of interest under an inducible promoter
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with all canonical amino acids except tryptophan
-
Tryptophan analog (e.g., D,L-7-Azatryptophan hydrate, 4-Fluorotryptophan)
-
Inducing agent (e.g., IPTG)
-
Antibiotics corresponding to the expression plasmid
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain harboring the expression plasmid. Incubate overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with all amino acids except tryptophan and the appropriate antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Analog Addition:
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with M9 minimal medium lacking tryptophan to remove any residual tryptophan.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium (lacking tryptophan) supplemented with the desired concentration of the tryptophan analog (e.g., 0.2-1 mM).
-
Incubate for 30 minutes at 37°C with shaking to allow for the uptake of the analog.
-
Induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 0.1-1 mM).
-
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking to promote proper protein folding.
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
The cell pellet can be stored at -80°C or used immediately for protein purification according to standard protocols for the target protein.
-
-
Analysis of Incorporation: The efficiency of unnatural amino acid incorporation can be determined by mass spectrometry analysis of the purified protein.
Experimental Workflow for Comparative Analysis
Impact on Protein Structure and Function
The substitution of natural tryptophan with an analog can have a range of effects on the resulting protein, from minimal perturbations to significant alterations in structure, stability, and activity.
-
D,L-7-Azatryptophan: The introduction of a nitrogen atom into the indole (B1671886) ring alters its electronic properties. Incorporation of 7-azatryptophan (B1233867) has been shown to mildly reduce protein stability in some cases.[8] However, its distinct fluorescent properties make it a valuable intrinsic probe for studying protein folding and dynamics.[15]
-
Fluorotryptophans: The effects of fluorination are position-dependent.
-
4-Fluorotryptophan: Can significantly impact enzyme activity, in some cases leading to enhanced or reduced function depending on the protein context.[11]
-
5-Fluorotryptophan: Generally considered to cause minimal structural perturbation.[14] Its sensitivity to the local environment makes it an excellent probe for NMR and fluorescence studies.
-
6-Fluorotryptophan: Has been observed to modulate protein structure and stability, and in some instances, promote aggregation.[14]
-
7-Fluorotryptophan: Has demonstrated high in vivo stability compared to other fluorinated analogs, making it a promising candidate for in vivo imaging applications.[12][16]
-
Logical Framework for Selecting a Tryptophan Analog
The choice of a suitable tryptophan analog is a multi-faceted decision that depends on the specific research goals.
This guide provides a foundational comparison to aid researchers in selecting the most appropriate unnatural tryptophan analog for their studies. The provided data and protocols should serve as a valuable resource for designing and executing experiments aimed at leveraging the power of these unique chemical tools in protein science and drug development.
References
- 1. This compound | 7146-37-4 | FA18065 [biosynth.com]
- 2. 4-Fluorotryptophan | C11H11FN2O2 | CID 101198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-validation of experimental results obtained with D,L-Azatryptophan hydrate
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Results on D,L-Azatryptophan Hydrate (B1144303)
This guide provides a comprehensive comparison of D,L-Azatryptophan hydrate with native L-tryptophan, focusing on its impact on protein structure and function, and its potential as a modulator of key metabolic enzymes. Experimental data is presented to support these comparisons, along with detailed protocols for researchers to conduct their own validation studies.
Section 1: Comparative Performance Data
D,L-Azatryptophan, particularly its 7-aza isomer (7AW), is a tryptophan analog where a nitrogen atom replaces the carbon at the 7th position of the indole (B1671886) ring. This substitution imparts unique photophysical properties and can influence the stability and function of proteins into which it is incorporated.
Photophysical Properties: D,L-Azatryptophan vs. L-Tryptophan
The substitution of a carbon atom with nitrogen in the indole ring of tryptophan significantly alters its fluorescence properties. This makes 7-azatryptophan (B1233867) a valuable intrinsic probe for studying protein structure and dynamics. Below is a comparison of key photophysical parameters.
| Property | L-Tryptophan | D,L-7-Azatryptophan | Key Differences & Implications |
| Absorption Maximum (λabs) | ~280 nm | ~290 nm | The red-shift in absorption allows for selective excitation of 7-azatryptophan in the presence of native tryptophan residues. |
| Emission Maximum (λem) | ~348 nm (in water) | ~390-400 nm (in water) | A significant red-shift in emission provides a distinct signal for monitoring the local environment of the azatryptophan residue. |
| Quantum Yield (ΦF) | ~0.14 (in water)[1] | ~0.01 (in water)[1] | The lower quantum yield in aqueous environments makes its fluorescence highly sensitive to changes in the polarity of its surroundings. The quantum yield increases in more hydrophobic environments. |
| Fluorescence Lifetime | Non-single-exponential decay | Predominantly single-exponential decay | The simpler decay kinetics of 7-azatryptophan facilitate more straightforward analysis of fluorescence data. |
Impact on Protein Stability
The incorporation of D,L-Azatryptophan in place of tryptophan can affect the stability of a protein. This is a critical consideration when using it as a structural probe or when developing therapeutic proteins.
| Protein | Measurement | Result with L-Tryptophan | Result with 7-Azatryptophan | Impact of Substitution |
| Staphylococcal Nuclease | Guanidine-hydrochloride-induced unfolding | Two-state unfolding transition | Non-two-state unfolding transition | The substitution leads to a decrease in the apparent stability of the protein.[2] |
| Phage Lambda Lysozyme | Thermal and pH stability | Higher stability | Mildly reduced stability above pH 5; strongly decreased below pH 4. | The protonation of inaccessible 7-azatryptophan residues at lower pH significantly destabilizes the protein. |
Section 2: Experimental Protocols
Detailed methodologies are provided below for key experiments to enable researchers to validate and expand upon the presented data.
Biosynthetic Incorporation of D,L-Azatryptophan into Proteins
This protocol describes the in vivo incorporation of 7-azatryptophan into a target protein using an E. coli expression system.
Materials:
-
E. coli strain auxotrophic for tryptophan (e.g., ATCC 23803).
-
Expression plasmid containing the gene of interest.
-
Luria-Bertani (LB) medium.
-
D,L-7-Azatryptophan hydrate solution (e.g., 100 mM stock).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M stock).
-
Centrifuge and cell lysis equipment.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Procedure:
-
Transform the tryptophan-auxotrophic E. coli strain with the expression plasmid.
-
Inoculate a starter culture in LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
To induce protein expression, add D,L-7-Azatryptophan hydrate to a final concentration of 1 mM.
-
Add IPTG to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to promote proper protein folding.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lyse the cells using a suitable method (e.g., sonication or high-pressure homogenization).
-
Purify the protein containing 7-azatryptophan using an appropriate chromatography method.
Fluorescence Spectroscopy of 7-Azatryptophan-labeled Proteins
This protocol outlines the general steps for acquiring fluorescence spectra of proteins containing 7-azatryptophan.
Materials:
-
Purified protein labeled with 7-azatryptophan.
-
Appropriate buffer for the protein.
-
Fluorometer.
-
Quartz cuvette.
Procedure:
-
Prepare a solution of the purified protein in the desired buffer. The concentration will depend on the instrument and the protein's quantum yield, but a starting point is typically in the low micromolar range.
-
Transfer the protein solution to a quartz cuvette.
-
Set the excitation wavelength to a value where 7-azatryptophan absorbs and native tryptophan does not, if present (e.g., 310 nm).
-
Record the emission spectrum over a suitable wavelength range (e.g., 330-500 nm).
-
Analyze the emission spectrum to determine the wavelength of maximum emission (λem) and the fluorescence intensity. Changes in these parameters can indicate alterations in the local environment of the 7-azatryptophan residue.
Tryptophan Hydroxylase (TPH1) Inhibition Assay
This protocol provides a method to screen for inhibitors of TPH1, a key enzyme in the serotonin (B10506) pathway. This compound can be tested as a potential inhibitor using this assay.
Materials:
-
Recombinant human TPH1 enzyme.
-
TPH1 reaction buffer (e.g., 40 mM HEPES, pH 7.0, 200 mM ammonium (B1175870) sulfate, 10 µM iron ammonium sulfate, 0.1 mg/mL BSA, 25 µg/mL catalase, 0.04% CHAPS).
-
L-tryptophan solution.
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) solution.
-
This compound and other test compounds.
-
Quenching solution (e.g., acetic acid in ethanol).
-
HPLC system with a fluorescence detector.
Procedure:
-
Prepare a reaction mixture containing the TPH1 enzyme in the reaction buffer.
-
Add the test compound (this compound) at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan and BH₄.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of the product, 5-hydroxytryptophan (B29612) (5-HTP), using HPLC with fluorescence detection.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against IDO1, a critical enzyme in the kynurenine (B1673888) pathway.
Materials:
-
Recombinant human IDO1 enzyme.
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).
-
L-tryptophan solution.
-
Ascorbic acid solution.
-
Methylene (B1212753) blue solution.
-
Catalase solution.
-
This compound and other test compounds.
-
Trichloroacetic acid (TCA) solution.
-
HPLC system with a UV detector.
Procedure:
-
Prepare the assay mixture containing IDO1 enzyme, ascorbic acid, methylene blue, and catalase in the assay buffer.
-
Add the test compound (this compound) at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the concentration of kynurenine using HPLC with UV detection at 321 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Section 3: Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key biological pathways and experimental procedures.
Tryptophan Metabolism Pathways
Caption: Major metabolic pathways of Tryptophan.
Experimental Workflow for Protein Incorporation and Analysis
Caption: Workflow for 7-Azatryptophan incorporation and analysis.
Enzyme Inhibition Assay Workflow
Caption: General workflow for enzyme inhibition assays.
References
The Unambiguous Signal: Advantages of 7-Azatryptophan's Single-Exponential Fluorescence Decay
In the intricate world of molecular research and drug development, precision is paramount. The ability to unambiguously interpret signals from fluorescent probes can be the difference between a breakthrough and a bottleneck. 7-Azatryptophan (B1233867) (7-azaTrp), a fluorescent analog of the natural amino acid tryptophan, offers a distinct advantage in this regard: its fluorescence decay follows a single-exponential pattern in aqueous solutions. This characteristic simplifies data analysis and provides a clearer window into molecular environments compared to the complex, multi-exponential decay of native tryptophan.
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is critical. This guide provides an objective comparison of 7-azatryptophan's performance against other tryptophan analogs, supported by experimental data and detailed protocols. The core of 7-azaTrp's superiority lies in its well-behaved photophysics, making it a powerful tool for studying protein structure, dynamics, and interactions.
The Advantage of Simplicity: Single vs. Multi-Exponential Decay
The fluorescence lifetime of a molecule is the average time it spends in the excited state after absorbing light. This lifetime is highly sensitive to the molecule's local environment. A single-exponential decay indicates that the fluorescent probe exists in a single, uniform environment. In contrast, a multi-exponential decay suggests the probe is in multiple different conformations or environments, each with its own decay rate.
The natural amino acid tryptophan, the most widely used intrinsic optical probe, unfortunately, exhibits non-exponential fluorescence decay in water.[1][2][3][4][5] This complexity arises from processes like charge transfer to its side chain, which complicates the interpretation of fluorescence lifetime data. 7-Azatryptophan, however, circumvents this issue. Its fluorescence decay is single-exponential over a broad pH range (pH 4 to 10), with a consistent lifetime of approximately 780 picoseconds in water at 20°C.[2] This predictability is a significant advantage, as it provides a stable baseline for detecting changes in protein conformation or binding events.
The key benefits of 7-azatryptophan's single-exponential decay include:
-
Simplified Data Analysis: Fitting fluorescence decay data to a single exponential model is more straightforward and less prone to errors than fitting to a multi-exponential model, which requires more parameters and can be ambiguous.[6][7]
-
Unambiguous Interpretation: Changes in the fluorescence lifetime of 7-azaTrp can be more directly attributed to changes in the protein's local environment, such as ligand binding or conformational shifts. With multi-exponential decays, it can be challenging to discern whether a change in the average lifetime is due to a shift in the populations of different states or a change in the lifetimes of those states.
-
Enhanced Sensitivity: The greater sensitivity of 7-azatryptophan's fluorescence to solvent exposure makes it a powerful tool for probing protein folding and ligand binding.[8]
Comparative Performance of Tryptophan Analogs
The choice of a fluorescent probe often involves trade-offs between factors like quantum yield, lifetime, and spectral properties. The following table summarizes key quantitative data for 7-azatryptophan in comparison to tryptophan and another common analog, 5-hydroxytryptophan.
| Property | 7-Azatryptophan | Tryptophan | 5-Hydroxytryptophan |
| Fluorescence Decay | Single-exponential (in water, pH 4-10)[2] | Multi-exponential (in water)[1][2][3][4][5] | - |
| Fluorescence Lifetime (τ) | ~780 ps (in water, neutral pH)[2][9] | Complex decay, multiple components | ~1.3 ns (in NATA mixture)[2] |
| Absorption Max (λabs) | Red-shifted by ~10 nm vs. Tryptophan[9][10] | ~280 nm | - |
| Emission Max (λem) | Red-shifted by ~46 nm vs. Tryptophan[1][9][10] | ~350 nm | - |
| Quantum Yield | Increases in non-polar environments[10] | 0.13 (in water) | - |
Visualizing the Concepts
To better understand the principles and applications discussed, the following diagrams illustrate the key concepts.
Caption: Single vs. Multi-Exponential Decay.
Caption: Time-Resolved Fluorescence Workflow.
Caption: Probing Protein Interactions with 7-azaTrp.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
The measurement of fluorescence lifetimes is typically performed using a technique called Time-Correlated Single Photon Counting (TCSPC). This method offers high sensitivity and temporal resolution, making it ideal for probing the fast decay processes of fluorescent molecules.
Objective: To measure the fluorescence lifetime of a protein containing 7-azatryptophan.
Materials and Equipment:
-
Pulsed light source (e.g., picosecond laser or light-emitting diode) with a high repetition rate. The excitation wavelength should be selected to efficiently excite 7-azatryptophan (e.g., ~290 nm).
-
Sample holder with a quartz cuvette.
-
Emission monochromator or bandpass filter to selectively collect the fluorescence emission of 7-azatryptophan.
-
High-speed, single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).[11][12]
-
TCSPC electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).[11]
-
Data acquisition and analysis software.
Methodology:
-
Sample Preparation: Prepare a solution of the protein of interest containing the incorporated 7-azatryptophan in a suitable buffer. The concentration should be adjusted to minimize inner filter effects. A control sample (buffer only) should also be prepared to measure the instrument response function (IRF).
-
Instrument Response Function (IRF) Measurement:
-
Fill the cuvette with the buffer solution or a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the temporal profile of the excitation pulse as measured by the detection system. This is crucial for accurate deconvolution of the fluorescence decay data.
-
-
Fluorescence Decay Measurement:
-
Replace the control sample with the protein sample.
-
Set the excitation wavelength to optimally excite 7-azatryptophan and the emission wavelength to its fluorescence maximum.
-
The pulsed light source excites the sample. A small fraction of the light from the source is directed to a photodiode to generate a "start" signal for the TCSPC electronics.[11]
-
The sample emits fluorescence, and single photons are detected by the high-speed detector, generating a "stop" signal.
-
The TCSPC electronics measure the time delay between the "start" and "stop" signals for a large number of excitation-emission events.
-
A histogram of these time delays is constructed, representing the fluorescence decay profile of the sample.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to remove the contribution of the IRF from the measured decay.
-
Fit the resulting decay curve to a single-exponential model: I(t) = A * exp(-t/τ), where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.
-
The goodness of the fit should be evaluated using statistical parameters such as chi-squared.
-
Conclusion
The single-exponential fluorescence decay of 7-azatryptophan provides a significant advantage for researchers in various fields. Its "well-behaved" nature simplifies experimental design and data interpretation, offering a more precise and reliable tool for investigating molecular interactions and dynamics.[9] By replacing native tryptophan with 7-azatryptophan, scientists can leverage this unique property to gain clearer insights into complex biological systems, ultimately accelerating research and development efforts. Its utility in studying protein folding, ligand binding, and protein-protein interactions makes it an invaluable probe in the molecular sciences.[8][10]
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. Fast and Robust Single-Exponential Decay Recovery From Noisy Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fluorescence laboratory. - Fluorescence intensity decay models [fluortools.com]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to the Structural Impact of D,L-Azatryptophan Hydrate Incorporation in Proteins
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe and engineer protein structure and function. D,L-Azatryptophan hydrate (B1144303) is a tryptophan analog that can be incorporated into proteins, offering unique spectroscopic properties and the potential to modulate protein stability and interactions. This guide provides a comparative analysis of the structural impact of incorporating this analog, supported by experimental data and detailed protocols.
Introduction to Azatryptophan
Azatryptophan is an analog of the canonical amino acid tryptophan where a nitrogen atom replaces a carbon atom in the indole (B1671886) ring. The most commonly studied isomer is 7-azatryptophan (B1233867) (7AW), which is isosteric to tryptophan. The incorporation of azatryptophan, particularly 7AW, has been shown to be a valuable tool in protein science, primarily due to its distinct photophysical properties that make it an effective intrinsic fluorescent probe. While much of the research has focused on the L-enantiomer of azatryptophan, the commercially available D,L-azatryptophan hydrate provides a starting point for these studies, often requiring chiral resolution to isolate the desired L-azatryptophan for biological incorporation.
Structural and Functional Consequences of Azatryptophan Incorporation
The incorporation of azatryptophan into a protein can lead to subtle but significant changes in its structural and functional properties. These alterations are primarily due to the differences in the electronic and hydrogen-bonding properties of the azaindole ring compared to the indole ring of tryptophan.
Impact on Protein Structure
High-resolution structural data on proteins containing D,L-azatryptophan is limited. However, studies on proteins with incorporated L-7-azatryptophan provide significant insights.
-
Secondary Structure: Circular dichroism (CD) spectroscopy of proteins containing 7-azatryptophan generally shows spectra that are very similar to the wild-type protein, indicating that the overall secondary structure (alpha-helices and beta-sheets) is not significantly perturbed.[1]
-
Tertiary Structure: While the global fold is often maintained, localized changes can occur. Guanidine-hydrochloride-induced unfolding studies have shown that the incorporation of 7-azatryptophan can decrease the overall stability of a protein compared to its tryptophan-containing counterpart.[1] In some cases, this can lead to a non-two-state unfolding transition, suggesting a more complex unfolding pathway.[1]
-
Local Environment: The substitution of a C-H group in the indole ring with a more electronegative nitrogen atom alters the electronic distribution and hydrogen bonding potential of the side chain. This can lead to changes in local non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for protein structure and ligand binding.
Functional Implications
The functional consequences of azatryptophan incorporation are context-dependent and relate to the role of the original tryptophan residue.
-
Enzyme Activity: If the substituted tryptophan is not directly involved in the active site, the enzymatic activity is often minimally affected.[2] This makes azatryptophan a useful probe for studying conformational changes without abolishing function.
-
Protein-Ligand Interactions: The altered electronic properties of the azaindole ring can modulate binding affinities for ligands and other proteins. For instance, the replacement of tryptophan with 7-azatryptophan has been shown to reduce the affinity for thrombin in a hirudin analog, likely due to the lower hydrophobicity of 7-azatryptophan.[3]
Comparative Data: Azatryptophan vs. Other Tryptophan Analogs
The choice of a tryptophan analog for incorporation depends on the specific research question. The following table summarizes the key properties and impacts of azatryptophan in comparison to other commonly used tryptophan analogs.
| Tryptophan Analog | Key Structural/Functional Impact | Primary Application |
| 7-Azatryptophan | Minimal perturbation to secondary structure; can decrease protein stability. Alters electronic properties and hydrogen bonding potential. | Intrinsic fluorescent probe for conformational changes, protein folding, and protein-protein interactions.[1][3] |
| 5-Hydroxytryptophan | Can be incorporated with high efficiency and often has minimal impact on structure and stability.[1] | Spectroscopic probe for protein-DNA and protein-protein complexes.[1] |
| Fluorinated Tryptophans (e.g., 5-Fluorotryptophan) | Generally cause minimal structural perturbation. The progressive fluorination can modulate the electrostatic potential of the indole ring. | Probing π-interactions (π-π, cation-π, CH-π) and for 19F NMR studies of protein structure and dynamics. |
| Methylated Tryptophans (e.g., 5-Methyltryptophan) | Increases the electron density of the indole π system, which can enhance cation-π interactions. | Studying the role of π-electron density in ligand binding and protein stability. |
Experimental Protocols
Protocol 1: Resolution of D,L-Azatryptophan Racemate
Since biological systems almost exclusively utilize L-amino acids, the first step in using this compound is the resolution of the racemic mixture.
1. Acetylation of D,L-Azatryptophan:
- Dissolve D,L-azatryptophan in neat acetic acid.
- Add acetic anhydride (B1165640) under vigorous stirring at room temperature.
- Monitor the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC) until completion.
- The product, Nα-acetyl-D,L-azatryptophan, can be purified by preparative RP-HPLC.[3]
2. Enantioselective Hydrolysis:
- The purified Nα-acetyl-D,L-azatryptophan is subjected to enantioselective deacylation using an immobilized acylase I from Aspergillus oryzae.[3]
- This enzyme specifically hydrolyzes the acetyl group from the L-enantiomer, yielding L-azatryptophan and leaving Nα-acetyl-D-azatryptophan unreacted.[3]
3. Purification of L-Azatryptophan:
- The resulting mixture is separated by preparative RP-HPLC to isolate pure L-azatryptophan.[3]
- The enantiomeric purity of the final L-azatryptophan should be confirmed by chiral chromatography.[3]
Protocol 2: Site-Specific Incorporation of L-Azatryptophan into Proteins
The most common method for site-specific incorporation of unnatural amino acids is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).
1. Plasmid Preparation:
- A plasmid encoding the protein of interest with a UAG (amber) stop codon at the desired incorporation site is required.
- A second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNA CUA) specific for the unnatural amino acid is also needed. For azatryptophan, an evolved tryptophanyl-tRNA synthetase is often used.
2. Transformation and Expression:
- Co-transform a suitable E. coli expression strain (e.g., a tryptophan auxotroph) with both the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
- Grow the cells in a minimal medium containing all essential amino acids except tryptophan.
- Induce protein expression and supplement the medium with L-azatryptophan. The orthogonal aaRS will charge the tRNA CUA with L-azatryptophan, which will then be incorporated at the UAG codon by the ribosome.
3. Protein Purification and Verification:
- Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Verify the incorporation of L-azatryptophan by mass spectrometry. The mass of the modified protein will be different from the wild-type protein.
Visualizing the Workflow and Structural Impact
Experimental Workflow for Azatryptophan Incorporation
Caption: Workflow for the preparation and analysis of proteins containing L-azatryptophan.
Potential Impact on Local Protein Structure
Caption: Comparison of tryptophan and 7-azatryptophan side chains and their potential impact on local protein interactions.
Conclusion
The incorporation of this compound, following chiral resolution to its L-enantiomer, presents a valuable method for protein engineering and analysis. While it generally preserves the overall protein fold, it can subtly alter protein stability and function by modifying local non-covalent interactions. Its unique spectroscopic properties make it an excellent probe for studying protein dynamics and interactions. The choice to use azatryptophan over other tryptophan analogs will depend on the specific experimental goals, with azatryptophan being particularly well-suited for fluorescence-based studies of conformational changes. Careful characterization of the resulting protein is essential to understand the specific structural and functional consequences of the substitution.
References
Assessing the Biocompatibility of D,L-Azatryptophan Hydrate: A Comparative Guide
For researchers and drug development professionals exploring the integration of non-canonical amino acids into novel therapeutic modalities, a thorough assessment of biocompatibility is paramount. This guide provides a comparative framework for evaluating D,L-Azatryptophan hydrate (B1144303), a synthetic analog of tryptophan. Due to a notable lack of specific quantitative biocompatibility data for D,L-Azatryptophan hydrate in publicly available literature, this document focuses on establishing a robust investigational framework. It details the essential experimental protocols required to generate the necessary data and compares the expected outcomes with the known biocompatibility profile of the natural amino acid, L-tryptophan, and other tryptophan analogs where data is available.
Comparative Biocompatibility Profile
The following table summarizes the key biocompatibility parameters that must be assessed for this compound. For comparative purposes, data for L-tryptophan is included as a baseline. The entries for this compound and its isomers are largely designated as "Data not available" to highlight the existing knowledge gap and underscore the necessity of performing the detailed experimental protocols outlined in this guide.
| Parameter | This compound | L-Tryptophan | Other Tryptophan Analogs |
| In Vitro Cytotoxicity (IC50) | Data not available. PubChem lists it as harmful if swallowed, in contact with skin, or inhaled[1]. | Generally low cytotoxicity; high concentrations (500-1000 µM) can reduce cell viability in certain cell lines[2]. | Varies significantly. Some synthetic analogs show potent cytotoxicity against cancer cell lines, while others like 4-AzaTrp and 5-AzaTrp are considered highly biocompatible for protein incorporation in bacteria[1][3]. |
| Apoptosis Induction | Data not available. | High doses may be associated with tissue damage, but it is not typically considered a potent inducer of apoptosis at physiological concentrations. | Certain tryptophan pyrolysis products (Trp-P-1, Trp-P-2) are known to induce apoptosis[4]. |
| Inflammatory Response | Data not available. | Can modulate inflammatory responses, with its metabolites playing complex roles in immunity[2]. | Tryptophan metabolism and its analogs are a key area of research in inflammation and immunotherapy[5][6]. |
| In Vivo Toxicity (Rodent Model) | Data not available. | The no-observed-adverse-effect level (NOAEL) in a 13-week rat study was determined to be 1.25% in the diet for males and 2.5% for females[7]. | Varies. For example, 1-methyl-D-tryptophan showed little toxicity in rats and dogs when administered orally[8]. |
Experimental Protocols
To address the data gaps for this compound, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which this compound inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the intended application) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases 3 and 7, key markers of apoptosis.
Methodology:
-
Cell Treatment: Plate and treat cells with varying concentrations of this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.
Inflammatory Response Assessment: TNF-α ELISA
This assay measures the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from immune cells in response to the test compound.
Methodology:
-
Cell Culture: Culture immune cells, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), in a 24-well plate.
-
Treatment: Treat the cells with different concentrations of this compound. Include a positive control (e.g., lipopolysaccharide, LPS) and an untreated negative control.
-
Supernatant Collection: After 24 hours of incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard dilution series of recombinant TNF-α to the plate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again and add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for assessing apoptosis via caspase-3/7 activity.
Caption: Tryptophan metabolism's role in immune modulation.
References
- 1. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan pyrolysis products, Trp-P-1 and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan toxicity--time and dose response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan Side-Chain Oxidase (TSO) Degrades L-Tryptophan, a Possible New Cancer Therapy [scivisionpub.com]
- 8. researchgate.net [researchgate.net]
D,L-Azatryptophan Hydrate: A Minimally Perturbing Alternative to Extrinsic Fluorescent Labels for Probing Biomolecular Worlds
For researchers, scientists, and drug development professionals seeking to illuminate the intricate dance of proteins and other biomolecules, the choice of a fluorescent probe is paramount. While extrinsic fluorescent labels have long been the workhorses of cellular imaging and biochemical assays, their bulky nature can perturb the very processes they are meant to observe. Enter D,L-Azatryptophan hydrate (B1144303), a fluorescent amino acid analogue that offers a more subtle, intrinsic approach to labeling. This guide provides an objective comparison of D,L-Azatryptophan hydrate, primarily focusing on the well-studied 7-Azatryptophan (B1233867) (7-AW), with common extrinsic fluorescent labels, supported by experimental data and detailed protocols to inform your selection of the optimal fluorescent tool.
At a Glance: Intrinsic vs. Extrinsic Fluorescent Probes
The fundamental difference between this compound and extrinsic labels lies in their method of incorporation and their relationship with the target protein. D,L-Azatryptophan, as an analogue of the natural amino acid tryptophan, can be biosynthetically incorporated into the protein's primary structure. This results in an "intrinsic" probe that is a seamless part of the protein. In contrast, "extrinsic" labels are synthetic fluorophores that are chemically conjugated to the protein surface, often via reactive groups on amino acid side chains like lysines or cysteines. This distinction has significant implications for the size, potential for perturbation, and the type of information that can be gleaned from fluorescence experiments.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent probe is dictated by its photophysical properties. The following tables summarize key parameters for 7-Azatryptophan and a selection of commonly used extrinsic fluorescent dyes. It is important to note that the properties of 7-Azatryptophan are highly sensitive to its local environment, a feature that can be exploited to probe changes in protein conformation and binding.
| Property | 7-Azatryptophan | Fluorescein | Rhodamine B | Cyanine3 (Cy3) | Cyanine5 (Cy5) |
| Excitation Max (λex, nm) | ~290 - 310[1] | ~494 | ~555 | ~550 | ~649 |
| Emission Max (λem, nm) | ~350 - 520 (highly solvent dependent)[2] | ~518 | ~580 | ~570 | ~670 |
| Quantum Yield (Φ) | 0.01 (in water) to 0.55 (in less polar environments)[1][2] | ~0.93 | ~0.31 | ~0.15 | ~0.28 |
| Fluorescence Lifetime (τ, ns) | ~0.8 - 21 (solvent and methylation dependent)[1][3] | ~4.0 | ~1.7 | ~0.2 | ~1.0 |
| Molecular Weight (Da) | ~205 | ~332 (acid form) | ~443 (acid form) | ~445 (NHS ester) | ~532 (NHS ester) |
| Photostability | Moderate, subject to quenching[4] | Moderate to Low | High | High | High |
Table 1: Comparison of Photophysical Properties. Note that the values for extrinsic dyes can vary depending on the specific derivative and conjugation site. The quantum yield and lifetime of 7-Azatryptophan are particularly noteworthy for their variability, which provides a sensitive readout of the local environment.
Delving Deeper: The Pros and Cons
This compound (7-Azatryptophan)
Advantages:
-
Minimally Perturbing: As an amino acid analogue, 7-AW is significantly smaller than typical extrinsic fluorophores, reducing the likelihood of altering the protein's structure, function, or interactions.[5]
-
Site-Specific Incorporation: Through genetic code expansion techniques, 7-AW can be incorporated at specific sites within a protein, offering precise control over the location of the fluorescent probe.[6]
-
Environmentally Sensitive: The fluorescence of 7-AW is highly sensitive to the polarity of its local environment.[2] This makes it an excellent probe for detecting conformational changes, ligand binding, and protein folding.[7][8]
-
FRET Donor/Acceptor: 7-AW can participate in Förster Resonance Energy Transfer (FRET) experiments, serving as either a donor or an acceptor to other probes, enabling distance measurements within and between proteins.[9]
Disadvantages:
-
Lower Quantum Yield in Aqueous Environments: The fluorescence of 7-AW is significantly quenched in water, which can be a limitation for some applications.[4]
-
Requires Genetic Manipulation: Incorporation of 7-AW into proteins necessitates molecular biology techniques to introduce the non-canonical amino acid, which can be more complex than chemical labeling.
-
Potential for Altered Protein Stability: While generally considered minimally perturbing, the incorporation of 7-AW can, in some cases, slightly reduce protein stability.[7][10]
Extrinsic Fluorescent Labels
Advantages:
-
High Brightness and Photostability: Many extrinsic dyes exhibit high quantum yields and are engineered for enhanced photostability, making them ideal for demanding imaging applications.[11]
-
Wide Range of Colors: A vast palette of extrinsic fluorophores is commercially available, covering the entire visible spectrum and beyond, which is advantageous for multiplexed imaging.
-
Straightforward Labeling Chemistry: Established and reliable chemical conjugation methods, such as NHS-ester and maleimide (B117702) chemistry, make labeling relatively straightforward.
Disadvantages:
-
Potential for Perturbation: The larger size and often hydrophobic nature of extrinsic labels can interfere with protein function, binding interactions, and conformational dynamics.[12][13]
-
Less Specific Labeling: While site-specific labeling is possible through engineered cysteines, traditional methods targeting lysines can result in heterogeneous labeling at multiple sites.
-
Linker Effects: The chemical linker used to attach the dye to the protein can introduce its own flexibility and potential for interactions, complicating the interpretation of fluorescence data.
Experimental Protocols
To provide a practical guide, detailed methodologies for incorporating 7-Azatryptophan and for labeling with common extrinsic fluorophores are provided below.
Protocol 1: Site-Specific Incorporation of 7-Azatryptophan in E. coli
This protocol outlines the general steps for the site-specific incorporation of 7-AW into a target protein using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) stop codon at the desired labeling site.
-
Plasmid encoding an orthogonal 7-AW-specific aminoacyl-tRNA synthetase and its cognate tRNA.
-
This compound
-
Standard cell culture media and antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the two plasmids.
-
Starter Culture: Inoculate a small volume of appropriate growth medium with a single colony and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of minimal medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[6]
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to promote proper protein folding.[6]
-
Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the 7-AW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[14]
Protocol 2: Extrinsic Labeling of Proteins using NHS-Ester Dyes
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[15]
-
Prepare Dye Solution: Dissolve the NHS-ester dye in a small volume of DMF or DMSO to create a stock solution.[9]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently stirring.[9] Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[15]
Protocol 3: Extrinsic Labeling of Proteins using Maleimide Dyes
This protocol is for labeling cysteine residues on a protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Purified protein containing a free cysteine residue in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
Maleimide fluorescent dye.
-
Anhydrous DMF or DMSO.
-
Reducing agent (e.g., TCEP) if the cysteine is in a disulfide bond.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare Protein Solution: Ensure the protein is in a degassed buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare Dye Solution: Dissolve the maleimide dye in DMF or DMSO to create a stock solution.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.[7] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Remove the unreacted dye by size-exclusion chromatography.[5]
Visualizing the Concepts
To better illustrate the workflows and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or an extrinsic fluorescent label is not a matter of one being definitively superior to the other, but rather a choice dictated by the specific experimental question and the system under investigation.
This compound is the preferred choice when:
-
Minimizing perturbation to the protein's native structure and function is critical.
-
Site-specific labeling is required to probe a particular region of the protein.
-
The experiment aims to detect subtle conformational changes or ligand binding events through changes in the local environment of the probe.
Extrinsic fluorescent labels are more suitable when:
-
High brightness and photostability are paramount for high-resolution or long-term imaging.
-
A wide range of fluorescent colors is needed for multicolor experiments.
-
Genetic manipulation of the protein is not feasible or desirable.
For researchers in drug development, the ability of 7-Azatryptophan to report on ligand binding and subsequent conformational changes in a minimally invasive manner makes it a powerful tool for screening and characterizing drug candidates. By providing a more faithful representation of the molecular events, it can lead to more reliable and translatable data. As the toolbox of fluorescent probes continues to expand, a thorough understanding of the strengths and weaknesses of each approach will empower scientists to select the optimal method to illuminate the complex and dynamic world of biomolecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring protein conformational changes by FRET/LRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edinst.com [edinst.com]
- 15. DSpace [dr.lib.iastate.edu]
Unveiling Protein Dynamics: A Comparative Guide to D,L-Azatryptophan Hydrate as a Fluorescent Probe
For researchers, scientists, and drug development professionals seeking to elucidate the intricate conformational changes in proteins, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of D,L-Azatryptophan hydrate (B1144303) and its analogs with other commonly used fluorescent probes, supported by experimental data and detailed protocols. By understanding the distinct advantages of azatryptophan, researchers can enhance the precision and clarity of their investigations into protein structure and function.
D,L-Azatryptophan hydrate, a structural analog of the natural amino acid tryptophan, offers a unique set of photophysical properties that make it an invaluable tool for monitoring protein dynamics. Its key advantage lies in its altered electronic structure, which results in distinct spectral characteristics compared to endogenous fluorophores. This allows for the selective excitation and monitoring of the azatryptophan probe, even within proteins containing multiple native tryptophan residues. This guide will delve into the quantitative comparison of its performance, provide detailed experimental workflows, and illustrate the underlying principles through clear visualizations.
Probing the Proteome: A Quantitative Comparison of Fluorescent Amino Acids
The selection of a fluorescent probe is a critical decision in experimental design. The ideal probe should be minimally perturbative to the protein's structure and function while offering a robust and sensitive signal that reports on its local environment. The following tables summarize the key photophysical properties of various azatryptophan isomers and other tryptophan analogs in comparison to the naturally occurring L-tryptophan.
Table 1: Photophysical Properties of Tryptophan and its Analogs
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Key Characteristics & Citations |
| L-Tryptophan | ~280 | ~350 | ~70 | 0.13-0.15 (in water) | Multi-exponential | Natural amino acid; fluorescence is highly sensitive to the local environment but can be complex to interpret in multi-tryptophan proteins.[1][2][3] |
| 7-Azatryptophan (B1233867) | ~290-310 | ~360-402 | ~70-92 | 0.01 (in water) - 0.25 (in acetonitrile) | Single-exponential (~0.8 ns in water) | Red-shifted absorption and emission compared to tryptophan, allowing for selective excitation. Its single-exponential decay simplifies lifetime analysis.[4][5][6][7] |
| 4-Azatryptophan | ~288 | ~423 | ~135 | Lower than Tryptophan | - | Exhibits a significant Stokes shift, which is advantageous for minimizing self-absorption and background fluorescence.[8][9][10] |
| 5-Azatryptophan | ~266 | ~360 | ~94 | - | - | Offers a red-shifted emission compared to tryptophan.[8][9] |
| 5-Hydroxytryptophan | ~275-320 | ~330-340 | ~55-65 | - | - | Its absorbance at longer wavelengths allows for selective excitation in the presence of tryptophan.[4][11] |
| 4-Cyanotryptophan | ~325 | ~420 | ~95 | 0.8-0.9 | 13.7 | Possesses a large quantum yield and a long fluorescence lifetime, making it a very bright probe.[12] |
Note: Photophysical properties can vary depending on the solvent and the local environment within the protein.
Experimental Protocols: Incorporating and Imaging Azatryptophan
The successful use of azatryptophan as a site-specific probe relies on its effective incorporation into the protein of interest and the subsequent measurement of its fluorescence. The following are detailed methodologies for these key experiments.
Site-Specific Incorporation of Azatryptophan in E. coli
This protocol outlines the general steps for the in vivo incorporation of 7-azatryptophan using an orthogonal aminoacyl-tRNA synthetase/tRNA system.
-
Plasmid Preparation:
-
Obtain or construct a plasmid encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Utilize a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are specific for azatryptophan.
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.
-
-
Cell Culture and Induction:
-
Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8 at 37°C.
-
Supplement the medium with this compound to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to promote proper protein folding.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein containing the incorporated azatryptophan using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Fluorescence Spectroscopy of Azatryptophan-Labeled Proteins
This protocol describes the general procedure for acquiring fluorescence spectra to monitor protein conformational changes.
-
Sample Preparation:
-
Prepare a solution of the purified protein in a suitable buffer. The concentration should be in the low micromolar range to avoid inner filter effects.
-
Prepare control samples, including the wild-type protein (without azatryptophan) and the buffer alone.
-
-
Instrument Setup:
-
Use a fluorometer with a thermostatted cuvette holder to maintain a constant temperature.
-
Set the excitation wavelength to selectively excite the azatryptophan probe (e.g., 310 nm for 7-azatryptophan). This minimizes the excitation of native tryptophan residues.[4]
-
Set the emission wavelength range to capture the full emission spectrum of the probe (e.g., 330-500 nm).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the azatryptophan-labeled protein.
-
Induce a conformational change in the protein (e.g., by adding a ligand, changing pH, or altering temperature).
-
Record the fluorescence emission spectrum after the conformational change has occurred.
-
-
Data Analysis:
-
Compare the emission spectra before and after the conformational change.
-
Analyze changes in fluorescence intensity, the wavelength of maximum emission (λmax), and the fluorescence lifetime. A blue shift (shift to shorter wavelengths) in the emission maximum typically indicates that the probe has moved to a more hydrophobic environment, while a red shift (shift to longer wavelengths) suggests exposure to a more polar or aqueous environment.
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying concepts, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for studying protein conformational changes.
Caption: Principle of fluorescence change correlation with protein conformation.
References
- 1. Excited-state locked amino analogues of the green fluorescent protein chromophore with a giant Stokes shift - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitat" by Nadia Abbass, Luis A. Ortiz-Rodríguez et al. [commons.case.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Proteins at Site-Specifically Incorporated 5-Hydroxytryptophan Residues Using a Chemoselective Rapid Azo-Coupling Reaction | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
D,L-Azatryptophan Hydrate in Published Research: A Comparative Guide
D,L-Azatryptophan hydrate (B1144303), and more specifically its L-isomer, 7-azatryptophan (B1233867) (7-AW), has emerged as a valuable tool for researchers in biochemistry and drug development. Its intrinsic fluorescence and structural similarity to the natural amino acid tryptophan allow it to serve as a powerful probe for investigating protein structure, dynamics, and interactions. This guide provides a comparative analysis of D,L-Azatryptophan hydrate's performance against its natural counterpart, L-tryptophan, and other fluorescent analogs, supported by experimental data from published research.
Performance Comparison: Photophysical and Biophysical Properties
The primary application of 7-azatryptophan in research is as a fluorescent substitute for tryptophan. Its unique spectral properties, which are sensitive to the local environment, provide insights into protein conformation and binding events.
Photophysical Characteristics
The substitution of a carbon atom with nitrogen in the indole (B1671886) ring of tryptophan results in significant alterations to its fluorescent properties. These changes are advantageous for many experimental designs, allowing for selective excitation and monitoring of the azatryptophan probe without interference from native tryptophans.
| Property | L-Tryptophan (Trp) | 7-Azatryptophan (7-AW) | 4-Azatryptophan (4-AW) | Reference |
| Absorption Maximum (λabs) | ~280 nm | Red-shifted by ~10 nm vs. Trp | Not specified | [1] |
| Emission Maximum (λem) | ~350 nm | Red-shifted by ~46 nm vs. Trp | 418 nm | [1][2] |
| Stokes Shift | ~70 nm | Larger than Trp | ~130 nm | [2] |
| Quantum Yield (Φ) | Varies with environment | Varies with environment; 0.01 in aqueous solution, 0.25 in acetonitrile | Higher than 7-AW in aqueous buffers | [1][2] |
| Fluorescence Lifetime | Non-exponential decay | Single exponential decay in water | Not specified | [3][4] |
Impact on Protein Structure and Function
A critical consideration when using amino acid analogs is their potential to perturb the native structure and function of the protein under investigation. Studies have shown that the substitution of tryptophan with 7-azatryptophan is generally well-tolerated, with minimal structural disruption. However, functional impacts can vary depending on the specific protein and the role of the substituted tryptophan residue.
In a study involving an analog of the N-terminal domain of hirudin, a potent thrombin inhibitor, the replacement of a key tyrosine residue with 7-azatryptophan (Y3AW) was compared to a tryptophan-containing analog (Y3W). The results indicated that the 7-AW substitution led to a 10-fold reduction in affinity for thrombin, which was attributed to the lower hydrophobicity of 7-azatryptophan compared to tryptophan.[1]
| Analog | Thrombin Binding Affinity (Kd) | Relative Affinity | Reference |
| Hirudin with Trp (Y3W) | Not specified | 1 (Reference) | [1] |
| Hirudin with 7-AW (Y3AW) | Not specified | 10-fold lower than Y3W | [1] |
Experimental Protocols
The incorporation of 7-azatryptophan into proteins can be achieved through two primary methods: biosynthetic incorporation in vivo and chemical synthesis of peptides.
Biosynthetic Incorporation of 7-Azatryptophan
This method leverages a tryptophan-auxotrophic strain of Escherichia coli, which is unable to synthesize its own tryptophan. By providing 7-azatryptophan in the growth medium, it is incorporated into proteins in place of tryptophan during protein synthesis.
Protocol Outline:
-
Strain Selection: Utilize a tryptophan-auxotrophic E. coli strain (e.g., ATCC 23803).[3]
-
Culture Medium: Prepare a minimal medium supplemented with all necessary nutrients except for tryptophan.
-
Induction and Amino Acid Addition: Grow the bacterial culture to a desired optical density. Induce protein expression and supplement the medium with L-7-azatryptophan.
-
Protein Expression: Continue the culture to allow for the expression of the target protein containing 7-azatryptophan.
-
Purification: Harvest the cells and purify the 7-azatryptophan-labeled protein using standard chromatography techniques.
Chemical Synthesis of Peptides Containing 7-Azatryptophan
For smaller proteins or peptides, solid-phase peptide synthesis offers a direct method for incorporating 7-azatryptophan at specific positions.
Protocol Outline:
-
Racemate Resolution: this compound is a racemic mixture. The L-enantiomer (L-7-azatryptophan) must be resolved for use in peptide synthesis. This can be achieved through enantioselective hydrolysis of the Nα-acetyl-derivative of D,L-azatryptophan using an immobilized acylase.[1]
-
Fmoc Protection: The purified L-7-azatryptophan is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to prepare it for solid-phase peptide synthesis.
-
Solid-Phase Peptide Synthesis: The Fmoc-protected L-7-azatryptophan is incorporated into the desired peptide sequence using a standard solid-phase peptide synthesizer.
-
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate key experimental workflows and concepts related to the use of 7-azatryptophan in research.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [dr.lib.iastate.edu]
D,L-Azatryptophan Hydrate: A Critical Evaluation for Förster Resonance Energy Transfer (FRET) Applications
For researchers in drug development and the broader scientific community, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is paramount for the accurate study of molecular interactions. This guide provides a comprehensive comparison of D,L-Azatryptophan hydrate (B1144303), a tryptophan analog, with established FRET pairs, offering a data-driven assessment of its suitability as a FRET donor or acceptor.
D,L-Azatryptophan hydrate, which contains the fluorescent chromophore 7-azatryptophan (B1233867) (7AW), presents an intriguing candidate for FRET studies due to its intrinsic fluorescence and structural similarity to the natural amino acid tryptophan. This allows for its site-specific incorporation into proteins with potentially minimal structural perturbation. However, a thorough analysis of its photophysical properties reveals significant limitations, particularly when compared to widely used FRET pairs such as the cyan fluorescent protein-yellow fluorescent protein (CFP-YFP) and the mCerulean3-mVenus pairs.
Quantitative Comparison of FRET Pairs
To objectively evaluate this compound's FRET capabilities, a summary of its key photophysical parameters alongside those of established FRET pairs is presented below.
| FRET Pair Component | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Förster Distance (R₀) (Å) |
| 7-Azatryptophan (in this compound) | ~288-310[1] | ~385-402[1] | 5,080 at 280 nm[1] | ~0.01-0.017 (in aqueous solution)[2] | 18.5 (with p-cyanophenylalanine as donor) |
| Tryptophan (Natural Amino Acid) | ~280 | ~350 | 5,600 | 0.13 | N/A (often used as a donor to various acceptors) |
| CFP (Cyan Fluorescent Protein) | ~433 | ~475 | 32,500 | 0.40 | 49 |
| YFP (Yellow Fluorescent Protein) | ~514 | ~527 | 83,400 | 0.61 | 49 (with CFP as donor) |
| mCerulean3 | ~433 | ~474 | 43,000 | 0.87[3] | 57 (with mVenus as acceptor)[4][5] |
| mVenus | ~515 | ~528 | 92,200 | 0.57 | 57 (with mCerulean3 as donor) |
Analysis of this compound as a FRET Partner
As a FRET Donor:
The primary drawback of using 7-azatryptophan as a FRET donor is its remarkably low fluorescence quantum yield in aqueous environments.[2] A low quantum yield signifies that a large fraction of the absorbed photons are lost through non-emissive pathways, resulting in a dim donor with a reduced capacity for efficient energy transfer. This inherent inefficiency makes it challenging to detect the subtle changes in fluorescence that are the hallmark of FRET experiments.
As a FRET Acceptor:
7-azatryptophan has demonstrated utility as a FRET acceptor. For instance, when paired with the unnatural amino acid p-cyanophenylalanine (PheCN) as a donor, the calculated Förster distance (R₀) is a respectable 18.5 Å. The Förster distance is a critical parameter that defines the distance at which FRET efficiency is 50%. While this value indicates that FRET can occur, it is considerably shorter than the Förster distances of commonly used fluorescent protein pairs like CFP-YFP (49 Å) and mCerulean3-mVenus (57 Å). This shorter R₀ restricts its application to measuring very close-range molecular interactions.
Comparison with Established FRET Pairs
The CFP-YFP pair, despite some limitations like photobleaching of YFP, has been a workhorse in FRET-based studies of protein-protein interactions. More advanced pairs, such as mCerulean3 and mVenus, offer significant improvements, including higher quantum yields, greater brightness, and enhanced photostability.[4][5] These characteristics lead to a larger Förster distance, enabling the detection of interactions over a broader range of distances and with a higher signal-to-noise ratio.
In contrast, the low quantum yield of 7-azatryptophan severely curtails its effectiveness as a FRET donor. While it can function as a short-range FRET acceptor, its performance is overshadowed by the superior photophysical properties of fluorescent proteins.
Conclusion: Is this compound a Good FRET Donor/Acceptor?
Based on the available data, This compound is generally not a good FRET donor due to its very low quantum yield in aqueous solutions. Its utility as a FRET acceptor is limited to short-range interactions and it is outperformed by more robust and efficient FRET pairs like fluorescent proteins.
For researchers requiring high sensitivity and the ability to measure molecular interactions over a wider range of distances, established FRET pairs such as mCerulean3-mVenus are demonstrably superior choices. The primary advantage of using an unnatural amino acid like 7-azatryptophan lies in the precision of its incorporation into a protein of interest. However, for most FRET applications, the significant trade-off in photophysical performance makes it a less favorable option.
Experimental Protocols
To provide a practical context for the data presented, the following sections detail common experimental methodologies for FRET analysis.
Experimental Workflow for FRET Measurement
Caption: A generalized workflow for a FRET experiment, from sample preparation to data analysis.
Signaling Pathway for FRET
Caption: The signaling pathway of Förster Resonance Energy Transfer (FRET).
Detailed Methodology: Acceptor Photobleaching FRET
Acceptor photobleaching is a common method to measure FRET efficiency. The principle is that by photobleaching the acceptor, the FRET process is abolished, leading to an increase in the donor's fluorescence intensity.
Protocol:
-
Sample Preparation: Prepare cells or protein samples co-labeled with the donor and acceptor fluorophores.
-
Pre-bleach Imaging: Acquire images of both the donor and acceptor fluorescence using their respective excitation and emission wavelengths.
-
Acceptor Photobleaching: Selectively photobleach the acceptor fluorophore using a high-intensity light source at the acceptor's excitation wavelength until its fluorescence is significantly reduced.
-
Post-bleach Imaging: Acquire a post-bleach image of the donor fluorescence using the same settings as in the pre-bleach step.
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor in the same region of interest (ROI) before (I_pre) and after (I_post) photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)
-
Detailed Methodology: Site-Specific Incorporation of Unnatural Amino Acids for FRET
Incorporating unnatural amino acids like 7-azatryptophan at specific sites in a protein allows for precise placement of a FRET probe. This is typically achieved through amber suppression-based mutagenesis.[6][7]
Protocol:
-
Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest using site-directed mutagenesis.
-
Expression System: Utilize an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid. This pair will recognize the amber codon and incorporate the unnatural amino acid during protein translation.
-
Cell Culture and Induction: Co-transform an appropriate bacterial expression strain (e.g., E. coli) with the plasmid containing the mutated gene and the plasmid for the orthogonal synthetase/tRNA pair. Grow the cells in a minimal medium supplemented with the unnatural amino acid. Induce protein expression.
-
Protein Purification: Purify the protein containing the incorporated unnatural amino acid using standard chromatography techniques.
-
FRET Partner Labeling (if necessary): If the unnatural amino acid is only one part of the FRET pair, the other partner needs to be introduced. This can be another unnatural amino acid incorporated at a different site or a fluorescent dye chemically conjugated to a specific residue (e.g., a cysteine).
-
FRET Measurement: Proceed with FRET measurements as described in the general workflow.
References
- 1. How is Forster distance calculated? | AAT Bioquest [aatbio.com]
- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 4. An Improved Cerulean Fluorescent Protein with Enhanced Brightness and Reduced Reversible Photoswitching | PLOS One [journals.plos.org]
- 5. An Improved Cerulean Fluorescent Protein with Enhanced Brightness and Reduced Reversible Photoswitching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Perturbation of Protein Function by D,L-Azatryptophan Hydrate Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into proteins is a powerful technique for probing protein structure, function, and dynamics. D,L-Azatryptophan hydrate (B1144303), a racemic mixture of a tryptophan analog, presents a unique tool for such studies. This guide provides a comprehensive comparison of the effects of D,L-Azatryptophan hydrate incorporation on protein function with other alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
D,L-Azatryptophan is a tryptophan analog where a nitrogen atom replaces a carbon atom in the indole (B1671886) ring. The "D,L-" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers. The L-isomer, L-7-azatryptophan, is the form typically incorporated into proteins by the cellular translational machinery. The presence of the D-isomer can introduce significant structural perturbations.
The primary utility of azatryptophan lies in its unique photophysical properties. Compared to natural tryptophan, 7-azatryptophan (B1233867) exhibits a red-shifted absorption and fluorescence emission spectrum, allowing it to be selectively excited and monitored, even in proteins containing multiple native tryptophan residues.[1] This property makes it an excellent intrinsic fluorescent probe to study protein folding, conformational changes, and ligand binding.
Impact on Protein Structure and Stability
The incorporation of azatryptophan, particularly the D-isomer, can significantly impact protein structure and stability. While the L-isomer (L-7-azatryptophan) is often incorporated with high efficiency (estimated at ~98% in some cases), it can still lead to a decrease in protein stability compared to the wild-type protein containing L-tryptophan.[2] Guanidine-hydrochloride-induced unfolding studies on staphylococcal nuclease containing L-7-azatryptophan have shown a non-two-state unfolding transition and reduced stability.[2]
The incorporation of D-amino acids is generally more disruptive. The cellular translational machinery is highly specific for L-amino acids, but under certain conditions, D-amino acids can be incorporated, albeit at a much lower efficiency.[1] This often leads to protein misfolding and significant destabilization of the tertiary structure.[3] The presence of the D-isomer in a this compound mixture can therefore be expected to have a more pronounced negative effect on protein stability than the pure L-isomer.
Quantitative Comparison of Tryptophan Analogs on Protein Properties
The following table summarizes the quantitative effects of incorporating L-7-azatryptophan in comparison to L-tryptophan. Data for the direct incorporation of a D,L-racemic mixture is limited, as studies typically use the resolved L-isomer. The "Expected Effect of D-isomer" column is an inference based on general findings for D-amino acid incorporation.
| Parameter | L-Tryptophan (Wild-Type) | L-7-Azatryptophan | Expected Effect of D-isomer Presence | Reference |
| Incorporation Efficiency | N/A | ~98% | Significantly lower than L-isomer | [2] |
| Protein Stability | Baseline | Decreased stability, non-two-state unfolding | Pronounced destabilization, protein misfolding | [2][3] |
| Fluorescence Emission Max (nm) | ~350 | ~355-390 (solvent dependent) | Likely altered due to misfolding | [1][2] |
| Binding Affinity (example: Hirudin-Thrombin) | Baseline | ~10-fold reduction in affinity | Significant reduction in affinity | [1] |
Experimental Protocols
Protein Expression and Incorporation of Azatryptophan
This protocol describes the general method for incorporating L-7-azatryptophan into a target protein using an E. coli expression system. For experiments with this compound, the same protocol can be followed, but the incorporation efficiency of the D-isomer is expected to be very low.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target protein.
-
Luria-Bertani (LB) medium.
-
Carbenicillin (or other appropriate antibiotic).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
This compound or L-7-Azatryptophan.
-
Minimal medium (M9) for auxotrophic strains, if required.
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
To induce protein expression, add IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, add this compound or L-7-Azatryptophan to the culture medium. The optimal concentration should be determined empirically but can range from 0.1 to 1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to promote proper protein folding.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protein Purification
The purification strategy will depend on the specific protein and any affinity tags. A general protocol for a His-tagged protein is provided below.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Procedure:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole and for buffer exchange.
-
Assess protein purity by SDS-PAGE.
Analysis of Protein Stability by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure and thermal stability of a protein.
Materials:
-
Purified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Circular dichroism spectrometer.
-
Quartz cuvette with a short path length (e.g., 1 mm).
Procedure:
-
Prepare a protein sample with a concentration of approximately 0.1-0.2 mg/mL.
-
Record a far-UV CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C) to assess the protein's secondary structure.
-
For thermal denaturation, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a constant rate (e.g., 1°C/minute).
-
Plot the CD signal as a function of temperature. The midpoint of the transition corresponds to the melting temperature (Tm), a measure of protein stability.
-
Compare the Tm of the azatryptophan-containing protein with the wild-type protein.
Perturbation of Cellular Signaling Pathways
The incorporation of D-amino acids or non-canonical amino acids that lead to protein misfolding can trigger cellular stress responses, most notably the Unfolded Protein Response (UPR) . The UPR is a signaling network that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2]
Unfolded Protein Response (UPR) Pathway
The UPR is initiated by three main ER-resident sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state through their interaction with the chaperone protein BiP (binding immunoglobulin protein). When unfolded proteins accumulate, BiP preferentially binds to them, leading to the release and activation of the UPR sensors.
Caption: The Unfolded Protein Response (UPR) pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the perturbation of protein function by this compound incorporation.
Caption: Experimental workflow for protein functional analysis.
Conclusion
The incorporation of this compound serves as a valuable method for introducing a fluorescent probe into a protein of interest. While the L-isomer can be efficiently incorporated and provides unique spectroscopic advantages for studying protein dynamics, the presence of the D-isomer is likely to cause significant structural perturbations and a reduction in protein stability and function. Researchers should be aware of these potential effects when designing and interpreting experiments using this racemic mixture. The activation of the Unfolded Protein Response is a key cellular consequence to consider when introducing amino acid analogs that may lead to protein misfolding. Careful comparison with wild-type protein and, if possible, protein containing only the L-isomer of azatryptophan, is crucial for a thorough evaluation of the functional perturbations.
References
- 1. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the transcriptome by ER stress: non-canonical mechanisms and physiological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of brightness: Azatryptophan vs. other probes
For researchers, scientists, and drug development professionals seeking to illuminate the intricate world of molecular interactions, the choice of a fluorescent probe is paramount. This guide provides a quantitative comparison of the brightness of Azatryptophan, a fluorescent amino acid, against other commonly used probes, supported by experimental data and detailed methodologies.
The intrinsic fluorescence of native tryptophan has long been a valuable tool for studying protein structure and dynamics. However, its utility can be limited by its complex photophysics and the presence of multiple tryptophan residues in many proteins. Azatryptophan, a tryptophan analog, offers a solution with its distinct spectral properties, allowing for more targeted and sensitive investigations. This guide will delve into a quantitative comparison of Azatryptophan's brightness with other popular fluorescent probes, including organic dyes and fluorescent proteins, to aid in the selection of the optimal tool for your research needs.
Quantitative Comparison of Probe Brightness
The brightness of a fluorophore is a critical parameter for the sensitivity of fluorescence-based assays and imaging. It is determined by the product of its molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and its fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons.
Below is a compilation of photophysical properties for Azatryptophan and a selection of other widely used fluorescent probes.
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Excitation Max (nm) | Emission Max (nm) |
| Tryptophan Analogs | |||||
| L-Tryptophan | ~5,600 | ~0.13[1] | ~728 | ~280 | ~350 |
| 7-Azatryptophan (B1233867) | ~5,970[2] | ~0.01 (in water)[1][2] | ~60 | ~290 | ~400[2] |
| N1-Methyl-7-azatryptophan | Not specified, assumed similar to 7-azatryptophan[3] | 0.53[3] | - | ~290 | ~410 |
| Alexa Fluor Dyes | |||||
| Alexa Fluor 488 | 73,000[4] | 0.92[5] | 67,160 | 495 | 519[6] |
| Alexa Fluor 555 | 155,000[4] | 0.10[5] | 15,500 | 555 | 565[4] |
| Alexa Fluor 647 | 270,000[4] | 0.33[5] | 89,100 | 650 | 668[4] |
| Cyanine Dyes | |||||
| Cy3 | ~150,000[7] | ~0.04 (in aqueous solution)[8] | ~6,000 | ~550 | ~570[7] |
| Cy5 | ~250,000[7] | ~0.3 (in aqueous solution)[8] | ~75,000 | ~650 | ~670[7] |
| Fluorescent Proteins | |||||
| EGFP | 56,000 | 0.60 | 33,600 | 488 | 507 |
| mCherry | 72,000 | 0.22 | 15,840 | 587 | 610 |
| mRuby2 | 113,000 | 0.35 | 39,550 | 559 | 600 |
Note: The brightness values are calculated based on the provided molar extinction coefficients and quantum yields. These values can be influenced by the local environment of the probe.
Experimental Protocols
Accurate determination of a fluorophore's brightness relies on precise measurements of its molar extinction coefficient and quantum yield. The following are generalized protocols for these key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Methodology:
-
Preparation of a Stock Solution: A concentrated stock solution of the fluorescent probe with a precisely known concentration is prepared in a suitable solvent.
-
Serial Dilutions: A series of dilutions are made from the stock solution to create samples with a range of known concentrations.
-
Spectrophotometer Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A blank containing only the solvent is used to zero the instrument.
-
Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the resulting linear fit corresponds to the molar extinction coefficient.[9][10][11][12]
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is often determined using a comparative method, by referencing a standard with a known quantum yield.[13][14][15]
Methodology:
-
Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties similar to the sample is chosen.
-
Preparation of Solutions: A series of solutions of both the sample and the standard are prepared with varying concentrations in the same solvent. It is crucial that the absorbance of these solutions at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[13]
-
Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the excitation wavelength. Subsequently, the fluorescence emission spectrum of each solution is recorded using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard (if they are different).[13]
-
Visualizing Applications: Azatryptophan in FRET
Azatryptophan is a valuable tool for studying protein conformational changes and intermolecular interactions using Fluorescence Resonance Energy Transfer (FRET).[16][17] FRET is a distance-dependent process where a donor fluorophore in an excited state non-radiatively transfers energy to an acceptor fluorophore. The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor, making it a molecular ruler for probing biological systems.
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
The diagram above illustrates the fundamental process of FRET. A donor fluorophore is excited by an external light source. If an acceptor fluorophore, such as 7-Azatryptophan, is in close proximity, the donor can transfer its excitation energy non-radiatively to the acceptor. This results in quenching of the donor's fluorescence and sensitized emission from the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a sensitive measure of molecular proximity.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Extinction Coefficient Determination of Proteins [biosyn.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. agilent.com [agilent.com]
- 15. edinst.com [edinst.com]
- 16. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D,L-Azatryptophan Hydrate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of D,L-Azatryptophan hydrate (B1144303), a compound often used in biochemical and pharmaceutical research.
Key Safety Information:
According to its Safety Data Sheet (SDS), D,L-Azatryptophan hydrate (CAS No. 7146-37-4) is classified as not a hazardous substance or mixture . This classification is the primary determinant for its disposal route. However, it is imperative to always consult your institution's specific waste management policies and local regulations, as these may have additional requirements.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize any potential exposure.
| PPE Item | Specification |
| Eye Protection | Eyeshields or safety glasses. |
| Hand Protection | Chemical-resistant gloves. |
| Respiratory Protection | Type N95 (US) or equivalent respirator. |
Disposal Procedure for this compound
The following procedure outlines the recommended steps for disposing of this compound, treating it as a non-hazardous chemical waste.
Step 1: Assessment and Confirmation
-
Verify the Chemical: Positively identify the waste as this compound. Check the container label for the chemical name and CAS number (7146-37-4).
-
Consult the SDS: Review the Safety Data Sheet to confirm its non-hazardous classification.
-
Check Institutional Policies: Consult your organization's Environmental Health and Safety (EHS) department or waste disposal guidelines to ensure compliance with their specific protocols for non-hazardous chemical waste.
Step 2: Preparing for Disposal
-
Segregation: Ensure that this compound waste is not mixed with any hazardous waste streams. Cross-contamination can render the entire container of waste hazardous.
-
Container Selection: Use a clearly labeled, sealed container for the solid waste. The container should be in good condition and compatible with the chemical.
Step 3: Disposal as Non-Hazardous Solid Waste
-
Solid Waste Stream: As a non-hazardous solid, this compound can typically be disposed of in the regular laboratory solid waste stream, provided it is not contaminated with any hazardous materials.
-
Packaging:
-
Ensure the chemical is in a securely closed container to prevent dust formation.
-
The container should be clearly labeled as "this compound" or with a generic "Non-Hazardous Laboratory Waste" label, as per your institution's policy.
-
-
Final Disposal: Place the sealed container in the designated non-hazardous solid waste bin for collection.
Step 4: Disposal of Empty Containers
-
Decontamination: If the original container is to be disposed of, ensure it is empty.
-
Label Defacement: Deface or remove the original chemical label to prevent confusion.
-
Disposal: Dispose of the empty container in the appropriate laboratory glassware or solid waste bin, in accordance with your facility's procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Avoid Dust Formation: Take care not to create airborne dust.
-
Containment: Sweep up the spilled material.
-
Collection: Place the material into a suitable, closed container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult institutional protocols for any specific requirements.
Essential Safety and Logistics for Handling D,L-Azatryptophan Hydrate
Personal Protective Equipment (PPE)
When handling D,L-Azatryptophan hydrate (B1144303), a standard Level D of personal protective equipment is generally sufficient, with additional precautions to minimize dust exposure.[1][2] The primary goal is to prevent skin and eye contact and to avoid inhalation of the powder.
Recommended PPE for Handling D,L-Azatryptophan Hydrate:
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. |
| Body Protection | Laboratory coat or long-sleeved garment. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask (e.g., N95) is recommended if there is a potential for dust generation.[3] | Minimizes inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in the laboratory.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Preparation and Weighing:
-
Conduct all handling that may generate dust, such as weighing, in a well-ventilated area or a chemical fume hood to minimize inhalation.
-
Use a spatula or other appropriate tool to transfer the solid.
-
Clean any spills promptly by sweeping or vacuuming.
-
-
Experimental Use:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure workplace safety.
-
Unused or Waste Product:
-
Collect solid waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
-
Contaminated Materials:
-
Dispose of any contaminated PPE (e.g., gloves) and cleaning materials (e.g., paper towels) as chemical waste.
-
Place these materials in a designated, sealed waste container.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Dispose of the rinsed containers as non-hazardous waste, or as required by institutional guidelines. The rinseate should be collected and disposed of as chemical waste.
-
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
